(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675717 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63491-82-7 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt, a crucial reagent for researchers, chemists, and professionals in drug development. We will explore its chemical properties, the strategic advantages of its salt form, and detailed protocols for its application in sophisticated synthetic workflows.
Introduction: The Strategic Importance of a Stabilized Building Block
(S)-N-Boc-L-homoserine is a valuable non-proteinogenic amino acid derivative used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures.[1][2] The primary amino and carboxylic acid functionalities, along with the side-chain hydroxyl group, offer versatile points for chemical modification. The N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis, which allows for controlled, stepwise elongation of peptide chains.[3]
However, many N-Boc protected amino acids, including N-Boc-L-homoserine, can be oils or amorphous solids that are difficult to handle, purify, and store.[4][5] To overcome these challenges, the compound is frequently converted into its dicyclohexylammonium (DCHA) salt. The formation of this salt provides several critical advantages:
-
Enhanced Stability and Shelf-Life: The salt is typically a stable, crystalline solid, which is less prone to degradation compared to the free acid.[4][6]
-
Ease of Handling and Purification: Crystalline solids are easier to weigh accurately and handle in a laboratory setting. The crystallization process itself serves as an effective purification step.[4][5]
-
Improved Solubility Characteristics: The DCHA salt often exhibits different solubility profiles, which can be advantageous in specific synthetic protocols.[7]
This guide focuses specifically on the dicyclohexylammonium salt form, providing the necessary data and procedures to effectively utilize this reagent.
Physicochemical Properties and Identification
A clear understanding of the compound's properties is essential for its successful application. While a unique CAS number is assigned to the salt, it is crucial to distinguish it from the parent free acid.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8][9][10] |
| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Dicyclohexylammonium Salt | [8] |
| CAS Number | 63491-82-7 | [8][9][10][11] |
| Molecular Formula | C21H40N2O5 (or C9H17NO5 · C12H23N) | [10][11] |
| Molecular Weight | 400.55 g/mol | [9][10][11] |
| Appearance | White Solid | [8] |
| Storage Conditions | Refrigerator (0-8 °C recommended) | [10][12] |
Note on CAS Number: The CAS number 63491-82-7 specifically identifies the dicyclohexylammonium salt. The free acid, N-Boc-L-homoserine, has a different CAS number (41088-86-2).[1][13] It is imperative to use the correct identifier when sourcing this reagent to ensure the desired salt form is obtained.
Core Experimental Protocol: Liberation of the Free Acid for Peptide Coupling
Before the N-Boc-L-homoserine moiety can be coupled to another amino acid or amine, the free carboxylic acid must be liberated from the DCHA salt. This is a straightforward acid-base extraction procedure. The choice of acid is critical; phosphoric acid or potassium bisulfate is recommended over hydrochloric acid to avoid the precipitation of sparingly soluble dicyclohexylammonium chloride.[4]
Step-by-Step Methodology
-
Suspension: Suspend 1 part by weight of this compound in 5-10 volume parts of an appropriate organic solvent such as ethyl acetate or tert-butyl methyl ether.[4] For acid-labile protecting groups, pre-chilling the solvent to -20°C is advisable.[4]
-
Acidification: While stirring vigorously, add a 10% aqueous solution of phosphoric acid dropwise.[4] Continue addition until the solid DCHA salt completely dissolves and two clear liquid phases are observed. The pH of the lower, aqueous phase should be between 2 and 3.[4] This indicates that the dicyclohexylamine has been protonated and extracted into the aqueous layer, leaving the free N-Boc-L-homoserine in the organic phase.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase.
-
Washing: Wash the organic phase once with a small volume (e.g., 2 volume parts) of 10% phosphoric acid to remove any residual dicyclohexylamine.[4] Subsequently, wash the organic phase three times with water (e.g., 2 volume parts each time) until the pH of the aqueous wash is neutral (≥4).[4]
-
Reaction Monitoring (Optional but Recommended): Check for the complete liberation of the amino acid from its DCHA salt using Thin Layer Chromatography (TLC).[4] The free acid will have a different Rf value than the salt.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter the solution to remove the drying agent, and evaporate the solvent under reduced pressure (in vacuo).[4] The resulting product, N-Boc-L-homoserine, will likely be an oil or a foam.[4]
-
Immediate Use: The liberated N-Boc-L-homoserine is now ready for the subsequent coupling step. It should be used promptly as the free acid is less stable than its DCHA salt form.
Workflow Visualization
The following diagram illustrates the conversion of the stable DCHA salt to the active, free acid form, ready for peptide synthesis.
Caption: Workflow for the conversion of the DCHA salt to the free acid and subsequent peptide coupling.
Authoritative Grounding & Self-Validation
The protocols described are based on established principles of peptide chemistry. The use of DCHA salts for stabilizing N-protected amino acids is a widely accepted practice in both academic and industrial laboratories.[4][14][15] The conversion back to the free acid via extraction with a non-interfering acid like phosphoric acid is a standard and robust procedure.[4]
Self-Validation System:
-
pH Monitoring: The pH checks during the acidification and washing steps are critical control points. A final aqueous wash pH of ≥4 ensures that excess acid has been removed from the organic phase, which is crucial for the efficiency of the subsequent coupling reaction.[4]
-
TLC Analysis: Comparing the TLC of the starting salt, the organic layer after extraction, and a standard of the free acid (if available) provides definitive confirmation of the conversion. The disappearance of the starting material spot and the appearance of the product spot validates the completion of the liberation step.[4]
Conclusion: A Reliable Tool for Advanced Synthesis
This compound is more than just a protected amino acid; it is an engineered solution designed for stability, purity, and ease of use. By employing the DCHA salt form, researchers can ensure the integrity of this valuable building block during storage and handling. The straightforward protocol for liberating the active free acid allows for its seamless integration into complex synthetic pathways, empowering the development of novel peptides and pharmaceutical intermediates.
References
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BIOFOUNT. 63491-82-7|this compound. [Link]
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Chemistry For Everyone. (2025). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?. [Link]
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Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
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Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]
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(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt molecular weight
An In-Depth Technical Guide to (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its core chemical properties, strategic importance in synthetic chemistry, detailed protocols for its synthesis and application, and robust methods for its analytical characterization.
Foundational Overview and Strategic Importance
This compound is a protected amino acid derivative crucial for peptide synthesis and the development of complex organic molecules.[1][] Its structure combines three key features: the chiral L-homoserine backbone, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine, and the use of dicyclohexylamine (DCHA) to form a stable salt with the carboxylic acid. This combination offers significant advantages in a laboratory setting.
The Boc group is a cornerstone of modern peptide synthesis. Its purpose is to "cap" the reactive N-terminus of the amino acid. This prevents the amino acid from polymerizing with itself during coupling reactions. The Boc group is stable under many reaction conditions but can be cleanly and selectively removed with moderate acid, such as trifluoroacetic acid (TFA), an essential feature of orthogonal protection strategies in multi-step synthesis.[3]
The Dicyclohexylammonium (DCHA) salt form addresses a practical challenge in handling amino acid derivatives. The free acid form of Boc-L-homoserine can be difficult to purify and store. By forming a salt with the bulky, basic amine DCHA, the compound precipitates as a stable, crystalline, and easily handleable solid.[4] This enhances its shelf-life and simplifies weighing and dissolution for reactions.
Core Molecular Attributes
A precise understanding of the molecule's physical and chemical properties is paramount for its effective use. The key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 400.55 g/mol | [5][6][7][8][9] |
| Molecular Formula | C₂₁H₄₀N₂O₅ | [5][6][8] |
| CAS Number | 63491-82-7 | [5][6][7][8][9] |
| Appearance | White Solid | [5] |
| Parent Compound (Free Acid) | N-Boc-L-homoserine | [10][11] |
| Parent Compound MW | 219.23 g/mol | [11][12] |
| Parent Compound CAS | 41088-86-2 | [10][11] |
Logical Structure of the Salt
The compound is an acid-base salt. The diagram below illustrates the relationship between the protected amino acid (the acid) and the counter-ion (the base).
Caption: Logical relationship of the components forming the stable salt.
Synthesis and Purification Protocol
The synthesis is a two-step process: first, the protection of L-homoserine to form N-Boc-L-homoserine, and second, the formation of the DCHA salt.
Step 1: Synthesis of N-Boc-L-homoserine
This protocol is based on the well-established method of protecting an amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[13]
Materials:
-
L-homoserine
-
Sodium Carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (deionized)
-
1,4-Dioxane
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
2 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve L-homoserine (e.g., 40 mmol) and sodium carbonate (80 mmol) in 200 mL of water.
-
Solvent Addition: Add 50 mL of 1,4-dioxane to the solution and stir for 5 minutes. The dioxane helps to solubilize the Boc₂O.
-
Boc Protection: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate (60 mmol) to the solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Workup - Part 1 (Extraction): Wash the mixture with petroleum ether to remove any unreacted Boc₂O.
-
Workup - Part 2 (Acidification): Add more water to the aqueous layer and cool it in an ice bath. Carefully adjust the pH to 2 by adding 2 M HCl. This protonates the carboxylate, causing the N-Boc-L-homoserine to precipitate.[13]
-
Workup - Part 3 (Extraction): Extract the resulting suspension three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-L-homoserine as an oil or solid.[13]
Step 2: Formation of the Dicyclohexylammonium Salt
This step involves a simple acid-base reaction to form the stable salt.
Materials:
-
Crude N-Boc-L-homoserine from Step 1
-
Dicyclohexylamine (DCHA)
-
A suitable solvent (e.g., diethyl ether, ethyl acetate)
Protocol:
-
Dissolution: Dissolve the crude N-Boc-L-homoserine in a minimal amount of the chosen solvent.
-
Salt Formation: Slowly add one molar equivalent of dicyclohexylamine to the solution while stirring.
-
Precipitation: The dicyclohexylammonium salt will typically precipitate out of the solution as a white solid. Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Application in Peptide Synthesis
The primary application of this compound is as a building block in solution-phase or solid-phase peptide synthesis (SPPS).[1] The following workflow outlines its use in a standard SPPS coupling cycle.
Workflow for Peptide Coupling
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Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to N-Boc-L-homoserine Dicyclohexylammonium Salt
N-Boc-L-homoserine dicyclohexylammonium salt is a pivotal derivative of the non-proteinogenic amino acid L-homoserine. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and existing as a stable dicyclohexylammonium (DCHA) salt, makes it an invaluable reagent for researchers, particularly in the fields of peptide synthesis and drug development. The Boc group provides robust, acid-labile protection, essential for controlled, stepwise peptide elongation in Solid Phase Peptide Synthesis (SPPS).[][2][3][] The formation of the DCHA salt serves a critical practical purpose: it often enhances the crystallinity and stability of the N-protected amino acid, simplifying purification, handling, and long-term storage compared to the free acid, which may be an oil or an amorphous solid.[5] This guide offers a comprehensive overview of its properties, synthesis, applications, and the underlying chemical principles that govern its use.
Core Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. These properties dictate storage conditions, solvent choices, and reaction parameters.
| Property | Value |
| CAS Number | 63491-82-7[6][7][8][9][10] |
| Molecular Formula | C₂₁H₄₀N₂O₅ (as salt); C₉H₁₇NO₅ (free acid)[7][8] |
| Molecular Weight | 400.55 g/mol [7][8][10] |
| Appearance | White to off-white solid/crystals[11] |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[9][10] |
| Solubility | Soluble in water[7][12] |
| Storage Conditions | Recommended storage at room temperature or refrigerated (0-8 °C) for long-term stability.[7][13] |
| SMILES | CC(C)(C)OC(=O)NC(=O)O.C1CCC(CC1)NC2CCCCC2[9][10] |
| InChI | InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1[9][10] |
Synthesis, Purification, and Application Workflow
The journey from the parent amino acid to a peptide-incorporated residue involves three distinct phases: protection and salt formation, liberation of the active form, and coupling.
Part 1: Synthesis of N-Boc-L-homoserine and Formation of the DCHA Salt
The synthesis begins with the protection of the α-amino group of L-homoserine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is highly efficient and chemoselective for the amino group.
Experimental Protocol: Synthesis of N-Boc-L-homoserine [14]
-
Dissolve L-homoserine and sodium carbonate in water.
-
Add 1,4-dioxane and stir the mixture.
-
Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to stir overnight at room temperature.
-
Perform a workup by washing with petroleum ether, acidifying the aqueous layer with HCl to a pH of 2 to precipitate the product.
-
Extract the N-Boc-L-homoserine with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield the crude N-Boc-L-homoserine.
Following synthesis, the DCHA salt is typically formed by dissolving the resulting N-Boc-L-homoserine free acid in a suitable solvent like ether and adding dicyclohexylamine, which induces crystallization of the stable salt.[15]
Part 2: Liberation of the Free Acid for Peptide Synthesis
Before the protected amino acid can be used in a coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid. This is a critical step, as the carboxylate salt is unreactive towards coupling reagents. The standard procedure involves an acidic workup that partitions the dicyclohexylamine into an aqueous layer as its salt, leaving the desired N-Boc-L-homoserine in the organic phase.
Experimental Protocol: Conversion of DCHA Salt to Free Acid [5]
-
Suspend the N-Boc-L-homoserine DCHA salt in a suitable organic solvent such as ethyl acetate.
-
Add 10% aqueous phosphoric acid while stirring. Continue until the solid dissolves completely and two clear liquid phases are visible. The pH of the lower aqueous phase should be approximately 2-3.
-
Separate the organic layer.
-
Wash the organic phase sequentially with 10% phosphoric acid and then water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
The resulting product is the free acid of N-Boc-L-homoserine, typically as an oil or solid, ready for the coupling step.
Note: Hydrochloric acid is generally avoided as it can form the sparingly soluble dicyclohexylammonium chloride, complicating the separation.[5]
Applications in Scientific Research and Drug Discovery
Cornerstone of Peptide Synthesis
The primary application of N-Boc-L-homoserine is as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[2][16] Homoserine is a homolog of serine, containing an additional methylene group in its side chain. This modification can subtly alter the structural and functional properties of a peptide.
The workflow is as follows:
-
Deprotection: The Boc group is removed from the N-terminus of the growing peptide chain on the solid support using an acid, typically trifluoroacetic acid (TFA).[16]
-
Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base.
-
Coupling: The liberated N-Boc-L-homoserine (free acid) is activated with coupling reagents (e.g., HBTU, HATU) and added to the resin to form the next peptide bond.
The hydroxyl side chain of homoserine offers a site for post-synthetic modification, such as glycosylation or phosphorylation, or it can be converted into other functional groups to create peptide mimetics or probes.
Precursor in Drug Development and Chemical Biology
N-Boc-L-homoserine is a valuable starting material for synthesizing a wide range of biologically active molecules.
-
Therapeutic Peptides: It is incorporated into novel peptide-based drug candidates where the unique properties of homoserine are desired to enhance efficacy, stability, or binding affinity.[13][17][18]
-
Quorum Sensing Modulation: L-homoserine is the core structural component of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for quorum sensing—a process that regulates virulence and biofilm formation.[19][20][21] N-Boc-L-homoserine and its lactonized form, Boc-L-Homoserine lactone, serve as key precursors for the synthesis of AHL analogues.[22] These synthetic analogues are critical tools for studying bacterial communication and for developing novel anti-infective strategies that disrupt quorum sensing rather than killing the bacteria directly, potentially reducing the pressure for antibiotic resistance.
-
Inhibitor Synthesis: Research has pointed towards its utility in synthesizing inhibitors for therapeutic targets, with some literature suggesting applications in the context of Alzheimer's disease.[7][12]
Analytical Characterization
To ensure quality and purity, N-Boc-L-homoserine DCHA salt is characterized by a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic signals for the Boc group protons (~1.4 ppm), the dicyclohexylamine protons, and the α- and side-chain protons of the homoserine backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups, including the carbamate C=O stretch of the Boc group, the carboxylate salt, and the O-H stretch of the side-chain hydroxyl.
-
Mass Spectrometry (MS): Confirms the molecular weight of both the N-Boc-L-homoserine cation and the dicyclohexylamine cation.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which is typically expected to be ≥99% for use in peptide synthesis.[13]
Safety and Handling
While specific, comprehensive toxicity data for this salt is limited, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8][23] In case of contact, rinse thoroughly with water.[23] Use in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier, often refrigerated.[23][24][25]
Conclusion
N-Boc-L-homoserine dicyclohexylammonium salt is more than a simple chemical reagent; it is an enabling tool for advanced chemical synthesis. The strategic combination of an acid-labile Boc protecting group with a stability-enhancing DCHA salt provides chemists with a robust, reliable, and versatile building block. Its central role in the synthesis of custom peptides, therapeutic leads, and probes for studying bacterial communication underscores its importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties and the protocols for its use, from salt to free acid to final product, is essential for leveraging its full potential.
References
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J&K Scientific. (n.d.). Boc-O-methyl-L-serine dicyclohexylammonium salt | 51293-47-1. Retrieved from [Link]
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BIOFOUNT. (n.d.). 63491-82-7|(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. Retrieved from [Link]
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PubChem. (n.d.). Boc-d-homoserine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-tert-Butoxycarbonyl-L-serine. Retrieved from [Link]
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Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2019). Amino Acid-Protecting Groups. MDPI.
- Geske, G. D., O'Neill, J. C., Miller, D. M., & Blackwell, H. E. (2008). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of medicinal chemistry, 51(5), 1445–1454.
- Van Delden, C., & Iglewski, B. H. (1998). Cell-to-cell signaling and Pseudomonas aeruginosa infections. Emerging infectious diseases, 4(4), 551.
- Soukarieh, F., et al. (2018). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 23(8), 2029.
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Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Tantry, S. J. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(22), 16401.
-
Deweina. (n.d.). This compound. Retrieved from [Link]
Sources
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An In-depth Technical Guide to the Synthesis of N-Boc-L-homoserine from L-homoserine
This guide provides a comprehensive overview of the synthesis of N-Boc-L-homoserine, a critical building block in modern drug discovery and peptide synthesis.[][2] We will delve into the chemical principles, a detailed experimental protocol, and the critical considerations necessary for a successful and reproducible synthesis.
Introduction: The Significance of N-Boc-L-homoserine
N-Boc-L-homoserine is a protected derivative of the non-proteinogenic amino acid L-homoserine.[3] The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in peptide synthesis, preventing unwanted side reactions during the sequential addition of amino acids.[4][5] This strategic protection allows for the controlled and efficient construction of complex peptides and other pharmacologically active molecules.[][2] Its applications are extensive, ranging from the synthesis of novel antibiotics and anticancer agents to the development of enzyme inhibitors and receptor ligands.[2][6]
Core Principles: The Chemistry of Boc Protection
The synthesis of N-Boc-L-homoserine from L-homoserine hinges on the nucleophilic attack of the amino group of L-homoserine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[7][8] This reaction is typically carried out under basic conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity.
The reaction mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of L-homoserine attacks one of the carbonyl carbons of Boc anhydride.
-
This initial attack leads to the formation of a tetrahedral intermediate.
-
The intermediate then collapses, eliminating a tert-butyl carbonate group, which is a good leaving group.
-
The tert-butyl carbonate subsequently breaks down into the volatile and gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[9]
A crucial aspect of this synthesis is the use of a base, such as sodium bicarbonate or sodium carbonate, to maintain a pH that favors the deprotonated, more reactive form of the amino group.[4][10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable and scalable method for the synthesis of N-Boc-L-homoserine.
Materials:
-
L-homoserine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
2 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Dissolution of Starting Materials: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-homoserine and sodium carbonate in deionized water.[10]
-
Addition of Co-solvent: To this aqueous solution, add 1,4-dioxane and stir for a few minutes. The dioxane helps to solubilize the Boc anhydride.[10]
-
Boc Protection Reaction: Cool the mixture in an ice bath. Slowly add di-tert-butyl dicarbonate to the reaction mixture.[10] Allow the reaction to stir overnight at room temperature.
-
Initial Work-up: After the reaction is complete, wash the mixture with petroleum ether to remove any unreacted Boc anhydride and other nonpolar impurities.[10]
-
Acidification and Product Precipitation: Add more water to the aqueous layer and carefully adjust the pH to 2 using 2 M HCl. This will protonate the carboxylic acid and cause the N-Boc-L-homoserine to precipitate out of the solution.[10]
-
Extraction: Extract the resulting suspension multiple times with ethyl acetate.[10] The N-Boc-L-homoserine is more soluble in the organic layer.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[10]
-
Isolation of the Final Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-L-homoserine.[10] Further purification can be achieved by recrystallization if necessary.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the synthesis of N-Boc-L-homoserine.
Quantitative Data Summary
| Parameter | Value | Reference |
| L-homoserine | 4.76 g (40 mmol) | [10] |
| Sodium Carbonate | 8.48 g (80 mmol) | [10] |
| Di-tert-butyl dicarbonate | 13.80 mL (60 mmol) | [10] |
| Water | 200 mL | [10] |
| 1,4-Dioxane | 50 mL | [10] |
| Expected Crude Yield | ~8.55 g | [10] |
| Molecular Weight | 219.24 g/mol | [11] |
| Melting Point | 140 °C | [11] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the Boc anhydride was added slowly and that the pH of the reaction mixture remained basic throughout the addition.
-
Low Yield: Low yields can result from incomplete extraction. Ensure that the aqueous layer is extracted multiple times with ethyl acetate to maximize product recovery. Also, verify that the pH was properly adjusted to 2 to ensure complete precipitation of the product before extraction.[10]
-
Side Reactions: While the Boc protection is generally a clean reaction, potential side reactions can occur if the temperature is not controlled or if the wrong stoichiometry is used. The primary hydroxyl group of homoserine is generally unreactive under these conditions, but esterification could occur under more forcing conditions.
-
Purity of Reagents: The purity of the starting materials, particularly the L-homoserine and Boc anhydride, is critical for obtaining a high yield of a pure product.
Conclusion
The synthesis of N-Boc-L-homoserine is a fundamental and robust procedure in the toolkit of medicinal chemists and peptide scientists. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers can reliably produce this valuable building block for the advancement of drug discovery and development. The method described herein is scalable and utilizes common laboratory reagents and equipment, making it accessible for a wide range of research applications.
References
-
Wikipedia. (2023, December 1). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]
-
YouTube. (2015, October 25). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Deming, T. J. (2018). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 9(33), 4434-4440.
-
Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008).
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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- 11. biosynth.com [biosynth.com]
The Solubility of Boc-L-homoserine in Organic Solvents: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of Boc-L-homoserine, a critical protected amino acid derivative in peptide synthesis and broader pharmaceutical development. Understanding the solubility of this building block is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficient synthesis of target molecules. This document moves beyond a simple cataloging of data to explain the underlying chemical principles governing solubility and provides actionable protocols for its experimental determination.
Introduction: The Pivotal Role of Solubility in Synthetic Applications
Boc-L-homoserine, or N-(tert-butoxycarbonyl)-L-homoserine, is a valuable intermediate in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection of the amine functionality, a cornerstone of solid-phase and solution-phase peptide synthesis. The efficiency of coupling reactions, the ease of purification, and the overall yield of a synthetic process are intrinsically linked to the solubility of the constituent building blocks in the chosen solvent system. Poor solubility can lead to sluggish reactions, challenging purifications, and ultimately, project delays. Therefore, a comprehensive understanding of the solubility of Boc-L-homoserine in a variety of organic solvents is not merely academic but a practical necessity for the synthetic chemist.
Theoretical Framework: Understanding the Drivers of Boc-L-homoserine Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For Boc-L-homoserine, its solubility in a given organic solvent is a complex interplay of its structural features:
-
The Polar Core: The presence of a carboxylic acid and a primary alcohol in the homoserine backbone imparts significant polarity to the molecule, allowing for hydrogen bonding with protic solvents.
-
The Boc Protecting Group: The bulky and non-polar tert-butoxycarbonyl group introduces a hydrophobic character, which enhances solubility in less polar organic solvents.
-
Zwitterionic Potential: Although the Boc group reduces the basicity of the amine, the carboxylic acid can still exist in its carboxylate form, particularly in the presence of basic impurities or additives. The potential for zwitterionic character can influence solubility in polar solvents.[1][2]
The interplay of these features means that Boc-L-homoserine exhibits a nuanced solubility profile, generally favoring polar aprotic and protic organic solvents that can engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of Boc-L-homoserine and Analogs in Common Organic Solvents at Ambient Temperature (20-25°C)
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Boc-L-homoserine Solubility ( g/100 mL) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | ~5.0 | Experimentally determined.[3] |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Freely Soluble | Qualitative observation from synthesis literature. | |
| Acetonitrile (ACN) | Acetonitrile | 5.8 | Moderately Soluble | Estimated based on similar compounds. | |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | Soluble | Qualitative observation. |
| Ethanol (EtOH) | Ethanol | 4.3 | Soluble | Qualitative observation. | |
| Isopropanol (IPA) | Propan-2-ol | 3.9 | Sparingly Soluble | Lower polarity reduces solubility. | |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | Moderately Soluble | Estimated based on similar compounds. |
| Diethyl Ether | Ethoxyethane | 2.8 | Sparingly Soluble | Low polarity limits solvation. | |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | Soluble | Good for reactions, but solubility may be limited for purification. |
| Chloroform | Trichloromethane | 4.1 | Soluble | Similar to DCM. | |
| Esters | Ethyl Acetate (EtOAc) | Ethyl acetate | 4.4 | Moderately Soluble | Often used in extraction and chromatography. |
| Hydrocarbons | Hexanes | Hexane | 0.1 | Insoluble | Non-polar nature prevents effective solvation. |
| Aqueous | Water | Water | 10.2 | Sparingly Soluble | The hydrophobic Boc group limits aqueous solubility. |
Disclaimer: The solubility data presented as "Illustrative" or "Qualitative" is based on general trends for N-Boc protected amino acids and should be used as a guide. For applications requiring precise concentrations, experimental determination is strongly recommended.
Experimental Protocol for Determining Thermodynamic Solubility
For researchers requiring precise solubility data for their specific applications, the following gravimetric method, based on the shake-flask technique, is a robust and reliable approach.
Materials and Equipment
-
Boc-L-homoserine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or orbital incubator
-
Small volume glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed evaporation vials
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of Boc-L-homoserine to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is achieved.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for sparingly soluble compounds.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter material.
-
Dispense a precise volume of the clear filtrate into a pre-weighed evaporation vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, a vacuum desiccator at room temperature can be used.
-
Once the vial is completely dry and has returned to room temperature, weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Boc-L-homoserine by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.
-
Determine the solubility by dividing the mass of the solute by the volume of the filtrate transferred. Express the solubility in the desired units (e.g., g/100 mL or mg/mL).
-
Diagram of the Experimental Workflow
Caption: Workflow for the gravimetric determination of solubility.
Practical Implications and Solvent Selection Strategies
The choice of solvent for a particular application involving Boc-L-homoserine should be guided by the specific requirements of the process step:
-
Peptide Coupling Reactions: Solvents like DMF and DCM are excellent choices for peptide coupling reactions due to their ability to dissolve a wide range of protected amino acids and peptides, as well as the coupling reagents.
-
Purification by Crystallization: For purification by crystallization, a solvent system is required where Boc-L-homoserine has high solubility at an elevated temperature and significantly lower solubility at room temperature or below. A mixture of a good solvent (e.g., methanol or ethyl acetate) and a poor solvent (e.g., hexanes) can be effective.
-
Chromatographic Purification: The solubility in the mobile phase is a critical consideration for chromatographic purification. A common mobile phase for normal-phase silica gel chromatography would be a mixture of a less polar solvent like ethyl acetate and a non-polar solvent like hexanes. For reverse-phase chromatography, a mixture of acetonitrile and water is typically used, though the low aqueous solubility of Boc-L-homoserine should be considered.
Conclusion
This technical guide has provided a detailed overview of the solubility of Boc-L-homoserine in organic solvents, grounded in both theoretical principles and practical considerations. While a comprehensive quantitative dataset remains an area for further experimental investigation, the information and protocols presented herein offer a robust framework for researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to precisely determine solubility for their specific needs. A thorough understanding and application of these principles will undoubtedly contribute to more efficient and successful synthetic outcomes.
References
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]
-
Bowden, N. A., Sanders, P. M., & Bruins, M. E. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University. Retrieved from [Link]
Sources
An In-depth Technical Guide to (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt for Laboratory Professionals
This guide provides a comprehensive overview of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt, a key reagent in synthetic organic chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delineates the critical safety protocols, handling procedures, and physicochemical properties of this compound. The information herein is synthesized from available safety data sheets for similar compounds and established best practices for laboratory operations.
Introduction and Compound Profile
This compound is a derivative of L-homoserine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The carboxylic acid is salified with dicyclohexylamine. This salt form often enhances the stability and improves the handling characteristics of the parent Boc-amino acid, which might otherwise be an oil.[3] In synthetic chemistry, particularly in peptide synthesis, the Boc protecting group is instrumental in preventing unwanted side reactions at the amine terminus while other chemical transformations are carried out on the molecule.[4]
Compound Identification:
| Chemical Name | This compound |
| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Dicyclohexylammonium Salt; (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid Dicyclohexylammonium Salt; N-tert-Butoxycarbonyl-L-homoserine Dicyclohexylammonium Salt[5] |
| CAS Number | 63491-82-7[5][6][7][8] |
| Molecular Formula | C21H40N2O5[5][7] |
| Molecular Weight | 400.55 g/mol [5][7] |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Inferred from Dicyclohexylamine):
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
This classification is based on the hazardous properties of dicyclohexylamine and should be considered provisional for the salt form.
Risk Assessment Workflow:
The following diagram illustrates a logical workflow for risk assessment and mitigation when handling this compound.
Caption: Step-by-step workflow for the liberation of the free acid from its dicyclohexylammonium salt.
Concluding Remarks
This compound is a valuable reagent for chemical synthesis. However, its handling requires a thorough understanding of the potential hazards, particularly those associated with its dicyclohexylammonium counterion. By adhering to the safety protocols, handling procedures, and experimental guidelines outlined in this document, researchers can safely and effectively utilize this compound in their work. Always consult the most up-to-date safety information from the supplier and your institution's safety office before commencing any new experimental work.
References
-
This compound - BIOFOUNT. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_其他 - 德威钠. (n.d.). Retrieved from [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Aladdin. (2025). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 5. usbio.net [usbio.net]
- 6. N-tert-Butoxycarbonyl-L-homoserine Dicyclohexylammonium Salt | 63491-82-7 [amp.chemicalbook.com]
- 7. (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt_其他_德威钠 [gjbzwzw.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Role of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability for Peptide Synthesis and Drug Development
Abstract
In the landscape of peptide synthesis and drug development, the chemical integrity and stability of amino acid derivatives are paramount. N-protected amino acids, the fundamental building blocks of peptides, often present significant handling and stability challenges, frequently manifesting as non-crystalline oils or hygroscopic solids prone to degradation. This guide provides an in-depth technical analysis of a crucial strategy employed to overcome these obstacles: the formation of dicyclohexylammonium (DCHA) salts. We will explore the underlying chemical principles of DCHA salt formation, elucidate its profound impact on the stability, crystallinity, and purity of N-protected amino acids, and provide detailed, field-proven protocols for their preparation and use. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to enhance the robustness, reproducibility, and efficiency of their synthetic peptide workflows.
The Core Challenge: Instability of N-Protected Amino Acid Derivatives
The synthesis of peptides, whether through solid-phase (SPPS) or solution-phase (SPPS) methodologies, relies on the sequential coupling of amino acids whose reactive functional groups are temporarily masked by protecting groups.[1] The most common Nα-protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc).
While essential, the introduction of these protecting groups can yield derivatives that are difficult to handle. Many N-protected amino acids are:
-
Amorphous or Oily: Lacking a crystalline structure, they are difficult to accurately weigh, handle, and purify.[2]
-
Hygroscopic: They readily absorb moisture from the atmosphere, which can interfere with subsequent reactions and complicate stoichiometric calculations.
-
Chemically Unstable: The free carboxylic acid group can be susceptible to degradation over time, and residual reagents from the protection reaction can compromise long-term stability.[3] Incomplete purification can leave free amino acids, which can lead to double insertions during peptide synthesis.[3]
These issues directly impact the efficiency, reproducibility, and scalability of peptide synthesis, leading to lower yields of the target peptide and more complex downstream purification.
The Dicyclohexylammonium Salt: A Robust Solution for Stabilization
The formation of a dicyclohexylammonium (DCHA) salt is a widely adopted and highly effective strategy to mitigate the instability and handling issues associated with N-protected amino acids.[2][4] This technique involves a simple acid-base reaction between the carboxylic acid of the N-protected amino acid and dicyclohexylamine, a bulky secondary amine.
Mechanism of Stabilization
The carboxylic acid group (-COOH) of the N-protected amino acid donates a proton to the basic nitrogen atom of dicyclohexylamine (DCHA). This creates a carboxylate anion (R-COO⁻) and a dicyclohexylammonium cation ((C₆H₁₁)₂NH₂⁺). The resulting ionic bond forms a stable, crystalline salt.[5] This conversion is a cornerstone of handling problematic amino acid derivatives, particularly in solution-phase peptide synthesis and for preparing high-purity building blocks for solid-phase synthesis.[5][6]
Figure 1: Chemical reaction for the formation of a stable Dicyclohexylammonium salt.
Key Advantages of DCHA Salt Formation
-
Enhanced Crystallinity and Handling: The primary advantage is the conversion of oils or amorphous solids into well-defined, crystalline materials.[2][6] Crystalline solids are significantly easier to purify via recrystallization, weigh accurately, and store, leading to more reproducible experimental outcomes.
-
Improved Chemical Stability: By protecting the carboxylic acid terminus as a salt, its reactivity is neutralized.[5] This prevents unwanted side reactions during storage and ensures the amino acid derivative remains intact and pure until it is needed for synthesis. This stability is crucial for both Boc- and Z-protected amino acids.[4][5]
-
Facilitation of Purification: DCHA salt formation is often integrated into the purification process. After an N-protection reaction, the crude product can be dissolved and treated with dicyclohexylamine. The resulting crystalline salt that precipitates can be easily isolated and recrystallized to a high degree of purity, effectively removing unreacted starting materials and byproducts.[2]
-
Maintenance of Stereochemical Integrity: A stable, crystalline lattice helps preserve the chiral purity of the amino acid, minimizing the risk of racemization that can sometimes occur with less stable forms during prolonged storage or harsh handling conditions.[7]
Experimental Protocols and Methodologies
The use of DCHA salts involves two key procedures: the conversion of the N-protected amino acid to its salt for storage and purification, and the liberation of the free acid from the salt immediately before its use in a peptide coupling reaction.
Protocol 1: Preparation of an N-Protected Amino Acid DCHA Salt
This protocol describes a general method for converting a crude, oily N-protected amino acid (e.g., Fmoc-amino acid) into its stable DCHA salt.
Methodology:
-
Dissolution: Dissolve the crude N-protected amino acid in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Addition of DCHA: While stirring at room temperature, slowly add a stoichiometric equivalent (1.0 eq) of dicyclohexylamine.
-
Precipitation: The DCHA salt will often begin to precipitate immediately or upon cooling the solution in an ice bath. Continue stirring for 1-2 hours to ensure complete salt formation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold solvent (the same used for dissolution) to remove any soluble impurities.
-
Drying: Dry the crystalline salt under vacuum to obtain the final, stable product.
Protocol 2: Liberation of the Free Acid from its DCHA Salt
Before the N-protected amino acid can be used in a peptide coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.[2]
Figure 2: Experimental workflow for liberating the free amino acid from its DCHA salt.
Detailed Methodology:
-
Suspension: Suspend the DCHA salt (1 part) in a suitable organic solvent like ethyl acetate or a mixture of ethyl acetate and ether (5-10 volume parts).[2]
-
Acidification: Add 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid and stir vigorously.[2][6] The mixture will transform from a suspension to two clear liquid phases. The aqueous phase pH should be acidic (pH 2-3).[2]
-
Causality Note: Phosphoric acid or KHSO₄ are used instead of hydrochloric acid (HCl) because dicyclohexylammonium chloride is sparingly soluble in organic solvents and would precipitate, complicating the purification.[2]
-
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase.
-
Washing: Wash the organic phase with additional portions of water until the pH of the aqueous wash is neutral (pH ≥ 4).[2] This ensures all residual acid and dicyclohexylammonium salts are removed.
-
Drying & Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free N-protected amino acid, which may be an oil or a solid.[2][8]
Self-Validation: The completion of the conversion can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the DCHA salt spot and the appearance of the free acid spot.[2]
Data and Applications Summary
The utility of DCHA salts spans across various N-protecting group strategies.
| N-Protecting Group | Example Compound | Key Benefit of DCHA Salt Form | Application |
| Z (Cbz) | Z-D-Leu-OH·DCHA[5] | Provides a stable, crystalline form of the D-amino acid, enhancing resistance to enzymatic degradation in the final peptide.[5] | Solution-Phase Peptide Synthesis (SPPS)[6] |
| Boc | Boc-Lys(Boc)-OH·DCHA[4] | Offers excellent stability and compatibility as an intermediate for synthesizing peptide-based drugs.[4] | Pharmaceutical Synthesis |
| Fmoc | Fmoc-Amino Acid-OH·DCHA | Facilitates purification and ensures high purity of the building block, preventing side reactions during automated SPPS. | Solid-Phase Peptide Synthesis (SPPS) |
| Nps | Nps-L-Ile-OH·DCHA | Enhances solubility in organic solvents and stabilizes the compound during crystallization and storage.[8] | Specialized Peptide Synthesis |
Conclusion
The formation of dicyclohexylammonium salts is not merely a matter of convenience but a critical enabling technology in modern peptide chemistry. By converting often unstable and difficult-to-handle N-protected amino acids into stable, crystalline, and highly pure solids, the DCHA salt strategy directly addresses core challenges in the synthesis of peptides and complex organic molecules. It enhances the reliability of weighing, improves long-term storage stability, and provides a robust method for purification. For any researcher or drug development professional engaged in peptide synthesis, a thorough understanding and proficient application of these protocols are essential for achieving high-quality, reproducible results and streamlining the path from building block to final product.
References
-
Lundquist, J. T., & Dix, T. A. (2002). Preparation of azido derivatives from amino acids and peptides by diazo transfer. Journal of Organic Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available at: [Link]
-
PubChem. (n.d.). N-O-Nitrophenylsulfenyl-L-threonine DI(cyclohexyl)ammonium salt. [Online]. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing Nα,Nε-Di-Boc-L-lysine Dicyclohexylammonium Salt: Unlocking New Possibilities in Chemical Synthesis. [Online]. Available at: [Link]
-
Vommina, V. R., et al. (2011). HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents: Application to the synthesis of ß-casomorphin. ResearchGate. [Online]. Available at: [Link]
-
Coyle, S., Keller, O., & Young, G. T. (1975). New Amino-Protecting Groups with Special Application in Peptide Synthesis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
- Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Monash University.
-
Maye, J. P., & Smith, R. (2014). Preparation of Dicyclohexylamine Alpha Acids and Dicyclohexylamine Beta Acids. ResearchGate. [Online]. Available at: [Link]
- Jolad, S. D., & Ressler, C. (1980). Synthesis of amino acid diazoketones. Journal of Organic Chemistry.
-
Khan Academy. (n.d.). Preparation of amides using DCC. [Online]. Available at: [Link]
-
Lokey Lab Protocols. (2017). Fmoc. [Online]. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Online]. Available at: [Link]
- Chen, T. S., et al. (1995). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. Biochemistry.
- El-Faham, A., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
G-Biosciences. (n.d.). The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions. [Online]. Available at: [Link]
- Wiley-VCH. (n.d.). Protection Reactions.
-
Kohn, W. D., Kay, C. M., & Hodges, R. S. (1997). Salt effects on protein stability: two-stranded alpha-helical coiled-coils containing inter- or intrahelical ion pairs. Journal of Molecular Biology. Available at: [Link]
-
Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. Available at: [Link]
- University of Kentucky. (n.d.). Thermal degradation comparison of amino acid salts, alkanolamines and diamines in CO2 capture.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Introduction: The Role of N-Boc-L-homoserine in Synthetic Chemistry
An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-L-homoserine
This guide provides a comprehensive overview of the essential spectroscopic data for N-Boc-L-homoserine (N-tert-butoxycarbonyl-L-homoserine), a critical building block in modern peptide synthesis and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this important amino acid derivative.
N-Boc-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation.[1][2] The hydroxyl group on the side chain offers a versatile handle for further chemical modification, making N-Boc-L-homoserine a valuable precursor for synthesizing complex peptides, peptidomimetics, and various pharmaceutical intermediates.[3][4]
A thorough understanding of its spectroscopic signature is paramount for verifying its identity, purity, and structural integrity before its use in sensitive synthetic applications. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 41088-86-2 | [3][5][6] |
| Molecular Formula | C₉H₁₇NO₅ | [3][5] |
| Molecular Weight | 219.24 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [6][] |
| Melting Point | 140 °C |[3][5][6] |
Molecular Structure Diagram
Caption: Workflow for the synthesis and spectroscopic validation.
This multi-faceted analytical approach ensures that the material meets the high-purity standards required for subsequent research and development, providing confidence in the identity and quality of this essential synthetic precursor.
References
-
Deming, T. J., & Curtin, S. A. (n.d.). Controlled synthesis and properties of poly(L-homoserine). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Homoserine. PubChem Compound Database. Retrieved from [Link]
-
Ueda, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(7), 1884. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17293-17307. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]
- 6. N-(tert-Butoxycarbonyl)-L-homoserine | 41088-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Navigating the Critical Step of Boc Deprotection for Homoserine using Trifluoroacetic Acid: A Detailed Protocol for Researchers
Introduction: The Strategic Importance of Homoserine and its Protection
In the landscape of peptide synthesis and the development of complex therapeutic molecules, the non-proteinogenic amino acid homoserine serves as a versatile building block. Its unique side chain, terminating in a primary alcohol, offers a valuable site for further chemical modification. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality of homoserine, prized for its stability under a variety of reaction conditions and its clean removal under acidic treatment.[1] Trifluoroacetic acid (TFA) stands as the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies the isolation of the resulting free amine.[1][2]
This comprehensive guide provides a detailed protocol for the TFA-mediated Boc deprotection of homoserine. It delves into the underlying chemical mechanism, the critical role of scavengers in mitigating side reactions, step-by-step experimental procedures, and essential safety considerations to ensure a successful and reproducible outcome.
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction.[1] The process unfolds through a series of well-defined steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3][4] This initial step is crucial as it activates the protecting group for cleavage.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][3] This is an irreversible step that drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[1][3]
It is imperative to conduct this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[2][3]
Sources
Mastering Peptide Bond Formation: A Guide to Coupling Methods for Boc-Protected Amino acids in SPPS
Foreword: The Centrality of the Coupling Reaction in Boc-SPPS
In the landscape of synthetic peptide chemistry, the tert-butyloxycarbonyl (Boc) strategy for Solid-Phase Peptide Synthesis (SPPS) remains a robust and widely practiced methodology. Its reliance on graded acid lability—using moderate acid (e.g., Trifluoroacetic Acid, TFA) for temporary Nα-Boc group removal and strong acid (e.g., Hydrogen Fluoride, HF) for final cleavage—provides a distinct chemical environment compared to the orthogonal Fmoc/tBu strategy.[1] The success of any SPPS protocol, and Boc-SPPS is no exception, hinges on the near-quantitative efficiency of every amino acid coupling step. An incomplete reaction results in deletion sequences that are often difficult to separate from the target peptide, compromising yield and purity.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical coupling step in Boc-SPPS. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical mechanisms of common coupling reagents, provide field-tested protocols with integrated validation checkpoints, and offer expert insights into overcoming the synthetic challenges posed by difficult sequences and sterically hindered residues.
The Boc-SPPS Cycle: A Foundational Workflow
Before delving into the coupling reaction, it is crucial to understand its place within the overall Boc-SPPS cycle. Each cycle of amino acid addition involves a series of discrete, sequential steps performed on a solid support (resin).
The core steps are:
-
Deprotection: The acid-labile Nα-Boc group is removed, typically with 25-50% TFA in Dichloromethane (DCM), exposing a free amine as a TFA salt.[1][2]
-
Neutralization: The protonated N-terminal amine is neutralized to the free base, a prerequisite for nucleophilic attack. This is commonly achieved with a solution of a hindered tertiary amine like N,N-Diisopropylethylamine (DIEA).[2]
-
Coupling: The next Nα-Boc protected amino acid is activated and added to the resin, facilitating the formation of a new peptide bond.
-
Monitoring: A qualitative test is performed to confirm the disappearance of the free primary amine, ensuring the coupling reaction has gone to completion.[3][4]
The Chemistry of Activation: A Deep Dive into Coupling Reagents
The formation of a peptide bond is not spontaneous. The carboxylic acid of the incoming amino acid must first be activated to create a highly reactive intermediate that is susceptible to nucleophilic attack by the resin-bound peptide's N-terminal amine. The choice of activation strategy is paramount and depends on factors such as the specific amino acid sequence, steric hindrance, and cost.
Carbodiimide-Mediated Activation
Carbodiimides are among the earliest and most cost-effective classes of coupling reagents.[5] The fundamental mechanism involves the reaction of the carboxylic acid with the carbodiimide (e.g., DCC, DIC) to form a highly reactive O-acylisourea intermediate.[6]
This intermediate can follow two primary pathways: a) Direct Aminolysis: It can be directly attacked by the N-terminal amine to form the peptide bond and a urea byproduct. b) Symmetric Anhydride Formation: It can react with a second molecule of the Boc-amino acid to form a symmetric anhydride, which then acts as the acylating agent. Evidence suggests this is a dominant pathway in SPPS.[6]
// Nodes AA [label="Boc-AA-COOH\n(Carboxylic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbo [label="R-N=C=N-R'\n(Carbodiimide)", fillcolor="#FFFFFF", fontcolor="#202124"]; O_Acyl [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="H₂N-Peptide-Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide [label="Peptide Bond\n(Boc-AA-CO-NH-Peptide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acyl [label="N-Acylurea\n(Unreactive Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anhydride [label="Symmetric Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AA -> O_Acyl; Carbo -> O_Acyl; O_Acyl -> Peptide [label="Aminolysis"]; Amine -> Peptide; O_Acyl -> Urea [style=dashed]; O_Acyl -> N_Acyl [label="Side Reaction\n(Rearrangement)", color="#EA4335"]; O_Acyl -> Anhydride [label="Reacts with\n2nd Boc-AA-COOH"]; Anhydride -> Peptide [label="Aminolysis"]; Amine -> Peptide; } ends_dot Figure 2: Reaction pathways in carbodiimide-mediated peptide coupling.
A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the coupling.[6] To mitigate this and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) are essential. HOBt rapidly converts the O-acylisourea into a more stable and selective HOBt-active ester, which then efficiently acylates the amine.
Common Carbodiimides in Boc-SPPS:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common SPPS solvents, which can clog resin pores and automated synthesizers.[6] It is more suited for solution-phase synthesis.
-
DIC (N,N'-Diisopropylcarbodiimide): The reagent of choice for SPPS. As a liquid, it is easily handled, and its diisopropylurea (DIU) byproduct is soluble in DMF and DCM, allowing for easy removal during wash steps.[6][7]
Onium Salt-Based Activation (Phosphonium and Aminium/Uronium)
Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient, rapid coupling reagents that have become staples in modern SPPS.[7] They operate by forming active ester intermediates in situ, typically with additives like HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt).
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a non-toxic alternative to its predecessor, BOP, which produced the carcinogenic byproduct HMPA.[7][8] PyBOP activates the carboxylic acid to form a benzotriazolyl ester, which rapidly reacts with the amine.[8] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a terminating side reaction possible with aminium salts.
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), were initially thought to have a uronium structure but exist as more stable aminium (guanidinium) isomers.[9] They are extremely efficient and lead to rapid couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the HOAt-based analogue of HBTU. The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-active ester more reactive than the OBt-ester formed by HBTU. This makes HATU particularly effective for difficult couplings, such as those involving sterically hindered amino acids (e.g., Aib, Val, Ile) or during the synthesis of aggregation-prone sequences.[3][10]
-
// Nodes AA [label="Boc-AA-COO⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Onium [label="Onium Salt\n(e.g., HATU, PyBOP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base\n(e.g., DIEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Active_Ester [label="Active Ester\n(OAt- or OBt-ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="H₂N-Peptide-Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Peptide [label="Peptide Bond", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AA -> Active_Ester; Onium -> Active_Ester [label="Activation"]; Base -> Active_Ester [style=invis]; // for alignment Active_Ester -> Peptide [label="Aminolysis"]; Amine -> Peptide; Peptide -> Byproducts [style=invis]; } ends_dot Figure 3: General activation mechanism for onium salt-based coupling reagents.
Data-Driven Reagent Selection
The choice of coupling reagent directly impacts reaction time, efficiency, potential for side reactions, and overall cost. The following table summarizes the key characteristics of the most common reagents used in Boc-SPPS to guide selection.
| Feature | DIC/HOBt | HBTU | HATU | PyBOP |
| Reagent Class | Carbodiimide + Additive | Aminium Salt | Aminium Salt | Phosphonium Salt |
| Activation Speed | Moderate | Fast | Very Fast | Fast |
| Typical Reaction Time | 1-2 hours | 15-60 minutes | 15-45 minutes | 20-60 minutes |
| Coupling Efficiency | Good for standard couplings, may struggle with hindered residues. | High, very efficient for most couplings.[5] | Very High, superior for difficult and hindered couplings.[10] | High, efficient for standard and some difficult couplings.[11] |
| Racemization Risk | Low with HOBt. | Low. | Very low, due to rapid kinetics. | Very low. |
| Key Side Reaction | N-acylurea formation (minimized by HOBt). | Potential for N-terminal guanidinylation if used in large excess or with slow couplings.[12] | Potential for N-terminal guanidinylation (less common due to speed). | None (does not cause guanidinylation).[11] |
| Byproduct Solubility | DIU is soluble in DMF/DCM. | Water-soluble. | Water-soluble. | Water-soluble. |
| Approximate Cost | Low.[5] | Moderate.[5] | High.[5] | Moderate-High.[5] |
Experimental Protocols: A Self-Validating System
Trust in a protocol comes from its ability to provide clear checkpoints for success. The following protocols incorporate the qualitative Kaiser test as the primary method for validating the completion of the coupling step.
Monitoring Coupling Completion: The Kaiser Test
The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[4]
-
Positive Result (Intense Blue Beads/Solution): Indicates the presence of unreacted primary amines. The coupling is incomplete.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.
-
Proline Exception: N-terminal proline, a secondary amine, gives a reddish-brown color, not a definitive blue.[4] For critical applications involving proline, an alternative like the chloranil test is recommended.[4]
Kaiser Test Protocol:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) after the coupling reaction and wash thoroughly with DMF and DCM to remove residual reagents.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops each of:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.[6]
-
-
Heat the test tube at 100°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Protocol 1: Standard Coupling with DIC/HOBt
This is a reliable and cost-effective method for routine peptide synthesis.
Materials:
-
Deprotected and neutralized peptide-resin
-
Boc-protected amino acid (3-4 equivalents)
-
HOBt (3-4 equivalents)
-
DIC (3-4 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected and neutralized prior to coupling.
-
Activation Solution: In a separate vessel, dissolve the Boc-amino acid and HOBt in a minimal amount of DMF.
-
Coupling Initiation: Add the activation solution to the reaction vessel containing the resin. Add DIC to the slurry.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test.
-
If negative: The coupling is complete. Proceed to the washing step.
-
If positive: The coupling is incomplete. Continue agitating for another hour and re-test. If still positive, proceed to troubleshooting (Section 5).
-
-
Washing: Once coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble byproducts and excess reagents.
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended for sterically hindered amino acids or sequences known to be difficult.[10]
Materials:
-
Deprotected and neutralized peptide-resin
-
Boc-protected amino acid (3-4 equivalents)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF or NMP (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected and neutralized.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HATU in DMF or NMP. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color, indicating formation of the active ester.
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature. Due to the high reactivity of HATU, coupling is often complete within 30-60 minutes.
-
Monitoring: Perform a Kaiser test.
-
If negative: Coupling is complete. Proceed to washing.
-
If positive: Recouple by adding a fresh solution of pre-activated amino acid.
-
-
Washing: Upon completion, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Expertise from the Field: Troubleshooting Incomplete Coupling
A positive Kaiser test after a standard coupling protocol demands a systematic response. The goal is to drive the reaction to completion without compromising the integrity of the peptide.
Causality Behind Troubleshooting Choices:
-
Double Coupling: The first and simplest intervention is to repeat the coupling step.[3] This is often sufficient to drive the reaction to completion if the initial inefficiency was due to minor kinetic limitations.
-
Change of Reagents: If a double coupling with a standard reagent like DIC/HOBt fails, it often indicates a "difficult coupling." This can be caused by steric hindrance from bulky amino acid side chains (e.g., Val-Val sequences) or by peptide aggregation on the resin, which physically blocks reactive sites.[12] Switching to a more potent reagent like HATU provides a more reactive activated ester, which can overcome these energy barriers more effectively.[4]
-
Capping: If coupling remains incomplete even after using a stronger reagent, it is critical to permanently block the unreacted N-terminal amines. This is known as "capping," typically done with acetic anhydride. Capping prevents the unreacted chain from participating in subsequent coupling steps, which would otherwise lead to the formation of a deletion sequence impurity (-1 peptide).[3][4] While capping sacrifices the yield of the target peptide, it greatly simplifies the final purification by preventing the accumulation of hard-to-remove impurities.
Conclusion
The success of Boc-SPPS is a direct function of the efficiency of its constituent reactions. The peptide coupling step, being the bond-forming event, is arguably the most critical. By understanding the chemical mechanisms of different activation strategies, selecting reagents based on the specific demands of the peptide sequence, and employing rigorous, self-validating protocols, researchers can navigate the complexities of peptide synthesis with confidence. A systematic approach to troubleshooting, grounded in chemical principles, ensures that even when challenges arise, the integrity of the final product can be maintained, ultimately leading to higher purity and more reliable downstream applications.
References
-
Peptide coupling reagents. (n.d.). AGTC Bioproducts Ltd. Retrieved from [Link]
-
Abdel-Moty, S. G., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology. Retrieved from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Retrieved from [Link]
-
V., et al. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Semantic Scholar. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Blackburn, C., et al. (2013). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Blackburn, C., et al. (2013). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). Aapptec. Retrieved from [Link]
-
The Preparation and Characterization of Pro-Apoptotic Peptide Ala-Val-Pro-Ile and its Derivatives. (2019). Temple University. Retrieved from [Link]
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Application Notes & Protocols for the Use of (S)-N-Boc-L-homoserine in Solid-Phase Peptide Synthesis
Introduction: The Unique Role of Homoserine in Peptide Synthesis
In the landscape of peptide chemistry, the incorporation of non-proteinogenic amino acids offers a powerful strategy for designing novel peptides with enhanced stability, unique structural features, and tailored biological activities.[1][2] L-Homoserine (Hse), an isomer of threonine with an additional methylene group in its side chain, is a particularly valuable building block in this regard.[3] Its distinct structure can influence the physicochemical properties and secondary structure of a peptide and may confer resistance to proteolytic degradation.[1]
This guide provides a comprehensive overview and detailed protocols for the effective utilization of N-α-Boc-protected L-homoserine in solid-phase peptide synthesis (SPPS). As we will explore, the key to successfully incorporating this amino acid lies in understanding the specific requirements for side-chain protection, coupling activation, and cleavage conditions to mitigate potential side reactions, most notably the formation of homoserine lactone.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of homoserine in their synthetic peptide endeavors.
Core Principles & Strategic Considerations
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established strategy in SPPS.[6][7] In this approach, the temporary N-α-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (HF).[6][8]
When incorporating Boc-L-homoserine, the primary hydroxyl group on the side chain requires protection to prevent undesired side reactions, such as O-acylation, during the coupling steps.[1]
Side-Chain Protection: The Benzyl Ether Advantage
For Boc-SPPS, the most common and effective protecting group for the hydroxyl side chain of homoserine is the benzyl (Bzl) ether . This choice is governed by the principle of semi-orthogonality within the Boc/Bzl strategy:
-
Stability: The benzyl ether is stable to the repetitive TFA treatments used for N-α-Boc group removal in each cycle of the synthesis.[9]
-
Cleavage Compatibility: The Bzl group is efficiently removed during the final cleavage step with strong acid (e.g., HF), which simultaneously cleaves the peptide from the resin and removes other benzyl-based side-chain protecting groups.[9]
Therefore, the recommended building block for this application is (S)-N-Boc-L-homoserine (O-Bzl) .
Experimental Workflow & Key Reactions
The successful incorporation of Boc-Hse(Bzl)-OH into a growing peptide chain follows the standard cycles of Boc-SPPS. The overall process can be visualized as a sequence of deprotection, neutralization, and coupling steps.
Caption: General workflow for one cycle of Boc-SPPS.
Potential Side Reaction: Homoserine Lactone Formation
A critical side reaction to consider when working with homoserine is the intramolecular cyclization to form a stable five-membered ring, known as a homoserine lactone .[4][5] This reaction is particularly prevalent during the final, strongly acidic cleavage step, especially when using HF.
The mechanism involves the acid-catalyzed attack of the side-chain hydroxyl group on the C-terminal carbonyl carbon. This side reaction is a significant concern for peptides containing a C-terminal methionine that has been converted to homoserine via cyanogen bromide cleavage, but it can also occur with peptides synthesized directly with homoserine.[3][4]
Caption: Simplified mechanism of homoserine lactone formation.
Mitigation Strategy: While this side reaction can be problematic, its occurrence with C-terminal homoserine can sometimes be exploited for specific synthetic strategies.[10] To minimize unwanted lactonization during standard synthesis, ensure that all tert-butyl-based protecting groups are removed before the final strong acid cleavage step if possible, although this is less of a concern in a pure Boc/Bzl strategy.[4] Careful selection of cleavage conditions and scavengers is paramount.
Detailed Protocols
The following protocols are generalized for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin.
Protocol 1: Incorporation of Boc-L-Hse(Bzl)-OH
This protocol outlines a single coupling cycle for adding Boc-L-Hse(Bzl)-OH to a deprotected N-terminal amine on the resin.
| Reagent/Parameter | Recommendation | Rationale & Notes |
| Starting Material | Peptide-resin with free N-terminal amine | Ensure the previous Boc deprotection and neutralization steps were complete. |
| Amino Acid | Boc-L-Hse(Bzl)-OH (3–4 equivalents) | An excess is used to drive the reaction to completion. |
| Coupling Reagent | HBTU (3–4 equivalents) or HATU (2.9 equivalents) | HBTU and HATU are highly efficient aminium salt-based reagents suitable for most couplings.[11] |
| Base | DIEA (DIPEA) (6–8 equivalents) | A non-nucleophilic base required for the activation and coupling steps.[12] |
| Solvent | N,N-Dimethylformamide (DMF), peptide synthesis grade | A polar aprotic solvent that effectively swells the resin and dissolves reagents.[8] |
| Reaction Time | 1–2 hours | The slightly longer side chain of homoserine may present minor steric hindrance compared to serine.[1] |
| Monitoring | Kaiser (ninhydrin) test | A qualitative test to confirm the absence of free primary amines, indicating reaction completion.[11] |
Step-by-Step Procedure:
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin, which has been washed and is swollen in DMF.
-
Activation: In a separate vessel, dissolve Boc-L-Hse(Bzl)-OH (3–4 eq.) and HBTU (3–4 eq.) in a minimal volume of DMF. Add DIEA (6–8 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or consider a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: N-α-Boc Deprotection
This protocol is for the removal of the temporary Boc group to expose the N-terminal amine for the subsequent coupling step.
| Reagent/Parameter | Recommendation | Rationale & Notes |
| Deprotection Solution | 50% TFA in Dichloromethane (DCM) | The standard reagent for Boc group removal.[5][6] It is acidic enough to cleave the Boc group without affecting Bzl side-chain protection. |
| Scavenger (if needed) | 0.5% Dithioethane (DTE) | Add to the TFA solution if Trp, Cys, or Met are present in the sequence to prevent alkylation by tert-butyl cations.[5][6] |
| Pre-wash Time | 5 minutes | A short pre-wash helps to ensure even penetration of the deprotection solution.[5] |
| Reaction Time | 20–25 minutes | Standard time to ensure complete cleavage of the Boc group.[5][13] |
Step-by-Step Procedure:
-
Swell and Wash: Swell the peptide-resin in DCM.
-
Pre-wash: Add the 50% TFA/DCM solution to the resin and agitate for 5 minutes. Drain the solution.
-
Deprotection: Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-25 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (2x) and then Isopropanol (IPA) (2x) to remove residual acid.[5]
-
Proceed to Neutralization: The resin now has a protonated N-terminal amine (TFA salt) and must be neutralized before the next coupling.[7]
Protocol 3: Final Cleavage from Resin & Deprotection
This protocol uses anhydrous HF to cleave the completed peptide from a standard Merrifield or PAM resin and simultaneously remove the Bzl side-chain protecting groups.
WARNING: Anhydrous HF is extremely toxic, corrosive, and volatile. It must be handled only by trained personnel in a specialized, dedicated all-fluorocarbon apparatus.[5]
| Reagent/Parameter | Recommendation | Rationale & Notes |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | A very strong acid required to cleave benzyl-based protecting groups and the peptide-resin linkage.[5] |
| Scavenger | Anisole (~10% v/v) | A carbocation scavenger to protect sensitive residues like Trp and Met from alkylation during cleavage. |
| Reaction Temperature | 0 °C | Lowering the temperature helps to minimize acid-catalyzed side reactions. |
| Reaction Time | 1 hour | Typically sufficient for complete cleavage. |
| Peptide Precipitation | Cold diethyl ether | Used to precipitate the crude peptide from the cleavage cocktail.[14][15] |
Step-by-Step Procedure:
-
Preparation: Ensure the peptide-resin is thoroughly dried and placed in the reaction vessel of the HF apparatus.
-
Add Scavenger: Add anisole to the reaction vessel.
-
HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and distill the required volume of HF into it.
-
Cleavage Reaction: Warm the vessel to 0 °C (ice bath) and stir for 1 hour.
-
HF Removal: After the reaction, remove the HF under a vacuum.
-
Peptide Workup: Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extraction: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Purification: Lyophilize the extracted solution and purify the crude peptide, typically by reverse-phase HPLC.
Conclusion
(S)-N-Boc-L-homoserine, used with benzyl ether side-chain protection, is a highly effective building block for introducing the unique structural and functional properties of homoserine into synthetic peptides via the Boc-SPPS strategy. Success hinges on the careful application of standard coupling and deprotection protocols and a keen awareness of the potential for homoserine lactone formation, particularly during the final HF cleavage step. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently and efficiently incorporate this valuable non-proteinogenic amino acid into their peptide designs, paving the way for new discoveries in research and drug development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis.
- BenchChem. (2025). DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health (NIH). (n.d.). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain.
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
ACS Publications. (n.d.). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry. Retrieved from [Link]
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]
-
ScienceDirect. (n.d.). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. Retrieved from [Link]
-
PubMed. (2004). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
ResearchGate. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Retrieved from [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of Met to homoserine lactone. [Scientific Diagram]. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis: An Introduction. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of Boc-L-Homoserine as a Non-Natural Amino Acid
Introduction: The Significance of Non-Natural Amino Acids and the Role of L-Homoserine
The synthesis of peptides and proteins with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. The incorporation of non-natural amino acids (NNAAs) into peptide chains offers a powerful strategy to enhance therapeutic properties such as binding affinity, metabolic stability, and in vivo half-life.[1][2] L-Homoserine, a homolog of serine with an additional methylene group in its side chain, is a particularly valuable NNAA.[3] Its unique structural and chemical properties provide a versatile tool for creating novel peptides with tailored functionalities.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-L-homoserine into synthetic peptides using solid-phase peptide synthesis (SPPS).
Understanding the Boc/Bzl Protection Strategy in SPPS
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis, the Boc/benzyl (Bzl) approach.[5][6] This method relies on the differential acid lability of the Nα-Boc group and the more acid-stable side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates.[7][8] The iterative cycle of SPPS involves the sequential deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled.[7]
The choice of the Boc group for Nα-protection is strategic. It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA) without affecting the more robust side-chain protecting groups or the linkage of the peptide to the solid support.[7][9] This orthogonal protection scheme is fundamental to the controlled, stepwise elongation of the peptide chain.[8][10]
Core Experimental Workflow
The incorporation of Boc-L-homoserine follows the general principles of Boc-SPPS. The workflow can be visualized as a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for the incorporation of Boc-L-homoserine in Boc-SPPS.
Detailed Protocols and Methodologies
PART 1: Materials and Reagents
A comprehensive list of necessary materials and reagents is crucial for successful synthesis.
| Reagent/Material | Grade/Purity | Supplier | Notes |
| Boc-L-homoserine(Trt)-OH | Peptide Synthesis Grade | Commercially Available | The Trityl (Trt) group protects the side-chain hydroxyl. |
| Merrifield or PAM Resin | 100-200 mesh | Commercially Available | Choice of resin depends on the desired C-terminal functionality. |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Commercially Available | Used as a primary solvent for washing and reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Commercially Available | Used as a solvent for coupling reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Used for Boc deprotection. Caution: Highly corrosive. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available | Used for neutralization. |
| Coupling Reagents (HBTU, HATU, or DIC/HOBt) | Peptide Synthesis Grade | Commercially Available | Activates the carboxylic acid for amide bond formation. |
| Isopropanol (IPA) | Reagent Grade | Commercially Available | Used in washing steps. |
PART 2: Step-by-Step Protocol for Boc-L-Homoserine Incorporation
This protocol assumes a manual SPPS procedure. For automated synthesizers, the steps will be programmed according to the instrument's specifications.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Wash the resin thoroughly with DCM to remove any impurities.
-
Swell the resin in DCM for at least 30 minutes to ensure optimal reaction kinetics.
2. Attachment of the First Amino Acid (if applicable):
-
If Boc-L-homoserine is not the C-terminal residue, follow standard protocols for attaching the first Boc-protected amino acid to the resin.[9]
3. Iterative Cycle for Peptide Elongation:
a. Boc Deprotection:
- Drain the DCM from the swollen resin.
- Add a solution of 25-50% TFA in DCM to the resin.[7][9]
- Agitate the mixture for 20-30 minutes at room temperature.[7]
- Drain the TFA solution and wash the resin extensively with DCM and IPA to remove residual acid.[9]
b. Neutralization:
- Wash the resin with a 5-10% solution of DIPEA in DCM or DMF to neutralize the protonated N-terminal amine.
- Agitate for 5-10 minutes.
- Drain the neutralization solution and wash the resin with DCM and DMF.
c. Coupling of Boc-L-Homoserine(Trt)-OH:
- In a separate vial, pre-activate Boc-L-homoserine(Trt)-OH (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for a few minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
d. Washing:
- After the coupling is complete (negative ninhydrin test), drain the reaction mixture.
- Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
4. Repeat the Cycle:
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
PART 3: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.
1. Preparation for Cleavage:
-
Dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for the Boc/Bzl strategy is anhydrous Hydrogen Fluoride (HF) with scavengers like anisole or p-cresol to protect sensitive residues. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Alternatives to HF, such as Trifluoromethanesulfonic acid (TFMSA), can also be used, though they may not be as effective for removing all protecting groups.[9]
2. Cleavage Reaction:
-
Cool the reaction vessel containing the peptide-resin in an appropriate bath (e.g., dry ice/acetone).
-
Carefully add the pre-cooled cleavage cocktail to the resin.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
3. Peptide Precipitation and Purification:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide with cold ether to remove scavengers and other small molecules.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Characterization:
-
Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[11]
Key Considerations and Troubleshooting
-
Side-Chain Protection of Homoserine: The hydroxyl group of homoserine is typically protected to prevent side reactions during peptide synthesis. The trityl (Trt) group is a common choice as it is labile to the final acidic cleavage conditions.[12][13]
-
Lactone Formation: Under acidic conditions, particularly during cleavage, homoserine can cyclize to form a homoserine lactone.[9] The use of appropriate scavengers and optimized cleavage protocols can minimize this side reaction.
-
Coupling Efficiency: While homoserine generally couples with high efficiency, difficult sequences or aggregation can lead to incomplete reactions.[12] In such cases, double coupling or the use of more potent coupling reagents may be necessary.
Visualization of the Chemical Transformation
The core chemical steps of Boc deprotection and coupling can be visualized as follows:
Caption: Chemical transformations during the deprotection and coupling steps.
Conclusion
The incorporation of Boc-L-homoserine into peptides is a valuable technique for creating novel biomolecules with enhanced properties. By understanding the principles of Boc-SPPS and adhering to optimized protocols, researchers can successfully synthesize homoserine-containing peptides for a wide range of applications in drug development and biomedical research. The versatility of the homoserine side chain also opens up possibilities for post-synthesis modifications, further expanding the chemical diversity of synthetic peptides.[14]
References
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Grieu, F., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
- Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society, 122(24), 5674–5679.
- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(35), 9534-9546.
- Benchchem. (n.d.). DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications.
- Wikipedia. (n.d.). Homoserine.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Post-Synthesis Modification of the D-Homoserine Side Chain.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Yang, W., et al. (2016). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. The Journal of Organic Chemistry, 81(15), 6248–6256.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Wikipedia. (n.d.). Peptide synthesis.
- Singh, S. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1839–1881.
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Application Notes and Protocols for the Synthesis of Homoserine-Containing Peptides for Biological Studies
Introduction: The Strategic Incorporation of Homoserine in Modern Peptidomimetics
In the landscape of peptide science, the deliberate inclusion of non-proteinogenic amino acids is a cornerstone of rational drug design and the creation of sophisticated biological probes. Among these, L-homoserine (Hse), an analog of serine with an additional methylene group in its side chain, has emerged as a uniquely valuable building block.[1][2] Its structural distinction from the canonical 20 amino acids provides peptides with novel conformational properties and, critically, enhanced stability against enzymatic degradation.[3] The primary hydroxyl group on its side chain also serves as a versatile chemical handle for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels.
This guide provides a comprehensive overview of the synthesis of homoserine-containing peptides, with a focus on practical applications in biological research and drug development. We will delve into the nuances of both solid-phase and solution-phase methodologies, side-chain protection strategies, and potential synthetic challenges. The protocols provided herein are designed to be robust and reproducible for researchers with a foundational knowledge of peptide chemistry.
Core Principles of Homoserine Peptide Synthesis
The successful synthesis of homoserine-containing peptides hinges on the judicious selection of protecting groups and coupling reagents to ensure high yields and purity. The primary hydroxyl group of the homoserine side chain must be protected to prevent unwanted side reactions during peptide elongation.[4][5]
Side-Chain Protection: The Lability of the Trityl Group
The trityl (Trt) group is the most commonly employed protecting group for the hydroxyl moiety of homoserine in Fmoc-based solid-phase peptide synthesis (SPPS).[3][6] The bulky nature of the Trt group provides excellent steric hindrance, preventing O-acylation during coupling steps.[4] Furthermore, its acid lability allows for its concomitant removal with the final cleavage of the peptide from the resin and the deprotection of other acid-labile side-chain protecting groups.[6]
Coupling Reagents: Efficiency and Racemization Suppression
The choice of coupling reagent is critical for efficient amide bond formation and minimizing racemization.[7][8] For the incorporation of Fmoc-Hse(Trt)-OH, aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are highly recommended due to their high coupling efficiency and ability to suppress racemization, particularly when used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA).[6][9][10]
A Key Challenge: γ-Lactone Formation
A notable side reaction in the synthesis of homoserine-containing peptides is the acid-catalyzed intramolecular cyclization to form a stable five-membered γ-lactone.[3] This can occur during the final cleavage and deprotection step, particularly under strong acidic conditions. Careful optimization of the cleavage cocktail and reaction time is therefore crucial to minimize this byproduct.
Experimental Workflows and Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Homoserine-Containing Peptide
The following is a generalized workflow for the synthesis of a model homoserine-containing peptide using Fmoc chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a homoserine-containing peptide.
Protocol 1: Solid-Phase Synthesis of a Homoserine-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and then DMF (3 x 1 min).
-
Coupling of Fmoc-Hse(Trt)-OH:
-
In a separate vessel, pre-activate a solution of Fmoc-Hse(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin as described in step 3.
-
Peptide Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Solution-Phase Synthesis of a Homoserine Dipeptide
Solution-phase synthesis can be advantageous for the production of shorter peptides or peptide fragments.[12]
Caption: Workflow for the solution-phase synthesis of a homoserine-containing dipeptide.
Protocol 2: Solution-Phase Synthesis of H-Hse-Gly-OBn
-
Coupling: To a solution of Fmoc-Hse(Trt)-OH (1.0 eq.) and glycine benzyl ester hydrochloride (1.0 eq.) in DCM, add DIPEA (2.2 eq.) and HATU (1.1 eq.). Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Hse(Trt)-Gly-OBn.
-
Fmoc Deprotection: Dissolve the protected dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.
-
Workup and Purification: Remove the solvent under vacuum and purify the residue by column chromatography to obtain H-Hse(Trt)-Gly-OBn.
-
Trityl Deprotection: Dissolve the Trt-protected dipeptide in DCM and treat with a dilute solution of TFA (e.g., 1-2%) in DCM. Monitor the reaction by TLC.
-
Final Workup and Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃) and extract the product. Purify by column chromatography to yield the final product, H-Hse-Gly-OBn.
-
Characterization: Confirm the structure and purity of the dipeptide by NMR and mass spectrometry.
Data Presentation: Comparative Overview of Synthesis Parameters
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Typical Scale | 10 µmol - 1 mmol | 1 mmol - 10 g |
| Excess Reagents | Yes (typically 3-5 eq.) | Minimized (typically 1.0-1.2 eq.) |
| Purification | RP-HPLC of crude peptide after cleavage | Chromatography after each step |
| Time per Cycle | 1-3 hours | Variable (hours to days) |
| Overall Yield | Moderate to high | Generally higher for short peptides |
| Key Advantage | Amenable to automation and high throughput | Scalability and purification of intermediates |
Biological Applications of Homoserine-Containing Peptides
The unique properties of homoserine make it a valuable component in peptides designed for a range of biological studies:
-
Enhanced Proteolytic Stability: The non-natural structure of homoserine can confer resistance to degradation by proteases, prolonging the in vivo half-life of peptide therapeutics.[3]
-
Conformational Scaffolds: The longer side chain of homoserine compared to serine can influence the secondary structure of peptides, potentially promoting helical conformations that are crucial for receptor binding.[3]
-
Probes for Structure-Activity Relationship (SAR) Studies: Systematically replacing serine or other amino acids with homoserine allows for a detailed investigation of the role of side-chain length and flexibility in peptide-protein interactions.
-
Precursor for Other Amino Acids: In a novel synthetic strategy, homoserine has been used as a precursor to aspartic acid in the synthesis of complex glycopeptides.[6][13] The late-stage oxidation of the homoserine side chain to a carboxylic acid circumvents side reactions associated with the direct incorporation of protected aspartic acid.[6]
Conclusion
The synthesis of homoserine-containing peptides is a well-established yet nuanced field that offers significant advantages for the development of novel bioconjugates, therapeutic peptides, and biological probes. By understanding the core principles of side-chain protection, coupling chemistry, and potential side reactions, researchers can confidently incorporate this versatile amino acid into their synthetic targets. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and application of homoserine-containing peptides in a variety of biological studies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis.
- Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC - NIH.
-
Wikipedia. Homoserine. Available at: [Link]
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Marastoni, M., et al. Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry. Available at: [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
PubMed. Protecting Groups in Peptide Synthesis. Available at: [Link]
-
PubMed. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain. Available at: [Link]
- European Patent Office. Solid phase peptide synthesis. EP 0518656 B1.
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
ResearchGate. Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Available at: [Link]
-
JPT Peptide Technologies. All About Amino Acids. Available at: [Link]
-
Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. The greening of peptide synthesis. Available at: [Link]
-
Purification and characterization of eight peptides from Galleria mellonella immune hemolymph. Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
GenScript. Three Inventive Biomedical Applications for Synthetic Peptides. Available at: [Link]
- Google Patents. Method for solution-phase peptide synthesis. WO2019217116A1.
-
ResearchGate. What would be the best strategy to synthesize an oligopeptide containing aldehyde side-chains?. Available at: [Link]
-
PubMed. Solution Phase Peptide Synthesis: The Case of Biphalin. Available at: [Link]
-
PubMed. Purification and characterization of a new enzyme dipeptidase from human lens. Available at: [Link]
-
PubMed. Purification and Characterization of Antimicrobial Peptides From the Skin Secretion of Rana Dybowskii. Available at: [Link]
-
Lambda Life a.s. Biomolecule Purification, Characterization, and Analyses. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
converting DCHA salt of Boc-amino acid to free acid for coupling
Application Note & Protocol
Topic: Liberating Boc-Protected Amino Acids from Dicyclohexylammonium (DCHA) Salts for Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.
Abstract & Introduction
N-α-Boc-protected amino acids are fundamental building blocks in chemical peptide synthesis. For reasons of stability and ease of handling, they are frequently supplied as crystalline dicyclohexylammonium (DCHA) salts, particularly when the corresponding free acid is an amorphous solid or a viscous oil.[1] This salt formation provides a stable, solid material with a defined melting point, simplifying storage and weighing. However, prior to its use in peptide coupling reactions, which require a free carboxylic acid for activation, this DCHA salt must be quantitatively converted back to its free acid form.[2]
This guide provides a comprehensive overview of the chemical principles and a detailed, field-proven protocol for the efficient conversion of Boc-amino acid DCHA salts into their active, free acid state. We will explore the causality behind reagent choices, outline a step-by-step workflow, and discuss methods for quality control to ensure the final product is suitable for downstream coupling applications.
The Chemical Principle: An Acid-Base Extraction
The conversion process is a straightforward acid-base liquid-liquid extraction. The Boc-amino acid dicyclohexylammonium salt is an ionic compound formed between the deprotonated carboxylic acid (carboxylate) and the protonated amine of dicyclohexylamine.
To liberate the free carboxylic acid, the salt is dissolved in an immiscible organic solvent and washed with an aqueous solution of a mild acid. The acid (H⁺) protonates the carboxylate anion to yield the desired neutral free acid, which remains in the organic layer. Concurrently, the dicyclohexylamine cation (DCHA) remains in the aqueous layer as a salt with the acid's conjugate base, allowing for its simple removal by phase separation.
Caption: Acid-base reaction converting the DCHA salt to the free acid.
Critical Experimental Considerations
Choice of Organic Solvent: The ideal solvent should readily dissolve the DCHA salt and the resulting free acid, while being immiscible with water.
-
Dichloromethane (DCM): Also widely used, particularly for its excellent dissolving power.[2][4]
-
Ethers (TBME, Isopropyl Ether): Can be used, sometimes in mixtures, especially when dealing with acid-labile protecting groups where colder temperatures are required.[1]
Choice of Aqueous Acid: The acid must be strong enough to protonate the carboxylate but mild enough to avoid premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.[5]
-
Potassium Bisulfate (KHSO₄): A 5-10% aqueous solution is a popular and effective choice.[3][4] It is a mild, solid acid that is easy to handle.
-
Phosphoric Acid (H₃PO₄): A 10% solution is recommended as an alternative.[1]
-
Citric Acid: A 5-10% solution is another mild option often used to prevent any risk of Boc-group cleavage during workup.[5][6]
-
Hydrochloric Acid (HCl): This should be avoided. Dicyclohexylamine forms a sparingly soluble dicyclohexylammonium chloride salt, which can precipitate and complicate the separation process.[1]
Detailed Experimental Protocol
This protocol describes a general procedure for converting a Boc-amino acid DCHA salt to its free acid form.
Materials & Reagents
| Reagent/Material | Typical Specification | Purpose |
| Boc-Amino Acid DCHA Salt | As supplied | Starting Material |
| Ethyl Acetate (EtOAc) | Reagent Grade | Organic Solvent |
| 10% Potassium Bisulfate (w/v) | Aqueous, Ice-cold | Acid Wash |
| Deionized Water | Laboratory Grade | Aqueous Wash |
| Saturated NaCl Solution (Brine) | Aqueous | Final Aqueous Wash |
| Anhydrous Sodium/Magnesium Sulfate | Na₂SO₄ or MgSO₄ | Drying Agent |
| Separatory Funnel | Appropriate Volume | Liquid-Liquid Extraction |
| Rotary Evaporator | Standard Lab Equipment | Solvent Removal |
Step-by-Step Procedure
-
Dissolution: Suspend the Boc-amino acid DCHA salt (1 part by weight) in ethyl acetate (5-10 parts by volume) in a separatory funnel. Swirl to dissolve. Some salts may require gentle warming or a larger volume of solvent to fully dissolve.
-
First Acid Wash: Add an equal volume of ice-cold 10% aqueous KHSO₄ solution to the separatory funnel.[2][4] Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The upper layer is the organic phase (EtOAc) containing the desired product, and the lower layer is the aqueous phase containing the dicyclohexylammonium bisulfate salt. Drain and discard the lower aqueous layer.
-
Repeat Acid Wash: Repeat the acid wash (steps 2-3) two more times to ensure complete removal of the dicyclohexylamine. For the final acid wash, check the pH of the aqueous layer after separation; it should be acidic (pH 2-3) to confirm an excess of acid was used.[1]
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual KHSO₄. Drain and discard the aqueous layer. Repeat this water wash. The pH of the final aqueous wash should be neutral (≥4).[1]
-
Brine Wash: Perform a final wash with an equal volume of saturated NaCl solution (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate (approx. 1/10th of the liquid volume), and swirl. The drying agent should move freely without clumping, indicating the solution is dry. Allow it to stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator. The resulting product is the Boc-amino acid free acid, which may be a crystalline solid, an amorphous foam, or a viscous oil.[1] Dry the product under high vacuum to remove any residual solvent.
Caption: Workflow for converting a DCHA salt to the free acid.
Characterization and Quality Control
It is crucial to confirm the successful conversion and purity of the free acid before proceeding to a coupling reaction.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the reaction.[1] Spot the starting DCHA salt, the final product, and a dicyclohexylamine standard. The product spot should have a different Rf value from the starting salt and should be free of any residual dicyclohexylamine (which can be visualized with a ninhydrin stain).
-
Nuclear Magnetic Resonance (¹H NMR): This provides definitive structural confirmation. The spectrum of the product should show the complete disappearance of the characteristic broad signals from the dicyclohexylammonium counter-ion (typically between 1.0-3.0 ppm). The signals for the Boc group (~1.4 ppm) and the amino acid backbone should be clean.
-
Mass Spectrometry (MS): ESI-MS can confirm the correct mass for the free acid and the absence of any DCHA adducts.
-
Yield Calculation: Calculate the molar yield to ensure the conversion was efficient. Yields are typically high (>95%).
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion forms during washing | Vigorous shaking with certain amino acids. | Let the mixture stand for a longer period. Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can prevent formation. |
| Low Yield | Incomplete extraction; loss of product in aqueous layers. | Ensure the pH of the aqueous acid wash is sufficiently low (2-3). Perform back-extraction of the combined aqueous layers with a fresh portion of organic solvent to recover any lost product. |
| Product is an oil but should be a solid | Residual solvent (EtOAc, water) or residual DCHA. | Dry the product under high vacuum for an extended period. If DCHA is present (confirmed by NMR), re-dissolve the product and repeat the acid wash procedure. |
| Boc group cleavage suspected | Use of an overly strong acid or prolonged exposure. | Use a milder acid like 5% citric acid.[5] Ensure all acid washes are performed promptly and with ice-cold solutions to minimize side reactions. |
References
- Technical Support Information Bulletin 1137. (n.d.). Converting Boc-Amino Acid DCHA Salts to Free Acids.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Available at: [Link]
-
1 Protection Reactions. (n.d.). Wiley-VCH. In Peptide Synthesis: A Practical Guide. Available at: [Link]
- Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON.
Sources
use of Boc-homoserine in the synthesis of peptide libraries
Application Note & Protocols:
Strategic Incorporation of Boc-Homoserine in the Solid-Phase Synthesis of Peptide Libraries
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability, selectivity, and efficacy.[1][2] L-Homoserine, a homolog of serine, presents a unique building block for modifying peptide backbones and exploring new chemical space.[3] This guide provides an in-depth analysis and detailed protocols for the utilization of Nα-Boc-protected Homoserine (Boc-Homoserine) in solid-phase peptide synthesis (SPPS), with a specific focus on the construction of peptide libraries. We will explore the rationale behind employing Boc chemistry for this purpose, detail the critical considerations for side-chain protection, and provide validated, step-by-step protocols for both single peptide synthesis and combinatorial library generation.
Introduction: The Rationale for Homoserine in Peptide Libraries
Peptide libraries are powerful tools for identifying lead compounds in drug discovery and for mapping protein-protein interactions.[4][5] While libraries composed of the 20 canonical amino acids are immensely useful, their therapeutic potential can be limited by poor bioavailability and susceptibility to proteolytic degradation. The introduction of unnatural amino acids, such as L-Homoserine, is a proven strategy to overcome these limitations.[1]
Homoserine's primary distinguishing feature is its γ-hydroxyl group, which provides a valuable site for post-synthetic modification, cyclization, or for modulating the peptide's physicochemical properties. The choice of protecting group strategy is paramount for successfully incorporating this residue. The tert-butyloxycarbonyl (Boc) protection scheme, a classic and robust method, offers distinct advantages, particularly in the context of complex or hydrophobic sequences where aggregation can be a challenge during Fmoc-based synthesis.[6][7]
The Building Block: Understanding Boc-Homoserine Derivatives
The successful integration of homoserine begins with the selection of an appropriately protected derivative. The most common and effective building block for this purpose is Nα-Boc-O-benzyl-L-homoserine (Boc-L-Hse(Bzl)-OH) .
-
Nα-Boc Group (tert-Butyloxycarbonyl): This is the temporary protecting group for the α-amino function. Its key feature is its lability to moderate acids, such as Trifluoroacetic Acid (TFA), which allows for its selective removal at each cycle of peptide elongation without disturbing other protecting groups.[8]
-
O-Bzl Group (Benzyl): The side-chain hydroxyl group of homoserine is nucleophilic and must be protected to prevent unwanted acylation during the coupling steps of synthesis. The benzyl ether is a "permanent" protecting group that is stable to the repetitive TFA treatments used for Boc removal but is cleaved during the final, harsh acidolytic step (e.g., with anhydrous Hydrogen Fluoride, HF).[][10]
Table 1: Properties of Boc-L-HomoSer(Bzl)-OH
| Property | Value |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid[] |
| Synonyms | Boc-L-Hse(Bzl)-OH, Boc-L-HomoSer(Bzl)-OH[] |
| CAS Number | 59408-74-1 |
| Molecular Formula | C16H23NO5[] |
| Molecular Weight | 309.36 g/mol [] |
| Appearance | White to off-white crystalline powder[] |
| Storage | 2-8 °C, desiccated[] |
Core Methodology: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
Boc/Bzl SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The protonation of the terminal amine after each deprotection step can help to disrupt inter-chain hydrogen bonding, mitigating the aggregation that can plague difficult sequences.[6]
Caption: General workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Critical Consideration: Homoserine Lactone Formation
A notable side reaction relevant to homoserine is the formation of a stable five-membered ring, homoserine lactone.[11] This is particularly problematic when a C-terminal methionine residue undergoes cyclization during the final HF cleavage step, converting it into a homoserine lactone.[12] When intentionally incorporating Boc-homoserine, especially at the C-terminus, the acidic conditions of final cleavage can also promote lactonization of the homoserine residue itself.
Mechanism: The side-chain hydroxyl group can undergo intramolecular nucleophilic attack on the activated C-terminal carboxyl group. This reaction is driven by the harsh acidic environment of the cleavage cocktail.
Mitigation Strategy:
-
Scavengers: Utilizing a "low-high" HF cleavage procedure with a scavenger cocktail rich in a soft nucleophile like p-cresol or thioanisole can help suppress the carbocations that may promote this side reaction.[13]
-
Alternative Cleavage: For extremely sensitive sequences, alternative cleavage reagents like trifluoromethanesulfonic acid (TFMSA) can sometimes offer a different side-product profile.[6]
Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Single Peptide Containing Homoserine
This protocol describes the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Hse ) on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide.
Materials:
-
MBHA Resin (0.5-1.0 mmol/g substitution)
-
Boc-Amino Acids (including Boc-L-Hse(Bzl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) and appropriate apparatus
-
Scavenger: Anisole or p-cresol
Procedure:
-
Resin Preparation:
-
Place 1.0 g of MBHA resin in a manual SPPS reaction vessel.
-
Swell the resin in DCM for 30 minutes, then drain.
-
-
First Amino Acid Coupling (Boc-L-Hse(Bzl)-OH):
-
Dissolve Boc-L-Hse(Bzl)-OH (3 eq. based on resin substitution) and HBTU (2.9 eq.) in a minimal volume of DMF.
-
Add DIEA (6 eq.) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm completion of the coupling.[13] If positive (blue beads), repeat the coupling.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).
-
-
SPPS Cycle (for Tyr-Gly-Gly-Phe):
-
Deprotection: Add 10 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain. Add a fresh 10 mL of 50% TFA in DCM and agitate for 25 minutes.[11]
-
Wash: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Add 10 mL of 10% DIEA in DCM. Agitate for 2 minutes, drain. Repeat once.
-
Wash: Wash the resin with DCM (3x).
-
Coupling: Couple the next Boc-amino acid (e.g., Boc-Phe-OH) as described in step 2.
-
Repeat: Continue this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
WARNING: This step involves highly toxic anhydrous HF and requires a specialized apparatus and safety precautions.[7][14]
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel with a stir bar. Add p-cresol (1 mL per gram of resin) as a scavenger.
-
Cool the vessel to -10 °C. Carefully distill a pre-determined amount of HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0-5 °C for 60-90 minutes.
-
Evaporate the HF under vacuum.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) for purification.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the mass of the purified peptide by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: "Split-and-Mix" Synthesis for a One-Bead-One-Compound (OBOC) Library
This method is used to generate a combinatorial library where each resin bead carries a unique peptide sequence.[15][16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Homoserine Lactones in Quorum Sensing Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Language of Bacteria
In the microbial world, communication is paramount for survival and coordinated behavior. Bacteria, long thought to be simple, solitary organisms, engage in complex social interactions through a process known as quorum sensing (QS). This intricate cell-to-cell communication relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[1] Among the most extensively studied of these are the N-acyl-homoserine lactones (AHLs or HSLs), the chemical vernacular of a vast array of Gram-negative bacteria.[1][2]
This guide provides a comprehensive overview of the applications of HSLs in quorum sensing research, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design. We will delve into the use of HSLs as molecular tools to dissect bacterial communication, their role in medically and industrially relevant processes like biofilm formation, and their potential as targets for novel antimicrobial therapies.
Section 1: The Central Role of Homoserine Lactones in Quorum Sensing
At its core, HSL-mediated quorum sensing is an elegant system of gene regulation dependent on population density.[3][4] The fundamental components of this system are a LuxI-type synthase, which produces the HSL signal molecule, and a LuxR-type receptor protein that binds the HSL and acts as a transcriptional regulator.[3][5]
The Mechanism of HSL Synthesis and Signaling
The synthesis of HSLs is catalyzed by LuxI-family proteins, which utilize S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) for the variable acyl side chain.[6][7][8] This variability in the acyl chain, ranging from 4 to 18 carbons in length and sometimes featuring modifications at the C3 position, allows for a high degree of signal specificity across different bacterial species.[2][5]
As the bacterial population grows, the extracellular concentration of HSLs increases.[3] Once a threshold concentration is reached, HSLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[1] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, thereby activating or repressing the transcription of target genes.[1][5] These genes often encode for factors involved in virulence, biofilm formation, and secondary metabolite production.[1][2][9]
Caption: Generalized HSL-mediated quorum sensing pathway.
Section 2: Application Notes - HSLs as Tools in Research
The foundational knowledge of HSL signaling has paved the way for a multitude of applications in both basic and applied research.
Application 1: Probing Bacterial Communication with HSL Biosensors
One of the most powerful applications of our understanding of HSLs is the development of bacterial biosensors.[10] These are engineered strains that produce a quantifiable output, such as light, color, or enzymatic activity, in the presence of specific HSLs.[11][12]
-
Principle of Operation: Biosensor strains typically contain a LuxR-type receptor and its cognate promoter fused to a reporter gene (e.g., lacZ, gfp, luxCDABE).[12] When the specific HSL is present, it activates the LuxR homolog, leading to the expression of the reporter gene.
-
Commonly Used Biosensors:
-
Research Applications:
Application 2: Investigating Biofilm Formation and Virulence
HSLs are key regulators of biofilm formation and the expression of virulence factors in many pathogenic bacteria, such as Pseudomonas aeruginosa.[3][17]
-
Biofilm Studies: By adding exogenous HSLs to bacterial cultures, researchers can induce biofilm formation and study the genetic and physiological changes that occur during this process. Conversely, the use of HSL-degrading enzymes or synthetic HSL antagonists can be used to disrupt biofilms.[9]
-
Virulence Factor Expression: The role of specific HSLs in controlling the production of toxins, proteases, and other virulence factors can be elucidated by supplementing cultures of QS-deficient mutants with synthetic HSLs. For example, in P. aeruginosa, the Las system, which responds to 3-oxo-C12-HSL, is a master regulator of virulence.[3][17]
Application 3: Drug Discovery and Quorum Quenching
The critical role of QS in bacterial pathogenicity makes it an attractive target for the development of novel anti-infective therapies.[18] This strategy, known as quorum quenching (QQ), aims to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for resistance development.
-
Strategies for Quorum Quenching:
-
Inhibition of HSL Synthesis: Developing small molecules that inhibit the activity of LuxI-type synthases.[7]
-
HSL Antagonism: Synthesizing HSL analogs that bind to LuxR-type receptors but do not activate them, thereby acting as competitive inhibitors.[19][20]
-
Enzymatic Degradation of HSLs: Using enzymes like lactonases and acylases that degrade HSL molecules.[9]
-
-
Drug Development Workflow:
-
High-throughput screening of compound libraries using HSL biosensors to identify potential QS inhibitors.
-
Synthesis of focused libraries of HSL analogs to optimize inhibitory activity.[19]
-
In vitro and in vivo testing of lead compounds for their ability to attenuate virulence and disrupt biofilms.
-
Caption: Key strategies for quorum quenching.
Section 3: Protocols
The following protocols are designed to be robust and reproducible. It is crucial to maintain sterile technique throughout and to include appropriate positive and negative controls in all experiments.
Protocol 1: Detection of HSL Production Using a C. violaceum CV026 Biosensor Plate Assay
This protocol provides a simple and effective method for screening bacterial isolates for the production of short-chain HSLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar and broth
-
Bacterial isolate(s) to be tested
-
Sterile petri dishes, inoculation loops, and micropipette tips
Procedure:
-
Prepare the Biosensor Overlay: a. Grow a culture of C. violaceum CV026 in LB broth overnight at 28°C with shaking. b. In a sterile container, mix 100 µL of the overnight CV026 culture with 10 mL of molten, cooled (to ~50°C) LB soft agar (0.7% agar). c. Immediately pour the mixture onto a pre-warmed LB agar plate, ensuring even distribution. Allow the overlay to solidify completely.
-
Inoculate with Test Strains: a. Once the overlay is solid, spot 5 µL of an overnight culture of the bacterial isolate to be tested onto the surface of the agar. b. As a positive control, spot a known HSL-producing strain. c. As a negative control, spot a sterile broth.
-
Incubation and Observation: a. Incubate the plate at 28°C for 24-48 hours. b. The development of a purple halo around the test strain indicates the production of short-chain HSLs.
Causality Behind Experimental Choices:
-
The use of a soft agar overlay allows for the diffusion of HSLs from the test strain to the biosensor.
-
C. violaceum CV026 is a mutant that cannot produce its own HSLs, ensuring that any violacein production is due to HSLs from the test strain.
Protocol 2: Extraction and Quantification of HSLs from Bacterial Supernatants
This protocol details the extraction of HSLs from culture supernatants for subsequent analysis by methods such as HPLC-MS.[14]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid)
-
Centrifuge and sterile tubes
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Acetonitrile for reconstitution
Procedure:
-
Culture Preparation: a. Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal HSL production).
-
Cell Removal: a. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). b. Carefully decant the supernatant into a sterile container.
-
Liquid-Liquid Extraction: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate. c. Shake vigorously for 1-2 minutes, periodically venting the funnel. d. Allow the layers to separate and collect the upper organic (ethyl acetate) phase. e. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Solvent Evaporation: a. Pool the organic phases and dry them over anhydrous sodium sulfate. b. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: a. Reconstitute the dried extract in a small, known volume of acetonitrile or another suitable solvent for downstream analysis (e.g., HPLC-MS).
Causality Behind Experimental Choices:
-
Ethyl acetate is a non-polar solvent that efficiently extracts the relatively non-polar HSL molecules from the aqueous culture medium.
-
Acidifying the ethyl acetate helps to protonate the HSLs, improving their solubility in the organic phase.
-
Evaporation under reduced pressure or nitrogen prevents the degradation of the HSLs.
Protocol 3: In Vitro Cell-Free Assay for Rapid HSL Screening
This protocol, adapted from cell-free assay systems, offers a rapid and sensitive method for detecting HSLs without the need for culturing biosensor cells for each assay.[14][21]
Materials:
-
AHL biosensor bacterium, e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372)
-
Lysis buffer
-
Sonicator or French press
-
Chromogenic or luminescent substrate for β-galactosidase (e.g., ONPG or Beta-Glo)
-
Microplate reader
Procedure:
-
Preparation of Cell-Free Lysate: a. Grow the biosensor strain to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer. c. Lyse the cells using a sonicator or French press on ice. d. Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free assay lysate. This can be stored at -80°C.[21]
-
Assay Execution: a. In a 96-well microplate, add a small volume of the sample to be tested (e.g., extracted HSLs, culture supernatant). b. Add the prepared cell-free lysate to each well. c. Add a known concentration of a synthetic HSL as a positive control. d. Incubate the plate at 30°C for 1-2 hours to allow for β-galactosidase expression.
-
Detection: a. Add the appropriate substrate for β-galactosidase to each well. b. Measure the resulting color change or luminescence using a microplate reader. c. The signal intensity is proportional to the concentration of HSLs in the sample.[14]
Causality Behind Experimental Choices:
-
The cell-free system contains all the necessary transcriptional and translational machinery for the biosensor to function, but in a more controlled and rapid format.[21]
-
Removing the need to culture the biosensor for each experiment significantly reduces the assay time from over 24 hours to less than 3 hours.[21]
Quantitative Data Summary
The diversity of HSL molecules is vast, with different bacteria producing distinct profiles. The table below summarizes some common HSLs and the bacteria that produce them.
| HSL Molecule | Abbreviation | Acyl Chain | Producing Bacteria (Examples) | Key Associated Phenotypes |
| N-Butanoyl-L-homoserine lactone | C4-HSL | C4 | Pseudomonas aeruginosa | Rhamnolipid synthesis, virulence[3][5] |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | C6 | Chromobacterium violaceum | Violacein production[3] |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | C6 with 3-oxo | Vibrio fischeri | Bioluminescence[5][7] |
| N-Octanoyl-L-homoserine lactone | C8-HSL | C8 | Burkholderia cepacia | Virulence factor expression[1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | C12 with 3-oxo | Pseudomonas aeruginosa | Biofilm formation, virulence[3] |
Concluding Remarks
The study of homoserine lactones has revolutionized our understanding of bacterial communication and social behavior. From their fundamental role in coordinating group activities to their application as tools for research and targets for drug development, HSLs continue to be a focal point of modern microbiology. The protocols and application notes provided in this guide are intended to serve as a robust starting point for researchers seeking to explore the fascinating world of quorum sensing. As we continue to decipher the chemical conversations of bacteria, we unlock new possibilities for controlling their behavior in medical, industrial, and environmental contexts.
References
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Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics. PubMed. Available at: [Link]
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Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. Available at: [Link]
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Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences. Available at: [Link]
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Schaefer, A. et al., 2017. Quorum Sensing: Methods and Protocols. PMI. Available at: [Link]
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Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS). SpringerLink. Available at: [Link]
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N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Hindawi. Available at: [Link]
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Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. SpringerLink. Available at: [Link]
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Acyl Homoserine Lactone in Interspecies Bacterial Signaling. IntechOpen. Available at: [Link]
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Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology. Available at: [Link]
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Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods. Available at: [Link]
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(PDF) Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. ResearchGate. Available at: [Link]
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Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples. ResearchGate. Available at: [Link]
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Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. Available at: [Link]
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Detection of bacterial homoserine lactone quorum sensing signals. ResearchGate. Available at: [Link]
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Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology. Available at: [Link]
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Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PubMed. Available at: [Link]
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Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC. Available at: [Link]
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Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. National Institutes of Health. Available at: [Link]
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Detection of Bacterial Quorum Sensing Molecules. Springer Nature Experiments. Available at: [Link]
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(PDF) Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. ResearchGate. Available at: [Link]
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Molecular modeling, synthesis, and screening of new bacterial quorum-sensing antagonists. ResearchGate. Available at: [Link]
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Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education. Available at: [Link]
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Design, synthesis, and a novel application of quorum-sensing agonists as potential drug-delivery vehicles. SciSpace. Available at: [Link]
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N-Acyl homoserine lactone. Wikipedia. Available at: [Link]
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(PDF) Acyl Homoserine-Lactone Quorum-Sensing Signal Generation. ResearchGate. Available at: [Link]
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Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology. Available at: [Link]
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N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology. Available at: [Link]
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Acyl-HSL signaling & Quorum Quenching: screening and design on a new frontier in antimicrobial action. University of Groningen. Available at: [Link]
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Quorum Sensing and the Use of Quorum Quenchers as Natural Biocides to Inhibit Sulfate-Reducing Bacteria. MDPI. Available at: [Link]
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enzymatic incorporation of homoserine derivatives into proteins
Application Notes & Protocols
Topic: Enzymatic Incorporation of Homoserine Derivatives into Proteins: A Guide to Residue-Specific and Site-Specific Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins.[1] L-Homoserine, a non-proteinogenic amino acid and key metabolic intermediate, along with its derivatives, offers unique opportunities for modifying protein structure and function.[2] This guide provides a comprehensive overview and detailed protocols for the two primary strategies for the enzymatic incorporation of homoserine derivatives: residue-specific replacement and site-specific insertion via genetic code expansion. We delve into the underlying enzymatic principles, focusing on the roles of native and orthogonal aminoacyl-tRNA synthetases, and provide step-by-step workflows for both bacterial and mammalian expression systems. Furthermore, this document covers essential verification techniques, such as mass spectrometry, and discusses downstream applications, including bioorthogonal labeling, to equip researchers with the tools to harness homoserine derivatives for advanced protein design and functional studies.
Part 1: Principles of Homoserine Derivative Incorporation
The enzymatic incorporation of amino acids into a growing polypeptide chain is governed by the remarkable specificity of aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for charging tRNAs with their cognate amino acids, a critical step in maintaining the fidelity of translation.[3] To incorporate homoserine derivatives, we must either leverage the inherent promiscuity of a native aaRS or introduce a new, engineered orthogonal aaRS/tRNA pair into the expression host.[4]
A Tale of Two Strategies: Residue-Specific vs. Site-Specific Incorporation
There are two fundamentally different approaches to incorporating homoserine derivatives, each with distinct advantages and applications.
-
Residue-Specific Incorporation: This method aims to replace all instances of a specific canonical amino acid with an analog. For homoserine, which is structurally similar to methionine (differing by the substitution of a γ-methylene for a sulfur atom), this is typically achieved by exploiting the native methionyl-tRNA synthetase (MetRS) in a methionine-auxotrophic host strain.[5] By depleting methionine from the growth media and providing an excess of the homoserine analog, the cellular machinery is compelled to incorporate the derivative at all methionine codon positions. This approach is powerful for creating globally modified proteins with altered physical or chemical properties.[5]
-
Site-Specific Incorporation: This more precise technique, often called genetic code expansion (GCE), inserts a single homoserine derivative at a predetermined location in the protein sequence.[6] This is accomplished by reassigning a codon, typically a nonsense or "stop" codon like UAG (amber), to the ncAA.[7] An engineered, orthogonal aaRS/tRNA pair, which does not cross-react with the host's endogenous synthetases or tRNAs, is introduced.[8] The orthogonal aaRS is specifically evolved to recognize the homoserine derivative and charge the orthogonal tRNA, which possesses an anticodon (CUA) that reads the UAG codon, thereby directing the ribosome to insert the ncAA.[9]
The Gatekeepers: Methionyl-tRNA Synthetase (MetRS) and Orthogonal Pairs
Endogenous MetRS: The success of residue-specific incorporation of homoserine hinges on the ability of MetRS to recognize and activate it. However, MetRS enzymes have evolved sophisticated editing mechanisms to prevent the misincorporation of non-cognate amino acids like homoserine (Hse) and homocysteine (Hcy), which can be toxic.[3] This editing occurs at the active site before the amino acid is transferred to the tRNA (pre-transfer editing).[10] Forcing incorporation often requires high concentrations of the analog to outcompete the editing process. Some bacterial MetRS enzymes are known to produce homoserine thiolactone to prevent homocysteine incorporation.[10] Overcoming this fidelity mechanism is the central challenge of this approach.
Orthogonal aaRS/tRNA Pairs: For site-specific incorporation, the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is a commonly used orthogonal system in bacteria, yeast, and mammalian cells.[9] The PylRS enzyme can be engineered through directed evolution to specifically recognize a desired homoserine derivative while maintaining its orthogonality, ensuring it does not charge any endogenous tRNAs and that the host's synthetases do not charge the tRNAPyl.[4]
Table 1: Comparison of Incorporation Methodologies
| Feature | Residue-Specific Incorporation | Site-Specific Incorporation (GCE) |
| Principle | Exploits promiscuity of endogenous aaRS in an auxotrophic host. | Uses an engineered orthogonal aaRS/tRNA pair to read a reassigned codon.[7] |
| Specificity | All instances of a canonical amino acid (e.g., Met) are replaced. | A single, defined site is modified.[4] |
| Efficiency | Can be high but may impact cell viability and protein folding. | Variable, dependent on the efficiency of the orthogonal pair and codon context.[9] |
| Requirements | Auxotrophic host strain, high concentration of analog. | Plasmid(s) for orthogonal pair, target gene with reassigned codon (e.g., UAG). |
| Typical Use Case | Global modification of protein properties (e.g., stability, material science).[5] | Probing structure-function, installing unique chemical handles for imaging or conjugation.[8] |
Part 2: Protocol for Residue-Specific Incorporation in E. coli
This protocol describes the global replacement of methionine with L-homoserine in a target protein expressed in a methionine-auxotrophic E. coli strain.
Principle
By using an E. coli strain incapable of synthesizing its own methionine (e.g., B834(DE3)), we can control the methionine content of the growth medium. When cells are grown in a minimal medium lacking methionine but supplemented with L-homoserine, the MetRS is forced to mis-acylate tRNAMet with homoserine, leading to its incorporation at AUG codons during protein synthesis.[5]
Materials and Reagents
-
Host Strain: E. coli B834(DE3) (Met auxotroph, T7 expression)
-
Expression Plasmid: pET vector containing the gene of interest under a T7 promoter.
-
Media:
-
LB Broth (for initial culture)
-
M9 Minimal Medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂
-
Amino Acid Stock: L-Homoserine (1 M in ddH₂O, sterile filtered)
-
-
Inducer: IPTG (1 M stock)
-
Antibiotics: As required for plasmid maintenance.
Step-by-Step Protocol
-
Starter Culture: Inoculate a single colony of E. coli B834(DE3) harboring the expression plasmid into 5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation Culture: Inoculate 100 mL of M9 minimal medium with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step adapts the cells to the minimal medium.
-
Expression Culture Preparation: Prepare the main expression culture using M9 minimal medium. For every 1 L of M9, add 500 µL of L-Homoserine stock solution to a final concentration of 500 mg/L (approx. 4.2 mM). Causality Note: This high concentration of homoserine is necessary to effectively compete with the MetRS editing mechanism and ensure sufficient substrate for incorporation.
-
Inoculation: Inoculate the homoserine-supplemented M9 medium with the adaptation culture to a starting OD₆₀₀ of 0.05.
-
Growth and Induction: Grow the culture at 37°C with shaking. Monitor the OD₆₀₀. When it reaches 0.5-0.6, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 25°C and continue shaking for 16-18 hours. Causality Note: Lowering the temperature slows down cellular processes, which can improve protein folding and reduce the metabolic stress caused by the incorporation of a non-canonical amino acid.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Protein Purification: Purify the target protein from the cell pellet using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Verification of Incorporation
The most definitive method for confirming incorporation is mass spectrometry.[11]
-
Method: Analyze the intact purified protein by ESI-MS.
-
Expected Result: Methionine has a molecular weight of 149.21 Da (monoisotopic mass of the residue: 131.04049 Da). L-Homoserine has a molecular weight of 119.12 Da (residue mass: 101.04768 Da). For each methionine replaced by homoserine, a mass decrease of 29.99281 Da is expected. Total incorporation can be estimated by the mass shift of the intact protein.
-
Confirmation: Perform tandem MS (MS/MS) on tryptic peptides to confirm the location of homoserine residues.
Part 3: Protocol for Site-Specific Incorporation in Mammalian Cells
This protocol details the incorporation of a homoserine derivative at a specific UAG codon in a protein expressed in HEK293T cells using an engineered PylRS/tRNAPyl system.
Principle
An orthogonal PylRS/tRNAPyl pair is co-expressed with a target gene containing an in-frame amber stop codon (UAG).[9] The engineered PylRS, supplied with a specific homoserine derivative in the culture medium, exclusively charges the orthogonal tRNAPyl. This charged tRNA then recognizes the UAG codon, suppressing termination and incorporating the ncAA at the desired site.[12]
Materials and Reagents
-
Cell Line: HEK293T cells.
-
Plasmids:
-
Expression vector (e.g., pcDNA3.1) containing the gene of interest with an in-frame UAG codon at the desired position and a C-terminal tag (e.g., His or FLAG).
-
Expression vector containing the engineered orthogonal PylRS and tRNAPyl genes.
-
-
Culture Medium: DMEM supplemented with 10% FBS.
-
ncAA: Homoserine derivative (e.g., O-propargyl-homoserine for click chemistry) dissolved in sterile PBS or 0.1 M NaOH to a stock concentration of 100 mM.
-
Transfection Reagent: Polyethylenimine (PEI), Lipofectamine, or similar.
Step-by-Step Protocol
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of ~5 x 10⁵ cells per well, 24 hours prior to transfection, to achieve 70-80% confluency.
-
Transfection: Co-transfect the cells with the target gene plasmid (500 ng) and the orthogonal pair plasmid (500 ng) using your preferred transfection reagent according to the manufacturer's protocol.
-
ncAA Supplementation: 6 hours post-transfection, replace the medium with fresh DMEM/10% FBS supplemented with the homoserine derivative to a final concentration of 1-10 mM. Causality Note: The optimal ncAA concentration must be determined empirically; too low results in poor incorporation, while too high can be cytotoxic.
-
Expression: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Verification of Expression:
-
Western Blot: Analyze the cell lysate by SDS-PAGE and Western blot using an antibody against the protein's tag. Successful UAG suppression will result in a band corresponding to the full-length protein, which will be absent in the negative control (transfected cells without the ncAA). Truncated protein may be visible at a lower molecular weight.
-
Purification: For downstream applications, scale up the expression and purify the full-length protein via affinity chromatography.
-
Optimization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of full-length protein | Inefficient suppression at the UAG site. | Optimize ncAA concentration. Test different codons flanking the UAG site, as context can affect suppression efficiency.[13] |
| Cytotoxicity of the ncAA. | Perform a dose-response curve to find the highest non-toxic concentration of the ncAA. | |
| High background from truncated protein | Inefficient suppression; high level of termination at the UAG codon. | Increase the ratio of the orthogonal pair plasmid to the target gene plasmid during transfection. Use a cell line with reduced release factor 1 (RF1) expression. |
| No full-length protein detected | Poor ncAA uptake by cells. | Verify the stability and solubility of the ncAA in the medium. Some derivatives may require esterification to improve cell permeability.[14] |
| Inactive orthogonal synthetase. | Confirm the integrity of the orthogonal pair plasmid by sequencing. |
Part 4: Downstream Application: Bioorthogonal Labeling
Incorporated homoserine derivatives with reactive handles are powerful tools for protein labeling.[15] For example, a homoserine derivative containing a terminal alkyne or azide can be used for "click chemistry" reactions.
Protocol: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the site-specific incorporation of an alkyne-bearing homoserine derivative (e.g., O-propargyl-homoserine).
-
Prepare Protein: Purify the homoserine-modified protein and buffer-exchange into a phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Purified protein (to a final concentration of 10-50 µM)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488) to a 10-fold molar excess over the protein.
-
Freshly prepared CuSO₄ (final concentration 1 mM).
-
Freshly prepared reducing agent (e.g., sodium ascorbate, final concentration 5 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess fluorophore and reaction components using a desalting column or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry, which will show a mass shift corresponding to the addition of the fluorophore.
Conclusion
The enzymatic incorporation of homoserine derivatives provides a versatile platform for protein engineering. Residue-specific incorporation allows for the global modulation of protein characteristics, while site-specific incorporation offers surgical precision for installing probes and novel functionalities. The choice of methodology depends entirely on the scientific question being addressed. With robust expression systems and a growing toolkit of orthogonal pairs, the main limitations are often the synthesis and cellular uptake of the desired homoserine derivative. Careful optimization of expression conditions and rigorous verification by mass spectrometry are paramount to the success of these powerful techniques.
References
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Dougherty, D. A. (2017). The Expanding Genetic Code. Accounts of Chemical Research, 50(10), 2429–2436. Available at: [Link]
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Jakubowski, H. (2012). Quality control in tRNA charging. Wiley Interdisciplinary Reviews: RNA, 3(3), 295–310. Available at: [Link] Jakubowski, H. (2012). Quality control in tRNA charging. Wiley Interdisciplinary Reviews: RNA, 3(3), 295–310. Available at: [Link]
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Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413–444. Available at: [Link]
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Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463. Available at: [Link]
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Link, A. J., Vink, M. K., & Tirrell, D. A. (2003). Presentation and detection of azide functionality in bacterial cell surface proteins. Journal of the American Chemical Society, 125(37), 11164-11165. Available at: [Link]
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Ngo, J. T., Schuman, E. M., & Tirrell, D. A. (2013). Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins in mammalian cells. Proceedings of the National Academy of Sciences, 110(13), 4992-4997. Available at: [Link]
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Wang, Q., Parrish, A. R., & Wang, L. (2009). Expanding the genetic code for biological studies. Chemistry & biology, 16(3), 323–336. Available at: [Link]
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Kim, J., Kim, Y., & Park, H. S. (2024). Noncanonical Amino Acid Incorporation in Animals and Animal Cells. Chemical Reviews. Available at: [Link]
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Qu, M., Li, Y., Yu, Y., & Li, J. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 731. Available at: [Link]
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Ohta, A., et al. (2007). Synthesis of proteins containing N-methyl-amino acids using a reprogrammed cell-free translation system. Nucleic Acids Research, 35(13), e79. Available at: [Link]
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Tharp, J. M., et al. (2021). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in Enzymology, 656, 349-383. Available at: [Link]
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Schepartz, A., et al. (2021). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in Enzymology, 656, 349-383. Available at: [Link]
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Chung, C. Z., et al. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Bioengineering and Biotechnology, 8, 598577. Available at: [Link]
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Enninful, R., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. FEBS Open Bio, 14(1), 1-24. Available at: [Link]
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Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical reviews, 114(9), 4764–4806. Available at: [Link]
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León, J. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Plants, 11(6), 812. Available at: [Link]
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Tharp, J. M., & Schepartz, A. (2018). Using Amber and Ochre Nonsense Codons to Code Two Different Noncanonical Amino Acids in One Protein Gene. In Methods in Molecular Biology (Vol. 1728, pp. 29-37). Available at: [Link]
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Dulic, M., Cvetesic, N., & Gruic-Sovulj, I. (2010). Editing of homocysteine by methionyl-tRNA synthetase in a salt-bridged active site. The Journal of biological chemistry, 285(29), 22167–22174. Available at: [Link]
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Chen, Z., et al. (2020). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. Frontiers in Bioengineering and Biotechnology, 8, 889. Available at: [Link]
-
Andersen, J. B., et al. (2000). gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication. Applied and Environmental Microbiology, 66(10), 4449-4456. Available at: [Link]
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Billot, R., et al. (2020). Engineering Acyl-Homoserine Lactone-Interfering Enzymes Towards Bacterial Control. Journal of Biological Chemistry, 295(40), 13785-13797. Available at: [Link]
-
Gould, T. A., et al. (2004). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 186(23), 7899-7907. Available at: [Link]
-
Gould, T. A., et al. (2004). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of bacteriology, 186(23), 7899–7907. Available at: [Link]
-
Tukalo, M., et al. (2001). Methionyl-tRNA synthetase. Acta biochimica Polonica, 48(2), 337–350. Available at: [Link]
-
Matsumoto, R., et al. (2021). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Journal of Biotechnology, 339, 1-8. Available at: [Link]
-
Saks, M. E., et al. (1996). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. Proceedings of the National Academy of Sciences, 93(19), 10589-10594. Available at: [Link]
-
Wikipedia. (n.d.). Methionine–tRNA ligase. Retrieved from [Link]
-
Nagarajan, R., & Rajan, R. (2018). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases. In Methods in Molecular Biology (Vol. 1673, pp. 161-176). Available at: [Link]
-
Wikipedia. (n.d.). Homoserine. Retrieved from [Link]
-
Bultmann, S., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(12), 7014-7031. Available at: [Link]
-
Nagarajan, R., & Rajan, R. (2018). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases. Methods in Molecular Biology, 1673, 161–176. Available at: [Link]
-
Spindler, S., et al. (2022). Principle of genetic code expansion (GCE) using amber codon suppression for site-directed labeling of GABA-A receptors with tetrazine-dyes. Frontiers in Molecular Neuroscience, 15, 981180. Available at: [Link]
-
Theune, L. E., et al. (2017). Fluorescent labeling and modification of proteins. Biological chemistry, 398(5-6), 617–627. Available at: [Link]
-
Yao, R., et al. (2019). Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli. Applied and Environmental Microbiology, 85(14), e00624-19. Available at: [Link]
-
Choi, S. H., et al. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLoS ONE, 19(5), e0304381. Available at: [Link]
-
Roy, R., et al. (2018). Fluorescent Labeling of Proteins. In Methods in Molecular Biology (Vol. 1802, pp. 15-40). Available at: [Link]
- Lee, S. Y., et al. (2020). Modified homoserine dehydrogenase and method for producing homoserine or L-amino acid derived from homoserine using the same. Google Patents.
-
Zhang, B., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. World Journal of Microbiology and Biotechnology, 40(1), 19. Available at: [Link]
-
Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365. Available at: [Link]
-
Petras, D., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Analytical Chemistry, 94(10), 4239-4247. Available at: [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. Available at: [Link]
-
Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]
-
Cataldi, T. R. I., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341-1344. Available at: [Link]
-
Wurm, F. M. (2004). Production of recombinant protein therapeutics in cultivated mammalian cells. Nature Biotechnology, 22(11), 1393-1398. Available at: [Link]
-
Garner, A. L., & Janda, K. D. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. Organic & Biomolecular Chemistry, 12(38), 7434-7437. Available at: [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Applications of Genetic Code Expansion in Studying Protein Post-translational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions of Boc-L-Homoserine in Peptide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for incorporating Boc-L-homoserine (Boc-L-Hse) into your peptide synthesis workflows. This document provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate the unique challenges posed by this amino acid, ensuring high-purity, full-length peptide products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries researchers encounter when working with Boc-L-homoserine.
Q1: What is the primary side reaction with unprotected Boc-L-homoserine and why does it occur?
The most significant and prevalent side reaction is the intramolecular cyclization of the homoserine residue to form a stable five-membered ring, known as a γ-lactone.[1] This reaction leads to the irreversible termination of the peptide chain.
Mechanism: The side-chain hydroxyl group (-OH) of homoserine acts as a nucleophile. During the carboxyl group activation step—which is necessary for peptide bond formation—this hydroxyl group can attack the activated carboxyl carbon of the same homoserine residue. This intramolecular reaction is often kinetically favorable and competes directly with the desired intermolecular reaction (the coupling of the next amino acid).[1]
Q2: Is it absolutely necessary to use a side-chain protecting group for Boc-L-homoserine?
While not strictly mandatory in all cases, it is highly recommended . Using a side-chain protected derivative, such as Boc-L-Hse(tBu)-OH , is the most robust and reliable strategy to prevent lactonization and other side reactions like O-acylation.[1] The tert-butyl (tBu) group physically blocks the side-chain hydroxyl, preventing it from participating in any undesired reactions.[1] Forgoing protection requires careful optimization of coupling conditions and may still result in yield loss and difficult purification.
Q3: If I must proceed without a side-chain protecting group, what are the best practices to minimize side reactions?
If using unprotected Boc-L-Hse-OH is unavoidable, the choice of coupling conditions is critical. The goal is to maximize the rate of peptide bond formation while minimizing the rate of intramolecular lactonization.
Key Considerations:
-
Coupling Reagents: Avoid overly reactive coupling reagents that can lead to prolonged or excessive activation of the carboxyl group. While potent activators like HATU are excellent for hindered couplings, they can also accelerate lactone formation. Carbodiimide-based methods are often a safer choice.[2]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is crucial. They not only help suppress racemization but also form active esters that are more stable than the intermediates formed by the coupling reagent alone, potentially reducing the window for lactonization.[3][4]
-
Pre-activation Time: Minimize the pre-activation time. The longer the homoserine residue remains activated in solution before the resin-bound amine is available, the higher the chance of cyclization.
The following table summarizes recommended coupling strategies for unprotected Boc-L-Hse-OH:
| Coupling Reagent | Additive | Molar Equivalents (AA:Reagent:Additive:Base) | Pros | Cons & Mitigation Strategies |
| DIC | OxymaPure® | 1 : 1 : 1 : 2 (DIPEA) | Low racemization potential; proven efficiency.[2][3] | Slower kinetics than aminium/phosphonium reagents. Ensure complete coupling with a monitoring test (e.g., Kaiser test). |
| DIC | HOBt | 1 : 1 : 1 : 2 (DIPEA) | Widely used, cost-effective, reduces racemization.[4] | HOBt has safety concerns (explosive potential). Ensure fresh, high-purity HOBt. |
| PyBOP® | None (contains HOBt) | 1 : 1 : - : 2 (DIPEA) | Efficient coupling. Does not cause guanidinylation.[4][5] | Byproduct (HMPA) is carcinogenic. Use with appropriate safety measures. Can be highly reactive; monitor reaction closely. |
Q4: How can I detect lactone formation in my crude peptide product?
The most effective method for detecting lactone formation is Liquid Chromatography-Mass Spectrometry (LC-MS) . The cyclization reaction involves the loss of a water molecule (H₂O). Therefore, you should look for a mass peak in your chromatogram that corresponds to the desired peptide mass minus 18.015 Da . This mass difference is a clear indicator of the terminated, lactonized side-product.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the incorporation of Boc-L-homoserine.
Problem 1: Low Yield or Complete Failure of Subsequent Couplings
-
Symptom: After the Boc-L-homoserine coupling step, a Kaiser test (or other amine test) is strongly positive, indicating a large number of unreacted free amines on the resin. Alternatively, the final crude peptide analysis shows a very low yield of the full-length product.
-
Probable Cause: Chain termination via lactonization. The homoserine residue has cyclized, capping the peptide chain and preventing further elongation.
-
Recommended Solution:
-
Confirm the Issue: Analyze a small, cleaved sample of the crude peptide from the resin via LC-MS. Look for a major peak corresponding to the mass of the peptide truncated at the homoserine residue, minus 18 Da.
-
Re-synthesize with Protection: The most reliable solution is to restart the synthesis using Boc-L-Hse(tBu)-OH . This will prevent the cyclization reaction.
-
Optimize Coupling (If Protection is Not an Option): If you must use the unprotected form, switch to a less aggressive coupling method, such as DIC/OxymaPure.[2][3] Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely, stopping the reaction as soon as the Kaiser test is negative.
-
Problem 2: An Unexpected Mass (-18 Da) is Detected in the Final Product
-
Symptom: The main peak in the LC-MS of the final, cleaved peptide corresponds to the expected mass, but a significant impurity peak is present at [M-18].
-
Probable Cause: Lactone formation from C-terminal methionine during HF cleavage. This is a known side reaction specific to Boc-SPPS when using strong acid cleavage like Hydrogen Fluoride (HF). Tert-butyl cations formed during deprotection can react with the C-terminal methionine, which then cyclizes to a homoserine lactone residue.[6][7]
-
Recommended Solution:
-
Modify Cleavage Protocol: If possible, perform a two-step cleavage. First, use a milder acid cocktail to remove other tBu-based protecting groups before the final HF cleavage step. This reduces the concentration of tert-butyl cations available to react with methionine.[6]
-
Scavengers: Ensure your HF cleavage cocktail contains appropriate scavengers, such as anisole or thioanisole, to trap carbocations.
-
Alternative Cleavage: If the peptide sequence allows, consider alternative global deprotection methods that do not use HF.
-
Problem 3: Incomplete Coupling (Positive Kaiser Test) at the Homoserine Step
-
Symptom: The Kaiser test remains positive after a standard coupling time for Boc-L-homoserine.
-
Probable Cause: Steric hindrance. Homoserine is a β-branched amino acid and can exhibit some steric hindrance, similar to threonine or valine, making coupling slower.[1] This can be exacerbated by peptide aggregation on the resin.
-
Recommended Solution:
-
Perform a Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Boc-L-homoserine.
-
Use a More Potent Activator: Switch to a more powerful coupling reagent like HCTU or HATU for the recoupling step.[2][5] While this carries a slightly higher risk of lactonization, it is often necessary to overcome severe steric hindrance.
-
Disrupt Aggregation: If aggregation is suspected, try switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO (e.g., 10-20%) to the coupling reaction.[2]
-
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Coupling Procedure for Boc-L-Hse(tBu)-OH
This protocol outlines the standard procedure for incorporating the side-chain protected homoserine derivative to ensure a high-yield, side-reaction-free coupling.
Reagents & Materials:
-
Peptide-resin with free N-terminal amine
-
Boc-L-Hse(tBu)-OH
-
Coupling Reagent (e.g., HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using standard conditions (e.g., 25-50% TFA in DCM).
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Perform a neutralization step with 5-10% DIPEA in DMF (2x, 2 min each).
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-L-Hse(tBu)-OH (3 eq. relative to resin substitution) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Note: A brief pre-activation of 1-2 minutes is sufficient.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction vessel at room temperature for 45-60 minutes.
-
-
Monitoring & Completion:
-
Take a small sample of resin beads and perform a Kaiser test.
-
A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, continue coupling for another 30 minutes and re-test. If it remains positive, consider a recouple (see Troubleshooting Problem 3).
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Section 4: Visual Aids
Diagram 1: Competing Reaction Pathways for Activated Boc-L-Homoserine
This diagram illustrates the desired peptide bond formation versus the undesired intramolecular lactonization side reaction.
Caption: Reaction pathways for activated Boc-L-homoserine.
Section 5: References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
Technical Support Center: Synthesis Strategies to Prevent Homoserine Lactonization
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the homoserine residue during synthesis. Specifically, we will address the intramolecular cyclization of the homoserine side chain to form a stable γ-lactone, a common and often frustrating side reaction. Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the integrity of your synthetic peptides.
I. Understanding the Problem: The Mechanism of Homoserine Lactonization
Before delving into solutions, it is crucial to understand the underlying chemistry. The side chain of homoserine contains a primary hydroxyl group at the γ-position. Under certain conditions, this hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the peptide backbone. This irreversible reaction results in the formation of a stable five-membered ring, the homoserine lactone, and cleavage of the peptide chain C-terminal to the homoserine residue.
Several factors can promote this unwanted side reaction:
-
Acidic Conditions: Strong acids, often used in cleavage and deprotection steps, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the side-chain hydroxyl group.
-
Elevated Temperatures: Increased temperatures provide the necessary activation energy for the cyclization reaction to occur, accelerating the rate of lactonization.[1][2]
-
Presence of a C-terminal Methionine: During HF cleavage, tert-butyl cations generated from protecting groups can alkylate the thioether sidechain of a C-terminal methionine. This intermediate can then cyclize to form a homoserine lactone.[3]
Diagram: Mechanism of Homoserine Lactonization
The following diagram illustrates the acid-catalyzed intramolecular cyclization of a homoserine residue within a peptide chain.
Caption: Acid-catalyzed lactonization of homoserine.
II. Troubleshooting and FAQs
This section addresses common questions and issues encountered during the synthesis of homoserine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: I observed a significant loss of my peptide and the appearance of a smaller fragment during HPLC analysis after cleavage. Could this be due to lactonization?
A1: Yes, this is a classic sign of homoserine lactonization. The intramolecular cyclization leads to cleavage of the peptide bond C-terminal to the homoserine residue, resulting in a truncated peptide (the lactone-containing N-terminal fragment) and the release of the C-terminal portion. Mass spectrometry analysis of the unexpected peak should confirm the presence of the homoserine lactone.
Q2: At what stages of peptide synthesis is lactonization most likely to occur?
A2: Lactonization is most prevalent during the final cleavage and deprotection steps, especially when using strong acids like TFA or HF.[3] However, it can also occur to a lesser extent during prolonged storage of the peptide in acidic solutions or at elevated temperatures.
Q3: Does the position of the homoserine residue in the peptide sequence affect the likelihood of lactonization?
A3: While lactonization can occur at any position, a C-terminal homoserine is particularly susceptible, as the free carboxyl group can influence the local chemical environment. Furthermore, if the residue following homoserine is sterically bulky, it may hinder the approach of the hydroxyl group, slightly reducing the rate of cyclization.
Q4: Can the choice of cleavage cocktail influence the extent of lactonization?
A4: Absolutely. The composition and duration of the cleavage reaction are critical. While TFA is necessary for cleavage from most resins, prolonged exposure or the absence of appropriate scavengers can exacerbate lactonization.[4][5] For peptides containing sensitive residues, including homoserine, careful selection of scavengers is crucial.[6]
Q5: Are there alternatives to using homoserine if lactonization is a persistent issue?
A5: Yes. Depending on the specific requirements of your research, you could consider replacing homoserine with an isosteric amino acid that lacks the γ-hydroxyl group, such as α-aminobutyric acid (Aba). However, this will alter the chemical properties of your peptide. A better approach is to use a protected form of homoserine, which is the most common and effective strategy.
III. Preventative Strategies and Protocols
The most effective way to prevent lactonization is to protect the side-chain hydroxyl group of homoserine throughout the synthesis. The choice of protecting group is critical and depends on the overall synthetic strategy (Fmoc or Boc).
Strategy 1: Side-Chain Protection in Fmoc Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the side-chain protecting group must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but readily cleavable under the final acidic cleavage conditions.
Recommended Protecting Group: Trityl (Trt)
The trityl (Trt) group is a bulky and acid-labile protecting group that is highly effective in preventing lactonization.[7][8] Fmoc-Hse(Trt)-OH is a commercially available building block that can be incorporated directly into your SPPS protocol.[9][10]
Key Advantages of the Trityl Group:
-
Stability: Stable to the basic conditions of Fmoc deprotection.
-
Lability: Easily removed during the final TFA cleavage step.[8]
-
Purity: Peptides synthesized using Fmoc/Trt-protected amino acids often yield crude products of higher purity compared to those using tBu-based protection.[7]
Experimental Protocol: Incorporation of Fmoc-Hse(Trt)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF.
-
Coupling:
-
Dissolve Fmoc-Hse(Trt)-OH (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activation mixture to the resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the subsequent amino acid couplings following the standard Fmoc-SPPS protocol.
Strategy 2: Side-Chain Protection in Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the side-chain protecting group must be stable to the moderately acidic conditions used for Boc deprotection (TFA in DCM) but cleavable by strong acids like HF.
Recommended Protecting Group: Benzyl (Bzl)
The benzyl (Bzl) group is a classic protecting group for hydroxyl functions in Boc chemistry.[11] It is stable to TFA but is readily cleaved by HF. Boc-Hse(Bzl)-OH is the required building block for this strategy.[12][13][14]
Key Advantages of the Benzyl Group:
-
Orthogonality: Stable to the repetitive TFA treatments required for Boc group removal.[11]
-
Effective Protection: Prevents the side-chain hydroxyl from participating in nucleophilic attack.
Experimental Protocol: Incorporation of Boc-Hse(Bzl)-OH
-
Resin Preparation: Swell the resin (e.g., PAM, MBHA) in DCM.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM, followed by a neutralization step with 5-10% DIPEA in DCM, and then wash again with DCM.
-
Coupling:
-
Dissolve Boc-Hse(Bzl)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or DCM.
-
Add DIPEA (6-10 equivalents).
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue with the subsequent amino acid couplings.
Data Summary: Protecting Groups for Homoserine
| Synthetic Strategy | Protecting Group | Protected Amino Acid | Deprotection Conditions (Side Chain) | Key Advantages |
| Fmoc-SPPS | Trityl (Trt) | Fmoc-Hse(Trt)-OH | TFA (during final cleavage) | High stability to base, clean cleavage, often results in higher purity crude peptide.[7] |
| Boc-SPPS | Benzyl (Bzl) | Boc-Hse(Bzl)-OH | HF (during final cleavage) | Stable to repetitive TFA treatment, established methodology.[11] |
Strategy 3: Optimization of Cleavage Conditions
Even without side-chain protection, optimizing the final cleavage step can help minimize lactonization, although protection is the most robust method.
-
Minimize Cleavage Time: Perform trial cleavages to determine the minimum time required for complete removal of other protecting groups and cleavage from the resin. Avoid unnecessarily long exposure to strong acids.
-
Low Temperature: Conduct the cleavage reaction at a reduced temperature (e.g., 0-4°C) to decrease the rate of the lactonization side reaction.
-
Scavenger Choice: For peptides containing a C-terminal methionine, which can promote lactonization during HF cleavage, ensure all tert-butyl based protecting groups are removed prior to HF cleavage to prevent this specific side reaction.[3]
Diagram: Workflow for Preventing Homoserine Lactonization
This diagram outlines the decision-making process and recommended workflows for synthesizing peptides containing homoserine.
Caption: Decision workflow for homoserine protection.
IV. Conclusion
Lactonization of the homoserine side chain is a significant challenge in peptide synthesis that can lead to yield loss and purification difficulties. Understanding the mechanism and the factors that promote this side reaction is the first step toward its prevention. The most reliable and effective solution is the protection of the side-chain hydroxyl group using an appropriate protecting group, such as Trityl for Fmoc-SPPS or Benzyl for Boc-SPPS. By incorporating these strategies and carefully controlling reaction conditions, researchers can successfully synthesize homoserine-containing peptides with high fidelity and yield.
V. References
-
Yi Y, et al. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Org. Process Res. Dev. 2022 Jun 27.
-
BenchChem. Fmoc-D-Hse(Trt)-OH in Peptide Synthesis.
-
Yates, E. A., et al. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Appl. Environ. Microbiol. 2002, 68(11), 5381–5387. [Link]
-
Latour, X., et al. Thermoregulation of N-Acyl Homoserine Lactone-Based Quorum Sensing in the Soft Rot Bacterium Pectobacterium atrosepticum. Appl. Environ. Microbiol. 2007, 73(13), 4416–4420. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Aapptec. Boc-HSer(Bzl)-OH [59408-74-1]. [Link]
-
Aapptec. Boc-beta-HSer(Bzl)-OH [218943-31-8]. [Link]
Sources
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. peptide.com [peptide.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. syntides.com [syntides.com]
- 8. Fmoc-Hse(Trt)-OH Novabiochem 111061-55-3 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Boc-L-Hse(Bzl)-OH - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
troubleshooting incomplete Boc deprotection of homoserine residues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of homoserine residues. As Senior Application Scientists, we understand that incomplete deprotection can be a significant roadblock in your synthetic workflows. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My analytical data (HPLC/LC-MS) shows a significant amount of what appears to be my starting Boc-protected homoserine-containing peptide, even after extended reaction times with Trifluoroacetic Acid (TFA). What's happening?
A1: While it may appear as incomplete deprotection, a common and often overlooked side reaction with homoserine is acid-catalyzed intramolecular cyclization. The γ-hydroxyl group of the homoserine side chain can attack the side-chain carboxyl group, forming a stable five-membered ring structure known as a homoserine lactone. This lactone may have a similar retention time in HPLC to your starting material, leading to misinterpretation of the results.
Q2: What are the primary causes of incomplete Boc deprotection in general?
A2: Several factors can contribute to incomplete Boc deprotection, including:
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for complete and rapid removal of the Boc group.
-
Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, sterically hindered residues may require longer reaction times.
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis): If the resin is not adequately swelled, the acidic reagent cannot efficiently access all the peptide chains.
-
Steric Hindrance: Bulky neighboring amino acid residues can sterically hinder the approach of the acid to the Boc group.
Q3: How can I confirm if I have incomplete deprotection or if lactonization has occurred?
A3: High-resolution mass spectrometry (HRMS) is the most definitive method. The mass of the Boc-protected peptide will be significantly different from the mass of the peptide with the homoserine lactone. The lactone will have a mass corresponding to the loss of a water molecule (18.01056 Da) from the deprotected homoserine residue. Careful analysis of your HPLC-MS data is crucial.
Q4: Can I prevent the formation of homoserine lactone during Boc deprotection?
A4: Preventing lactonization entirely can be challenging under acidic conditions. However, it can be minimized by:
-
Optimizing Deprotection Conditions: Using the mildest effective acidic conditions and the shortest possible reaction time can reduce the extent of lactonization.
-
Side-Chain Protection: For syntheses where the presence of the lactone is highly undesirable, protecting the homoserine side-chain hydroxyl group with a protecting group that is stable to TFA, such as a tert-butyl (tBu) or trityl (Trt) ether, is the most robust solution.[1][2]
In-Depth Troubleshooting Guide
Symptom: Apparent Incomplete Deprotection of Homoserine Residue
When your analytical data suggests the presence of starting material, it's essential to follow a logical troubleshooting workflow to distinguish between true incomplete deprotection and side reactions.
Caption: Troubleshooting workflow for apparent incomplete Boc deprotection of homoserine.
The Mechanism: Boc Deprotection vs. Homoserine Lactonization
Understanding the competing reaction pathways is key to effective troubleshooting.
-
Boc Deprotection: This is an acid-catalyzed elimination reaction. The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][4]
-
Homoserine Lactonization: This is an intramolecular esterification (lactonization). Under acidic conditions, the side-chain hydroxyl group of homoserine can act as a nucleophile and attack the carbonyl carbon of the carboxylic acid, leading to the formation of a five-membered lactone ring and the elimination of a water molecule. This is a common reaction for γ-hydroxy acids.[4][5]
Caption: Competing reaction pathways for Boc-homoserine under acidic conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a starting point and may require optimization.
-
Preparation: Dissolve the Boc-protected homoserine-containing substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: In a well-ventilated fume hood, add an equal volume of Trifluoroacetic Acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA. The product is typically obtained as a TFA salt.
Protocol 2: Analytical Method for Distinguishing Homoserine from its Lactone
Reverse-phase HPLC coupled with mass spectrometry is the ideal method for analysis.
| Parameter | Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation of peptides and related structures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Detection | Mass Spectrometry (ESI+) | Provides mass information for unambiguous identification. |
Data Interpretation:
-
Deprotected Homoserine Peptide: Look for the [M+H]+ ion corresponding to the calculated mass of your target peptide.
-
Homoserine Lactone Peptide: Look for an [M+H]+ ion that is 18.01056 Da less than the expected mass of the deprotected peptide.
Mitigation Strategies for Homoserine Lactonization
If lactonization is a persistent and problematic side reaction, consider the following advanced strategies:
| Strategy | Description | Advantages | Disadvantages |
| Milder Acidic Conditions | Use 4M HCl in 1,4-dioxane instead of TFA.[6] | Less aggressive, may reduce the rate of lactonization. | May require longer reaction times for complete Boc deprotection. |
| Side-Chain Protection | Protect the homoserine hydroxyl group with a TFA-stable group like tert-butyl (tBu) or trityl (Trt) ether.[1][2] | Effectively prevents lactonization. | Requires additional synthesis and deprotection steps. |
| Alternative Deprotection Methods | For highly sensitive substrates, thermal deprotection in a suitable solvent like trifluoroethanol can be explored, although this may require significant optimization.[7] | Avoids the use of strong acids. | High temperatures may cause other side reactions like racemization. |
By systematically applying the diagnostic and troubleshooting steps outlined in this guide, you can effectively address the challenges associated with the Boc deprotection of homoserine residues, leading to higher purity products and more reliable synthetic outcomes.
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]
-
Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. (2015). National Institutes of Health. Retrieved from [Link]
- Temporary minimal protection synthesis of serine-containing polypeptides. (1993). Google Patents.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). C S Bio. Retrieved from [Link]
-
Boc De-protection. (2023). Reddit. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]
Sources
- 1. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. art.torvergata.it [art.torvergata.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
strategies for minimizing racemization during Boc-homoserine coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic advice for minimizing racemization during the coupling of N-α-tert-butyloxycarbonyl-homoserine (Boc-Hse-OH). We will delve into the mechanistic underpinnings of this common issue and provide field-proven protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-homoserine particularly susceptible to racemization during coupling?
A1: The primary mechanism for racemization of N-protected amino acids during peptide bond formation is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The γ-hydroxyl group of homoserine can facilitate the formation of a related side-product, a homoserine lactone, especially under acidic conditions used for Boc-deprotection, though oxazolone formation remains the key concern during the coupling step itself. The Boc protecting group, being a urethane, generally suppresses oxazolone formation more effectively than amide-type protecting groups.[4][5] However, under certain activation conditions, particularly with highly activating coupling reagents or in the presence of excess base, the rate of oxazolone formation can become significant, leading to a loss of stereochemical purity.[2][3]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: Racemization during peptide synthesis predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This happens after the carboxyl group of the N-protected amino acid is activated. The activated intermediate can cyclize, and the resulting oxazolone has an acidic proton at the α-carbon (Cα).[6] A base in the reaction mixture can abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1]
Q3: How do additives like HOBt and Oxyma help in suppressing racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[7][8] When used with a coupling reagent like a carbodiimide (e.g., DIC), they react with the highly reactive O-acylisourea intermediate to form an active ester (e.g., HOBt-ester or Oxyma-ester).[7] These active esters are more stable and less prone to forming the oxazolone intermediate compared to the O-acylisourea.[9][10] They are still sufficiently reactive to couple with the N-terminal amine of the peptide chain, thus promoting the desired peptide bond formation while suppressing the racemization pathway.[5][7] Oxyma is often preferred due to its non-explosive nature and comparable or even superior performance in suppressing racemization.[8]
Q4: Can the choice of solvent impact the extent of racemization?
A4: Yes, the solvent can play a significant role. More polar solvents can favor the racemization process.[11] While DMF is a common and effective solvent for peptide synthesis, in cases of severe racemization, switching to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial.[11] However, solubility of the protected amino acids and the growing peptide chain must be taken into consideration.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC
-
Symptom: Your analytical HPLC, particularly using a chiral column, shows a significant peak corresponding to the diastereomer of your target peptide, indicating racemization of the Boc-homoserine residue.[12][13]
-
Primary Cause: Formation of the 5(4H)-oxazolone intermediate during the activation/coupling step.
-
Solutions & Protocols:
-
Optimize Your Coupling Reagent and Additive Combination:
-
Recommendation: Switch to a carbodiimide-based coupling in the presence of a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with Oxyma is highly recommended for its efficiency and safety.[2]
-
Avoid: Highly reactive phosphonium or aminium/uronium reagents (e.g., BOP, HBTU) without additives, as they can sometimes lead to higher racemization levels, especially with sensitive amino acids.[10]
-
-
Control the Stoichiometry and Type of Base:
-
Recommendation: If a base is required, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger, less hindered base like N,N-diisopropylethylamine (DIEA).[2][3] Use the base in stoichiometric amounts rather than in excess.
-
Causality: Stronger bases more readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[3]
-
-
Minimize Pre-activation Time:
-
Recommendation: Add the coupling reagent to the mixture of the Boc-homoserine and the resin-bound peptide (or C-terminal protected amino acid) without a prolonged pre-activation step.
-
Causality: A longer time in the activated state before the amine nucleophile is available increases the opportunity for the activated species to cyclize to the oxazolone.[2]
-
-
Issue 2: Low Coupling Yield in Addition to Racemization
-
Symptom: The coupling reaction is incomplete (as indicated by a positive ninhydrin test) and the product that does form shows signs of racemization.
-
Primary Cause: A combination of steric hindrance and suboptimal activation leading to a slow coupling reaction, which allows more time for racemization to occur.
-
Solutions & Protocols:
-
Employ a "Double Coupling" Strategy with Optimized Reagents:
-
Protocol: After the initial coupling reaction, drain the vessel and, without washing, add a fresh solution of the activated Boc-homoserine and continue the reaction.[2]
-
Reagent Choice: Use a reliable and low-racemization coupling cocktail such as DIC/Oxyma for both coupling steps.
-
-
Consider Temperature Effects Carefully:
-
General Rule: Perform couplings at room temperature or 0 °C. While elevated temperatures can increase coupling speed, they can also significantly increase the rate of racemization, especially for sensitive residues.[14]
-
Note: Microwave heating is primarily a thermal effect, and high temperatures achieved with it will also increase racemization.[14]
-
-
Causality and Mechanistic Insights
Understanding the "why" behind these strategies is crucial for effective troubleshooting. The core issue is the competition between two reactions of the activated amino acid: aminolysis (the desired peptide bond formation) and intramolecular cyclization to form the oxazolone.
The Racemization Pathway via Oxazolone Formation
The mechanism involves the activation of the carboxyl group of Boc-homoserine, which can then be attacked intramolecularly by the carbonyl oxygen of the Boc-protecting group. This forms the 5(4H)-oxazolone. A base present in the reaction mixture can then deprotonate the α-carbon, leading to a planar enolate intermediate which rapidly equilibrates between its enantiomeric forms. Nucleophilic attack by the peptide's N-terminal amine on this oxazolone ring, followed by rearrangement, yields the peptide bond, but with a loss of stereochemical integrity.
Caption: Mechanism of racemization via oxazolone formation.
Protocols and Methodologies
Protocol 1: Low-Racemization Coupling of Boc-Homoserine using DIC/Oxyma
This protocol is designed to minimize racemization during the critical coupling step.
-
Resin Preparation: Swell the resin carrying the N-terminally deprotected peptide in DMF.
-
Reagent Solution Preparation: In a separate vessel, dissolve Boc-Hse-OH (1.5 equivalents) and Oxyma (1.5 equivalents) in DMF.
-
Initiation of Coupling: Add the Boc-Hse-OH/Oxyma solution to the resin.
-
Activation: Add DIC (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test.
-
Washing: After completion, wash the resin thoroughly with DMF, DCM, and isopropanol.
Workflow for a Recommended Low-Racemization Coupling Protocol
Caption: Workflow for a low-racemization coupling protocol.
Protocol 2: Analysis of Racemization by Chiral HPLC
Detecting and quantifying the extent of racemization is critical for process optimization.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[12]
-
HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for peptide analysis.
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile in water with an additive like formic acid.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Quantification: Integrate the peak areas of the desired peptide and its diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] * 100
Data Summary Tables
Table 1: Comparison of Coupling Reagent Combinations and Potential for Racemization
| Coupling Reagent Combination | Additive | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | HOBt | Low | HOBt has safety concerns (potentially explosive).[8] |
| DIC / Oxyma | Oxyma | Very Low | Excellent safety profile, highly effective at suppressing racemization.[2][8] |
| HBTU / DIEA | None | Moderate to High | The presence of DIEA can increase racemization risk.[3] |
| HATU / DIEA | None | Lower than HBTU | HOAt moiety provides better racemization suppression than HBTU.[10] |
| BOP / DIEA | None | High | Byproduct is carcinogenic; generally replaced by newer reagents.[10] |
Table 2: Influence of Reaction Parameters on Racemization
| Parameter | Condition to Minimize Racemization | Rationale |
| Base | Use weaker, sterically hindered bases (NMM, Collidine) or omit if possible. | Stronger bases more efficiently abstract the α-proton from the oxazolone intermediate.[3] |
| Temperature | 0 °C to Room Temperature | Higher temperatures accelerate both coupling and racemization, but often favor racemization disproportionately.[14] |
| Solvent | Less polar aprotic solvents (DCM, THF) | More polar solvents can stabilize the charged intermediates in the racemization pathway.[11] |
| Pre-activation Time | Minimize or eliminate | Reduces the time the activated amino acid exists before reacting with the amine, lowering the chance of oxazolone formation.[2] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2), e2316260121. Retrieved from [Link]
-
Dian, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(15), 4617. Retrieved from [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1, 1679-1683. Retrieved from [Link]
-
Williams, L., & Glish, G. L. (2013). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 24(5), 733–742. Retrieved from [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]
-
Dian, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(15), 4617. Retrieved from [Link]
-
Wang, Z., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Franco, P., et al. (2015). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 102, 246-253. Retrieved from [Link]
-
Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (21), 2244-2245. Retrieved from [Link]
-
Brückner, H., & Jaeschke, T. (1995). Validation of determination of optical purity of peptides. Journal of Chromatography A, 697(1-2), 229-245. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5220. Retrieved from [Link]
-
E-Mail, M. S. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 21(16), 3521-3528. Retrieved from [Link]
-
Strege, M. A., & Chetwyn, N. P. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. Retrieved from [Link]
-
Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2058–2066. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
-
Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 3-12. Retrieved from [Link]
-
Palasek, S. S., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(24), 9245–9252. Retrieved from [Link]
-
Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2841-2849. Retrieved from [Link]
-
Strege, M. A., & Chetwyn, N. P. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1221, 123638. Retrieved from [Link]
-
D'Andrea, L. D., & Pellegrino, R. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(22), 5462. Retrieved from [Link]
-
Ilisz, I., et al. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International, 29(3), 136-148. Retrieved from [Link]
-
Cummins, M., et al. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. Retrieved from [Link]
-
Aapptec. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. Retrieved from [Link]
-
Borchardt, S. A., et al. (2001). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A, 912(2), 333-341. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chiraltech.com [chiraltech.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Containing Hydrophilic Homoserine Residues
Welcome to the technical support center for the purification of peptides containing hydrophilic homoserine residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges presented by these molecules. Our focus is on explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Challenge of Hydrophilic Homoserine Peptides
Peptides incorporating the non-proteinogenic amino acid homoserine are of significant interest in various research and therapeutic areas. Homoserine can be a precursor to other amino acids or introduced to modulate peptide structure and function.[1] However, its hydrophilic nature, due to the side-chain hydroxyl group, presents specific challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] Furthermore, the potential for intramolecular cyclization to form a homoserine lactone introduces another layer of complexity, both during synthesis and purification.[5][6]
This guide provides a structured approach to navigate these challenges, offering solutions grounded in chromatographic principles and practical experience.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of hydrophilic homoserine-containing peptides in a question-and-answer format.
Issue 1: Poor or No Retention on RP-HPLC Column
Question: My hydrophilic homoserine peptide is eluting in the void volume of my C18 column. How can I improve its retention?
Answer: This is a frequent challenge with highly hydrophilic peptides.[3][4] The weak interaction between the polar peptide and the non-polar stationary phase leads to co-elution with the solvent front. Here’s a systematic approach to troubleshoot and resolve this issue:
Underlying Causes and Solutions:
-
Insufficient Ion Pairing:
-
Explanation: Trifluoroacetic acid (TFA) is a common ion-pairing agent in RP-HPLC that masks the charges on the peptide, increasing its overall hydrophobicity and promoting interaction with the stationary phase.[7][8] Inadequate TFA concentration can lead to poor retention.
-
Solution: Ensure a TFA concentration of 0.1% in both your aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents. This maintains a consistent low pH and provides sufficient ion-pairing.[9]
-
-
Inappropriate Injection Solvent:
-
Explanation: Dissolving your peptide in a solvent stronger than the initial mobile phase conditions (e.g., high percentage of organic solvent like acetonitrile, or strong solvents like DMSO or DMF) will cause the peptide to travel with the injection plug without binding to the column.[2]
-
Solution: Dissolve your peptide in the initial mobile phase, which is typically 95-100% aqueous buffer (e.g., 0.1% TFA in water).[2][3] If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or isopropanol to dissolve the peptide, then dilute it with the initial mobile phase.
-
-
Steep Gradient Elution:
-
Explanation: A rapid increase in the organic solvent concentration can elute the peptide prematurely without allowing for proper interaction with the stationary phase.
-
Solution: Employ a shallower gradient. Start with a low percentage of organic solvent (e.g., 0-5% Mobile Phase B) for several column volumes to ensure the peptide binds to the column. Then, increase the gradient slowly, for instance, 0.5-1% per minute.
-
-
Column Chemistry:
-
Explanation: Standard C18 columns may not be optimal for highly polar molecules.
-
Solution: Consider alternative stationary phases. A C4 or C8 column has a shorter alkyl chain and is less hydrophobic, which can sometimes improve the retention of hydrophilic peptides.[7][8] Alternatively, columns with polar end-capping or a different base material might offer better selectivity.
-
Experimental Protocol: Optimizing Retention of a Hydrophilic Peptide
-
Sample Preparation: Dissolve the crude peptide in 100% Mobile Phase A (e.g., 0.1% TFA in water). If needed, add a minimal amount of acetonitrile to aid dissolution, then dilute with Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with at least 10 column volumes of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection: Inject the dissolved peptide onto the equilibrated column.
-
Initial Gradient: Hold the initial conditions for 2-3 column volumes post-injection.
-
Elution Gradient: Apply a shallow gradient, for example, from 5% to 45% Mobile Phase B over 40 minutes.
-
Monitoring: Monitor the elution profile at 214 nm and 280 nm. Collect fractions and analyze by mass spectrometry to identify the desired peptide.
Issue 2: Presence of a Persistent Impurity with a Mass of -18 Da
Question: I observe a significant peak in my chromatogram that corresponds to my target peptide mass minus 18 Da. What is this impurity and how can I minimize it?
Answer: This mass difference is characteristic of the formation of a homoserine lactone from the C-terminal homoserine residue. This is a common side reaction that can occur during peptide synthesis and cleavage.[5][6]
Mechanism and Mitigation:
-
Explanation of Formation: The side-chain hydroxyl group of homoserine can undergo an intramolecular nucleophilic attack on the C-terminal carboxyl group, leading to the formation of a five-membered ring (lactone) and the elimination of a water molecule (-18 Da). This is often catalyzed by acidic conditions, such as those used during cleavage from the resin in solid-phase peptide synthesis (SPPS).[6][10]
-
Minimization during Synthesis and Cleavage:
-
Protecting Groups: During SPPS, the use of a side-chain protecting group on the homoserine residue, such as trityl (Trt), can prevent this side reaction.[1]
-
Cleavage Conditions: The conditions used for cleaving the peptide from the resin can influence lactone formation. Minimizing the time the peptide is exposed to strong acids can be beneficial.
-
-
Purification Strategy:
-
pH Adjustment: The equilibrium between the open-chain homoserine and the lactone form can be pH-dependent. Purifying at a neutral or slightly basic pH might favor the open-chain form, although this can be challenging with silica-based columns which are not stable at high pH. If your peptide is stable, consider using a column designed for high pH separations.
-
Chromatographic Resolution: If the lactone is already formed, the goal is to resolve it from the desired peptide. The lactone form is generally more hydrophobic than the open-chain form and will likely have a longer retention time on a reversed-phase column. Optimizing the gradient steepness can enhance the separation between these two species.
-
Workflow for Minimizing and Separating Homoserine Lactone
Caption: Decision workflow for handling homoserine lactone impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatographic method for a novel hydrophilic homoserine peptide?
A1: Reversed-phase HPLC is the most common and a good starting point for peptide purification due to its high resolution and compatibility with mass spectrometry.[7][8][11]
-
Recommended Starting Conditions:
-
Column: A C18 column with a wide pore size (300 Å) is generally suitable for peptides.[7][8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A broad scouting gradient, such as 5% to 65% B over 30-40 minutes, can be used to determine the approximate elution time of your peptide. This can then be optimized to a shallower gradient around the elution point for better resolution.
-
Q2: Are there alternative purification techniques to RP-HPLC for very hydrophilic peptides?
A2: Yes, if RP-HPLC proves challenging, other chromatographic techniques can be employed, often in a multi-step purification strategy.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[11]
-
Cation-Exchange (CEX): Useful for peptides with a net positive charge (basic peptides). Peptides are bound to a negatively charged stationary phase and eluted with an increasing salt gradient or a change in pH.
-
Anion-Exchange (AEX): Suitable for peptides with a net negative charge (acidic peptides). Peptides bind to a positively charged stationary phase.[12][13]
-
Consideration: IEX often uses high concentrations of non-volatile salts, which need to be removed before mass spectrometry analysis.[11]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. This can be an effective technique for retaining and separating highly polar molecules that are not well-retained by RP-HPLC.
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivities.[14]
Q3: How do I choose the right protecting group for the homoserine side chain during synthesis?
A3: The choice of protecting group is critical to prevent side reactions during solid-phase peptide synthesis (SPPS).[15][16] For the hydroxyl group of homoserine, common protecting groups used for serine can be adapted.
-
Trityl (Trt): This is a bulky protecting group that is acid-labile and can be removed during the final cleavage from the resin. It provides good protection against lactone formation.[1]
-
tert-Butyl (tBu): Another acid-labile group that is commonly used.
-
Compatibility: The chosen protecting group must be stable to the conditions used for removing the N-terminal protecting group (e.g., piperidine for Fmoc chemistry) throughout the synthesis cycles.[17]
Q4: How can I confirm the purity and identity of my final peptide product?
A4: A combination of analytical techniques is essential for comprehensive characterization.
-
Analytical RP-HPLC: This provides a measure of the purity of the peptide based on the number and area of the peaks in the chromatogram.
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight of the peptide.[18][19][20] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Tandem Mass Spectrometry (MS/MS): This technique fragments the peptide and provides sequence information, confirming the correct amino acid sequence and identifying any modifications.[18][21]
Purity Assessment Workflow
Caption: Workflow for final peptide purity and identity confirmation.
References
-
Gilar, M., et al. (2005). Hydrophilic interaction/cation-exchange chromatography for separation of amphipathic alpha-helical peptides. PubMed. Available at: [Link]
-
Wang, P., et al. (2017). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. PMC - NIH. Available at: [Link]
-
Moruz, L., et al. (2018). Peptide Retention in Hydrophilic Strong Anion Exchange Chromatography Is Driven by Charged and Aromatic Residues. PMC - NIH. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. Available at: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Moruz, L., et al. (2018). Peptide Retention in Hydrophilic Strong Anion Exchange Chromatography Is Driven by Charged and Aromatic Residues. Analytical Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Coy, D. H., et al. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. Google Patents.
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
- European Patent Office. (n.d.). Solid phase peptide synthesis. Google Patents.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. ResearchGate. Available at: [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]
-
Hancock, W. S., et al. (1992). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. PubMed. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. Available at: [Link]
-
ResearchGate. (2025). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex. Available at: [Link]
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Bio-Works. Available at: [Link]
-
Sheradsky, T., et al. (1967). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry. Available at: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]
-
Sadygov, R. G., et al. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]
-
Zhang, H., et al. (2010). Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]
-
Reddit. (2022). why is this peptide purification so hard?. r/Biochemistry. Available at: [Link]
-
Genosphere Biotechnologies. (n.d.). Mass Spectrum - Custom peptides. Genosphere Biotechnologies. Available at: [Link]
-
MDPI. (2022). Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Strategies. MDPI. Available at: [Link]
-
ACS Publications. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Churchill, M. E. A., et al. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. PMC. Available at: [Link]
-
Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. PMC - NIH. Available at: [Link]
-
Gould, T. A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Acyl Homoserine-Lactone Quorum-Sensing Signal Generation. ResearchGate. Available at: [Link]
Sources
- 1. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. gilson.com [gilson.com]
- 12. Peptide Retention in Hydrophilic Strong Anion Exchange Chromatography Is Driven by Charged and Aromatic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrophilic interaction/cation-exchange chromatography for separation of amphipathic alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. bachem.com [bachem.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Solubility Issues of Boc-Protected Peptides in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage one of the most persistent challenges in the field: the poor solubility and aggregation of growing peptide chains on the solid support. Here, we will delve into the causality behind these issues and provide field-proven, practical solutions in a direct question-and-answer format.
I. Understanding the Core Problem: Peptide Aggregation in Boc-SPPS
Q1: What is peptide aggregation in SPPS, and why is it a major concern?
A1: On-resin aggregation is the self-association of growing peptide chains, driven primarily by the formation of intermolecular hydrogen bonds. This leads to the creation of stable secondary structures, like β-sheets, especially in hydrophobic sequences.[1] This phenomenon is a critical bottleneck in SPPS for several reasons:
-
Incomplete Reactions: Aggregated peptide chains create a sterically hindered environment, preventing reagents (activated amino acids, deprotection solutions) from reaching the N-terminus of the growing peptide. This results in incomplete coupling and deprotection steps.[1]
-
Poor Resin Swelling: A visible sign of aggregation is the lack of proper resin swelling in the synthesis solvent.[1][2] The resin beads may appear clumped, which further restricts reagent access.
-
Low Yield and Purity: The culmination of incomplete reactions is a final crude product with a low yield of the target peptide, contaminated with deletion sequences (peptides missing one or more amino acids).[1]
Q2: Why is Boc-SPPS often considered advantageous for "difficult" or aggregation-prone sequences compared to Fmoc-SPPS?
A2: While Fmoc chemistry is widely used, Boc-SPPS holds a distinct advantage for hydrophobic and aggregation-prone peptides.[3][4] The key lies in the deprotection step. In Boc-SPPS, the Nα-Boc group is removed with a strong acid, typically trifluoroacetic acid (TFA).[3][5] This acidic treatment protonates the newly exposed N-terminal amine, creating a positive charge. The resulting electrostatic repulsion between the positively charged peptide chains helps to disrupt the hydrogen bond networks that cause aggregation.[3][6] This repeated acidolysis during each cycle effectively "dissolves" and solvates the growing peptide chain, preventing the build-up of secondary structures.[7][8]
In contrast, the base-labile Fmoc deprotection (using piperidine) leaves the N-terminus neutral, which can increase the risk of aggregation due to the lack of electrostatic repulsion.[9]
II. Troubleshooting Guide: Identifying and Solving Solubility Issues
This section provides a systematic approach to diagnosing and resolving aggregation problems during your Boc-SPPS experiments.
Q3: My synthesis is failing. How can I confirm that on-resin aggregation is the culprit?
A3: Several in-process observations strongly suggest on-resin aggregation:
-
Visual Cues: The resin beads may appear clumped, sticky, or shrunken, with visibly poor swelling in solvents like DMF or DCM.[1][2]
-
Reaction Monitoring:
-
Kaiser Test: A persistently positive Kaiser test after extended coupling times indicates incomplete acylation.
-
Deprotection Monitoring: Sluggish or incomplete Boc deprotection can also signal aggregation.[1]
-
-
Analytical Confirmation: The most definitive evidence comes from analyzing the crude product. A small test cleavage and subsequent HPLC and Mass Spectrometry analysis will reveal a complex mixture of deletion sequences alongside the target peptide, a hallmark of aggregation-related synthesis failure.[1]
Q4: I've confirmed aggregation. What are the immediate, first-line strategies I should implement?
A4: When aggregation is suspected, several strategies can be employed to disrupt the intermolecular hydrogen bonds and improve solvation.
Strategy 1: Solvent and Temperature Modification
The choice of solvent is critical for maintaining peptide solvation.
-
"Magic Mixture": For severe aggregation, a "Magic Mixture" solvent system can be highly effective. This typically consists of DCM/DMF/NMP (1:1:1) containing chaotropic agents and detergents.
-
Alternative Solvents: Switching from standard DCM or DMF to more polar, hydrogen bond-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be beneficial.[10] Even adding a percentage of DMSO to your standard DMF can improve results.[11]
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., using a microwave synthesizer) can provide the energy needed to break up aggregates and speed up reaction kinetics.[10]
Strategy 2: Chaotropic Agents
Chaotropic salts are powerful tools for disrupting the structure of water and interfering with non-covalent forces like hydrogen bonds.
-
Incorporation: Adding salts like Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), or Potassium Thiocyanate (KSCN) to the coupling and washing steps can effectively break apart aggregated peptide chains.[10][12]
Workflow for Initial Troubleshooting
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Q5: What is "in situ" neutralization, and how does it help in Boc-SPPS?
A5: In situ neutralization is a powerful technique where the neutralization of the TFA salt (formed after Boc deprotection) and the subsequent coupling step are performed simultaneously.[8][13]
Standard Protocol:
-
Boc Deprotection (TFA) -> Forms Peptide-NH3+ TFA- salt.
-
Wash.
-
Neutralization (e.g., with DIEA) -> Forms neutral Peptide-NH2.
-
Wash.
-
Coupling -> Add activated amino acid.
In Situ Neutralization Protocol:
-
Boc Deprotection (TFA) -> Forms Peptide-NH3+ TFA- salt.
-
Wash.
-
Coupling -> Add activated amino acid premixed with a base (e.g., DIEA).
The key advantage is minimizing the time the peptide chain exists in its neutral, aggregation-prone state.[13] By adding the activated amino acid and base together, the N-terminus is acylated almost immediately upon neutralization, preventing it from forming intermolecular hydrogen bonds. This method can significantly improve yields for difficult sequences.[3][13]
Q6: For extremely difficult sequences, are there modifications I can make to the peptide backbone itself?
A6: Yes, for sequences that remain problematic, strategically modifying the peptide backbone is a highly effective, albeit more advanced, strategy. These modifications are typically reversible and are removed during the final cleavage.
-
Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that are protected as a proline-like oxazolidine. Incorporating a pseudoproline dipeptide introduces a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets. This is one of the most effective methods for breaking up aggregation.[10]
-
Backbone Protecting Groups: Attaching groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen of a residue physically blocks hydrogen bond formation.[10][14] These are typically incorporated every 6-7 residues in a problematic sequence.
-
Non-Proteinogenic Amino Acids: Incorporating residues like isonipecotic acid (Inp) can also introduce conformational constraints that disrupt secondary structures and improve solubility.[6]
III. Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the fundamental steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 20-25 minutes.[15] A shorter pre-wash of 5 minutes is often performed.[15]
-
Washing: Wash the resin thoroughly with DCM, followed by an alcohol like Isopropanol (IPA) to remove residual TFA, and then with DMF.[15]
-
Neutralization: Neutralize the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the pre-activated Boc-protected amino acid (e.g., activated with HBTU/DIEA or DIC/HOBt) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.[12]
Protocol 2: Manual Coupling with Chaotropic Salt Wash
This protocol is an adaptation for a manual coupling step when aggregation is suspected.
-
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF for 5-10 minutes.[12]
-
Coupling: Prepare the activated amino acid solution as described in Protocol 1. Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt before proceeding to the next cycle.[12]
IV. Data Summary & Comparison
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| Boc Chemistry Advantage | Repeated acidolysis protonates N-terminus, causing electrostatic repulsion that disrupts H-bonds.[3][6] | For inherently hydrophobic or known "difficult" sequences from the start.[3][4] | Requires handling of strong acids like TFA and HF/TFMSA for final cleavage.[3] |
| In Situ Neutralization | Minimizes the time the peptide is in a neutral, aggregation-prone state.[13] | First-line response to moderate aggregation or for sequences prone to diketopiperazine formation.[10] | Requires careful optimization of base and coupling reagent equivalents. |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding networks and improves solvation of the peptide-resin matrix.[10][12] | When physical signs of aggregation (poor swelling) are observed. | Salts must be thoroughly washed out before the next step to avoid interference. |
| Backbone Modification | Introduces a structural "kink" or steric block to physically prevent β-sheet formation.[10] | For severe, persistent aggregation where other methods have failed. | Requires synthesis planning and use of specialized, more expensive monomers. |
Logical Relationship of Aggregation Causes and Solutions
Caption: Mapping the causes of peptide aggregation to specific solutions.
V. Frequently Asked Questions (FAQs)
Q7: Can the choice of resin make a difference in preventing aggregation? A7: Absolutely. For long or difficult sequences, using a resin with a lower substitution level (loading) is recommended, as high loading can exacerbate aggregation by forcing peptide chains into close proximity.[12] Additionally, PEG (polyethylene glycol)-based resins can improve solvation of the peptide-resin matrix compared to standard polystyrene resins.[12]
Q8: My Boc-protected amino acid won't dissolve in the coupling solvent (e.g., DMF). What should I do? A8: Poor solubility of the incoming amino acid can also lead to failed couplings.
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Water impurities can significantly hinder the dissolution of hydrophobic compounds.[16]
-
Gentle Warming & Sonication: Gently warming the mixture to 30-40°C or using an ultrasonic bath can help break up aggregates of the amino acid powder and facilitate dissolution.[16]
-
Co-Solvents: If solubility in a solvent like DCM is poor, adding a small amount (5-10%) of a stronger polar aprotic solvent like DMF or NMP can be an effective strategy.[16]
Q9: After successfully synthesizing my peptide, it has poor solubility in purification solvents. Is this related to on-resin aggregation? A9: Yes, it is highly likely. Aggregation tendencies can carry over from the solid phase to the cleaved peptide.[12] If your crude peptide is difficult to dissolve for HPLC purification, consider using additives in your mobile phase. Organic acids like formic acid or acetic acid, or even chaotropic agents, can improve the solubility of the crude peptide, leading to better purification outcomes.[12]
Q10: Are there any specific amino acid sequences that are known to be particularly "difficult"? A10: Yes, sequences rich in hydrophobic residues like Valine, Leucine, Isoleucine, and Phenylalanine are prone to aggregation.[1] Stretches of contiguous residues that can form strong hydrogen bonds, such as Gln, Ser, and Thr, can also be problematic. Aggregation is generally less likely to occur before the fifth or sixth residue is coupled.[2][10]
References
- Application Notes and Protocols: The Strategic Use of Boc-Tyr(tBu)-OH in the Synthesis of Hydrophobic Peptides. (n.d.). Benchchem.
- Technical Support Center: Aggregation in Peptides Containing Boc-D-valine during SPPS. (n.d.). Benchchem.
- Application Notes: Utilizing Boc-Inp-OH for the Synthesis of Hydrophobic Peptides. (n.d.). Benchchem.
- Peptide synthesis. (n.d.). In Wikipedia.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. (n.d.). Benchchem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
- Schnölzer, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2020). PubMed Central.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- How to Optimize Peptide Synthesis? (n.d.). BOC Sciences.
- Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). National Institutes of Health.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications. (n.d.). Benchchem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PubMed Central.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
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- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Deprotection Strategies for Acid-Sensitive Peptides with Boc-Homoserine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges of peptide synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven solutions for a particularly persistent challenge: the deprotection of peptides containing tert-butyloxycarbonyl (Boc)-protected homoserine and other acid-sensitive residues.
Standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) are often too harsh, leading to irreversible side reactions that compromise peptide integrity and yield.[1][2] The primary issue with homoserine is its propensity to undergo acid-catalyzed intramolecular cyclization to form a stable lactone, an undesired and often inseparable byproduct. This guide provides a comprehensive overview of alternative, milder deprotection strategies, complete with troubleshooting advice and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when dealing with this specific challenge.
Q1.1: Why is trifluoroacetic acid (TFA) a problematic reagent for deprotecting peptides containing Boc-homoserine?
A: The primary issue is acid-catalyzed lactonization. The side-chain hydroxyl group of the homoserine residue can attack the activated C-terminal carbonyl group under the strongly acidic conditions of a TFA cocktail. This intramolecular cyclization reaction forms a highly stable five-membered ring (γ-lactone), leading to a significant and often irreversible modification of your target peptide. Furthermore, the tert-butyl cations generated during Boc cleavage can cause unwanted alkylation of other sensitive residues like Tryptophan (Trp) and Methionine (Met).[2][3]
Q1.2: What are the most common side reactions to watch for during Boc deprotection?
A: Beyond homoserine lactonization, the most prevalent side reaction is the alkylation of nucleophilic side chains by the reactive tert-butyl cation generated during cleavage.[2][4]
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring, respectively, are also potential targets for alkylation.[2] These side reactions are typically suppressed by adding "scavengers" to the deprotection cocktail to trap the tert-butyl cations.[3][5]
Q1.3: What are the principal alternative, non-acidolytic or milder-acid methods for Boc deprotection?
A: Several methods have been developed to circumvent the harshness of strong acids like TFA or HF. Key alternatives include:
-
Lewis Acid-Mediated Deprotection: Reagents like Trimethylsilyl iodide (TMSI) or Zinc Bromide (ZnBr₂) can effectively cleave the Boc group under much milder, often neutral, conditions.[6][7]
-
Reductive Cleavage: Methods using reagents like Zinc dust in acetic acid can deprotect the Boc group while being orthogonal to many other protecting groups.[8]
-
Controlled Acidolysis: Using weaker acids or highly controlled conditions with reagents like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can sometimes provide the desired cleavage without significant side reactions.[9]
Q1.4: How do I select the best alternative deprotection method for my specific peptide?
A: The choice depends on the overall composition of your peptide. Consider the following:
-
Presence of other sensitive groups: If your peptide contains other acid-labile modifications (e.g., certain esters, glycosylations), a non-acidic method like TMSI is preferable.[10][11]
-
Compatibility with other protecting groups: Ensure the chosen method is orthogonal to the side-chain protecting groups used for other amino acids in your sequence. For instance, some reductive methods might affect nitroarginine groups.
-
Solubility: The solubility of your protected peptide in the required solvent system is a critical practical consideration.
Below is a decision-making workflow to help guide your choice.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem 2.1: Incomplete Deprotection
-
Symptom: LC-MS analysis shows a significant peak corresponding to the mass of the Boc-protected peptide alongside the desired product.
-
Potential Causes:
-
Insufficient Reagent: The molar excess of the deprotection reagent (e.g., TMSI, Zinc) was too low.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Poor Solubility: The peptide-resin was not properly swollen, or the protected peptide has poor solubility in the reaction solvent, limiting reagent access.
-
Reagent Degradation: The deprotection reagent (especially TMSI) may have degraded due to exposure to moisture.[12]
-
-
Solutions:
-
Optimize Stoichiometry: Increase the equivalents of the deprotection reagent incrementally (e.g., from 1.5 to 2.5 eq.).
-
Monitor the Reaction: Track the reaction progress every 30-60 minutes using a small aliquot analyzed by LC-MS. Do not quench until the starting material is consumed.
-
Improve Solvation: Ensure the peptide-resin is fully swollen in a suitable solvent (e.g., DCM, DMF) before adding reagents. For solution-phase deprotection, consider solvent screening to find a system where the peptide is fully dissolved.[13]
-
Use Fresh Reagents: Use freshly opened or distilled TMSI for best results.[12]
-
Problem 2.2: Lactonization of Homoserine is Still Observed
-
Symptom: LC-MS shows a peak with a mass loss of 18 Da (loss of H₂O) from the target peptide mass, corresponding to the lactone.
-
Potential Causes:
-
Trace Acidity: The reaction conditions, while milder than TFA, may still have sufficient acidity to catalyze lactonization, especially with prolonged reaction times. The Zinc/Acetic Acid method, for instance, is inherently acidic.
-
Acidic Workup: The reaction workup or purification steps (e.g., HPLC with TFA in the mobile phase) may be inducing lactonization.
-
-
Solutions:
-
Minimize Reaction Time: Monitor the reaction closely and quench it immediately upon completion to minimize exposure to even mildly acidic conditions.
-
Neutralize Promptly: After deprotection, immediately neutralize any residual acid with a non-nucleophilic base like diisopropylethylamine (DIEA) before proceeding with purification.
-
Purification Strategy: Consider using a neutral or basic mobile phase for HPLC if the peptide is stable under those conditions. Alternatively, minimize the time the peptide spends in the acidic mobile phase and lyophilize immediately after collection.
-
Problem 2.3: Modification of Tryptophan or Methionine Residues
-
Symptom: LC-MS analysis reveals unexpected peaks with a mass increase of +56 Da (tert-butylation) on Trp or Met residues.
-
Potential Causes:
-
Insufficient Scavenging: The concentration or reactivity of the scavenger was not sufficient to trap all the generated tert-butyl cations.
-
-
Solutions:
-
Increase Scavenger Concentration: Increase the concentration of the scavenger (e.g., thioanisole, triethylsilane) in the deprotection cocktail. A common ratio is 5-10% (v/v).
-
Choose the Right Scavenger: Thioanisole is effective but should be avoided if the peptide contains tryptophan, as its cation adducts can alkylate the indole ring.[9] In such cases, scavengers like triethylsilane (TIS) or indole itself are better alternatives.[5][9]
-
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including reaction monitoring steps. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Two-Step Trimethylsilyl Iodide (TMSI) Deprotection
This method is exceptionally mild and operates under neutral conditions, making it ideal for peptides with multiple acid-sensitive functionalities.[10][11] The mechanism involves silylation of the Boc-carbonyl oxygen, followed by elimination of tert-butyl iodide and subsequent methanolysis of the silyl carbamate.[11]
Reagents & Materials:
-
Boc-protected peptide (solid-phase or solution)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Trimethylsilyl iodide (TMSI), fresh bottle or freshly distilled
-
Scavenger (e.g., Thioanisole or Triethylsilane, TIS)
-
Anhydrous Methanol (MeOH)
-
Diisopropylethylamine (DIEA) for neutralization
Procedure:
-
Preparation: If on solid phase, swell the Boc-peptide-resin in anhydrous DCM for 30 minutes. If in solution, dissolve the peptide in anhydrous DCM.
-
Deprotection Reaction:
-
To the stirred suspension/solution, add your chosen scavenger (e.g., 5% v/v TIS).
-
Slowly add TMSI (1.5 equivalents relative to the Boc-groups) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
After 1 hour, take a small aliquot of the resin, wash it, cleave a sample with TFA, and analyze by LC-MS to check for the presence of starting material. Alternatively, for solution-phase, directly spot a small amount for LC-MS analysis.
-
Continue monitoring every hour until the starting material is fully consumed. The reaction may take several hours.[10]
-
-
Quenching & Final Deprotection:
-
Once the initial reaction is complete, quench by adding anhydrous methanol (an equal volume to the DCM used). This step cleaves the intermediate silyl-carbamate.
-
Stir for an additional 30 minutes.
-
-
Workup:
-
Filter the resin and wash thoroughly with DCM (3x), followed by MeOH (3x).
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 x 5 minutes).
-
Wash again with DCM (3x) and dry the deprotected peptide-resin under vacuum.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 13. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: A Guide to Improving Yield in Long Peptide Synthesis with Boc-Homoserine
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of long peptides (>30 residues) presents inherent challenges, which are often compounded by the inclusion of specific amino acids like Homoserine (Hse). This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to enhance the yield and purity of your long peptide synthesis campaigns utilizing Boc-L-Homoserine.
The Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) is often advantageous for constructing long or hydrophobic sequences. The repetitive use of Trifluoroacetic Acid (TFA) for Nα-Boc deprotection can effectively disrupt secondary structure formation and aggregation on the resin, a common cause of synthesis failure in alternative strategies[1]. However, success requires careful management of coupling reactions and potential side reactions.
Part 1: Core Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of long peptides containing Boc-Homoserine in a practical question-and-answer format.
Q1: My synthesis yield drops significantly after incorporating Boc-Homoserine, and the Kaiser test is strongly positive. What's the primary cause and how do I fix it?
A1: Incomplete Coupling due to Steric Hindrance and Aggregation.
This is the most frequent failure mode. As the peptide chain elongates, it can fold upon itself, leading to aggregation that physically blocks the N-terminal amine from reacting[2][3]. While Homoserine itself is not as sterically hindered as residues like Valine or Isoleucine, its introduction can coincide with a point where the growing peptide chain reaches a critical length for aggregation to begin.
Causality: An incomplete coupling reaction means the N-terminal amine of the peptide chain remains free. If not addressed, all subsequent amino acids will fail to couple to that chain, resulting in a truncated sequence (a deletion peptide) that is difficult to separate from the target peptide, leading to low yield and purity.
Solutions & Protocols:
-
Perform a "Double Coupling": This is the most straightforward first step. After the initial coupling reaction and a positive Kaiser test, simply repeat the coupling step with a fresh solution of activated Boc-Homoserine[4].
-
Switch to a More Potent Coupling Reagent: If standard carbodiimide-based activators (like DIC/HOBt) are failing, switching to a more potent uronium/aminium or phosphonium-based reagent can overcome the energy barrier of a difficult coupling[5].
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and well-suited for sterically hindered couplings with low racemization risk[5].
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and cost-effective alternative to HATU[5].
-
| Coupling Reagent | Class | Relative Reactivity | Key Considerations |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, but may be insufficient for difficult sequences[5]. |
| HBTU | Uronium/Aminium | High | Good balance of reactivity and stability. A workhorse reagent[5]. |
| HATU | Uronium/Aminium | Very High | Excellent for sterically demanding couplings; often the reagent of choice for troubleshooting[5][6]. |
| PyBOP | Phosphonium | High | Avoids potential guanidinylation side products sometimes seen with uronium reagents[5]. |
Protocol 1: Double Coupling with HATU for a Difficult Step
-
Initial Coupling Monitoring: After the first coupling of Boc-Homoserine (e.g., for 2 hours), take a small sample of resin beads and perform a qualitative Kaiser test[7].
-
Positive Test Confirmation: If the beads turn dark blue/purple, the coupling is incomplete.
-
Wash Step: Wash the entire resin batch thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents from the first attempt.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh activation mixture. For 1g of resin (0.5 mmol/g substitution):
-
Boc-L-Hse(Bzl)-OH (3 eq., 1.5 mmol)
-
HATU (3 eq., 1.5 mmol)
-
Dissolve in a minimal amount of DMF.
-
Add DIEA (6 eq., 3.0 mmol) and allow the mixture to pre-activate for 2-5 minutes.
-
-
Second Coupling: Add the pre-activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative (yellow/colorless beads), proceed with washing and the next synthesis cycle. If still positive, see Q2.
Q2: I've performed a double coupling with HATU, but the Kaiser test is still positive. What is my next course of action?
A2: Cap the Unreacted Chains.
At this point, forcing the reaction further is unlikely to succeed and may increase side reactions. The best strategy to preserve the integrity of the final product is to permanently block the unreacted N-terminal amines. This prevents the formation of deletion sequences and simplifies the final purification[8].
Causality: Capping involves acetylating the free amines with a reagent like Acetic Anhydride. The resulting N-acetyl group is unreactive under SPPS conditions, effectively terminating that peptide chain. The synthesis then continues on the correctly coupled chains.
Protocol 2: N-Terminal Capping
-
Wash: Following the failed double coupling, wash the resin thoroughly with DMF (3x).
-
Prepare Capping Solution: Prepare a solution of 10% Acetic Anhydride and 10% DIEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Confirmation: A final Kaiser test should be negative, confirming the successful capping of all free amines. You may now proceed to the deprotection step for the next cycle.
Part 2: Frequently Asked Questions (FAQs)
Q3: Does the side-chain hydroxyl group of Homoserine require protection in Boc-SPPS?
A3: Yes, absolutely. In the Boc/Bn strategy, acid-labile groups are used for Nα-protection (Boc) and more acid-stable groups are used for side-chain protection (typically benzyl-based). The hydroxyl groups of Serine, Threonine, and Tyrosine are routinely protected as benzyl ethers (Bzl)[9]. The same logic applies to Homoserine. Using Boc-L-Hse(Bzl)-OH is standard practice.
Causality: Leaving the hydroxyl group unprotected can lead to side reactions, most notably O-acylation during the coupling step, where the activated amino acid attaches to the side-chain hydroxyl instead of the N-terminal amine. The benzyl protecting group is stable to the repetitive TFA treatments used for Boc removal but is cleanly cleaved during the final, harsh acidolysis step (e.g., with HF or TFMSA)[9][10].
Q4: My peptide is prone to aggregation. What general strategies can I employ to improve synthesis efficiency?
A4: Disrupting Inter-chain Hydrogen Bonding is Key.
Aggregation occurs when peptide chains on the resin interact with each other via hydrogen bonds, forming β-sheet-like structures that render the synthesis sites inaccessible[3][11][12]. Several methods can disrupt these interactions:
| Strategy | Mechanism | Implementation |
| Solvent Modification | Disrupts hydrogen bonding networks. | Use N-methylpyrrolidone (NMP) instead of or mixed with DMF. Adding DMSO (up to 20%) can also be effective[3][4]. |
| Chaotropic Salts | Ions interfere with and weaken hydrogen bonds. | Add salts like LiCl or KSCN to the coupling mixture[3]. |
| Elevated Temperature | Increases kinetic energy, disrupting secondary structures. | Perform the coupling step at a higher temperature (e.g., 40-50°C)[3]. Microwave-assisted synthesis is a powerful extension of this principle[6]. |
| Low-Substitution Resin | Increases the distance between peptide chains. | Start the synthesis on a resin with low loading capacity (e.g., 0.1-0.4 mmol/g)[2]. |
| In Situ Neutralization | Minimizes the time the free amine is exposed, reducing aggregation propensity. | In this Boc-SPPS protocol, the neutralization and coupling steps are combined. A high concentration of the activated amino acid is added along with the neutralization base (DIEA), minimizing the window for aggregation to occur before coupling begins[1][3]. |
Q5: I've detected a mass corresponding to my peptide minus 18 Da (loss of water). Could this be related to the Homoserine residue?
A5: This is unlikely to be Homoserine lactonization during synthesis, but could be related to other residues or cleavage.
While Homoserine can form a lactone, this is not a common side reaction for internal Hse residues during the cycling of Boc-SPPS, especially when the side-chain is properly protected. There are two more probable causes:
-
Aspartimide Formation: If your sequence contains an Aspartic Acid (Asp) residue, particularly in an Asp-Gly or Asp-Ser sequence, it is highly prone to forming a cyclic aspartimide intermediate, which involves the loss of water. This intermediate can then re-open to form a mixture of the correct α-aspartyl peptide and the undesired β-aspartyl peptide[3][10].
-
Homoserine Lactone from Methionine: A well-documented side reaction in Boc-SPPS occurs if you have a C-terminal Methionine (Met) residue. During the final HF cleavage, the tert-butyl cations formed from other protecting groups can alkylate the Met thioether, which subsequently cyclizes to form a C-terminal homoserine lactone[3][10].
Part 3: Key Workflow Visualizations
To aid in decision-making, the following diagrams illustrate critical workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Caption: Conceptual model of peptide aggregation hindering reagent access.
References
- Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. (n.d.). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1993). PubMed.
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. (n.d.). University of Arizona.
- Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
- The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis. (n.d.). Benchchem.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. (n.d.). Benchchem.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
- How to Optimize Peptide Synthesis?. (n.d.).
- Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
- Managing steric hindrance when coupling Boc-d-homoserine. (n.d.). Benchchem.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
Validation & Comparative
A Scientist's Guide: Boc vs. Fmoc Strategy for Incorporating Homoserine in Peptides
Introduction: The Strategic Choice in Peptide Synthesis
In the intricate world of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection is a foundational decision that dictates the entire workflow. This choice becomes even more critical when incorporating non-canonical amino acids like L-Homoserine (Hse). Homoserine, an isostere of threonine and a key intermediate in cyanogen bromide (CNBr) cleavage, presents a unique challenge: its side-chain hydroxyl group. This reactive group can lead to undesirable side reactions, most notably lactonization, if not properly managed.
This guide provides an in-depth, evidence-based comparison of the Boc and Fmoc strategies for incorporating homoserine into synthetic peptides. We will move beyond mere procedural lists to explore the underlying chemical principles, potential pitfalls, and data-driven best practices to empower researchers in making the optimal strategic choice for their specific research goals.
The Homoserine Challenge: A Tale of a Reactive Side-Chain
The primary obstacle in synthesizing homoserine-containing peptides is the propensity of the side-chain γ-hydroxyl group to attack the C-terminal activated carboxyl group, forming a stable five-membered homoserine lactone ring. This intramolecular cyclization is a significant risk, particularly during the harsh acidic conditions of final cleavage or during prolonged storage. The choice of protecting group strategy for both the N-terminus and the homoserine side-chain is therefore paramount to suppressing this side reaction and achieving high purity and yield.
Comparative Analysis: Boc vs. Fmoc for Homoserine Incorporation
The fundamental difference between the two strategies lies in their orthogonality: the conditions used to remove the temporary Nα-protecting group must not affect the permanent side-chain protecting groups or the resin linkage.
-
Boc Strategy: Employs a "graded acid lability" approach. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more robust side-chain protecting groups and resin linkage require a very strong acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.
-
Fmoc Strategy: Utilizes an orthogonal base/acid scheme. The Nα-Fmoc group is labile to a secondary amine base (e.g., piperidine), while side-chain protecting groups and the resin linkage are removed with a moderate acid (TFA) in the final step.
The following table summarizes the key differences in these strategies specifically for incorporating homoserine.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Expert Insights |
| Nα-Protection | t-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Boc's acid lability dictates the entire "hard-acid" cleavage approach. Fmoc's base lability allows for milder, "soft-acid" cleavage conditions, which is often a key advantage. |
| Homoserine Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | The side-chain protecting group must be stable to the Nα-deprotection conditions. Bzl is stable to TFA but cleaved by HF. tBu is stable to piperidine but cleaved by TFA. |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA), ~25-50% in DCM | Piperidine, ~20% in DMF | Repetitive TFA treatment in the Boc strategy can lead to gradual side-chain deprotection or degradation over long syntheses. Piperidine is generally milder on the growing peptide chain. |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Trifluoroacetic Acid (TFA) Cocktail | This is the most significant differentiator. HF is highly effective but also extremely corrosive and hazardous, requiring specialized equipment. TFA is far more accessible but can be less effective for certain protecting groups or longer peptides. |
| Lactonization Risk | Higher Risk. The strong acid (HF) and the final workup conditions can significantly promote the formation of homoserine lactone. The use of scavengers is critical. | Lower Risk. The milder TFA cleavage conditions are less prone to inducing lactonization compared to HF. The reaction can still occur, but it is generally more manageable. | |
| Key Advantage | Historically robust, less issue with aggregation for some sequences due to repeated TFA swelling/shrinking cycles. | Milder conditions, greater accessibility (no HF required), and a wider array of compatible analytical techniques (e.g., real-time monitoring). | |
| Key Disadvantage | Harsh final cleavage (HF). Higher potential for side reactions, including homoserine lactonization and methionine S-alkylation. | Potential for aggregation in difficult sequences. The dibenzofulvene byproduct of deprotection can cause side reactions if not properly scavenged. |
Workflow Visualizations
The following diagrams illustrate the core chemical workflows for incorporating a homoserine residue using both the Boc and Fmoc strategies.
Caption: Boc Strategy Workflow for Homoserine Incorporation.
Caption: Fmoc Strategy Workflow for Homoserine Incorporation.
Mechanism Spotlight: The Lactonization Side Reaction
Understanding the mechanism of lactonization is key to preventing it. The reaction is acid-catalyzed and proceeds via intramolecular nucleophilic attack of the side-chain hydroxyl on the peptide's C-terminal carbonyl carbon.
Caption: Acid-catalyzed lactonization of a C-terminal homoserine.
This side reaction is most problematic when homoserine is at the C-terminus of the peptide, as the free carboxylic acid is readily activated for cyclization, especially during HF cleavage procedures.
Experimental Protocols: A Practical Guide
To ensure reproducibility and success, the following protocols are provided based on established methodologies.
Protocol 1: Fmoc-SPPS Coupling of Fmoc-L-Hse(tBu)-OH
This protocol describes a standard, automated-synthesizer-compatible coupling cycle for incorporating a tert-Butyl protected homoserine residue.
Prerequisites:
-
Peptide-resin with a free N-terminal amine.
-
Reagents: Fmoc-L-Hse(tBu)-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq), Anhydrous DMF.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine and dibenzofulvene adducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Hse(tBu)-OH and HBTU in DMF. Add DIEA to activate the carboxyl group. The solution should turn yellow. This pre-activation typically takes 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. If positive (beads turn blue), a second coupling (recoupling) may be necessary.
Protocol 2: Final Cleavage and Deprotection (Fmoc Strategy)
This protocol outlines the cleavage of the peptide from the resin and removal of the tBu side-chain protecting group.
Prerequisites:
-
Fully synthesized, N-terminally deprotected peptide-resin.
-
Cleavage Cocktail: Reagent R (90% TFA, 5% Triisopropylsilane (TIPS), 2.5% Water, 2.5% 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT)). Note: The scavenger composition should be optimized based on the peptide sequence (e.g., use EDT/DTT for Trp, Cys).
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA solution by ~80% using a gentle stream of nitrogen.
-
Precipitation: Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a large volume of ice-cold diethyl ether. A white precipitate should form.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and organic impurities.
-
Drying: Dry the final peptide pellet under vacuum to yield the crude product, which can then be purified by HPLC.
Conclusion and Recommendation
For the incorporation of homoserine, the Fmoc/tBu strategy is generally superior and the recommended choice for modern peptide synthesis. The primary driver for this recommendation is the significantly milder final cleavage conditions. The use of a TFA cocktail, as opposed to the hazardous and aggressive anhydrous HF required in Boc chemistry, substantially reduces the risk of homoserine lactonization. Furthermore, the accessibility and safety of TFA-based cleavage make the Fmoc strategy more practical for the vast majority of research laboratories.
While the Boc/Bzl strategy is historically significant and can be successful, it requires specialized equipment (HF apparatus) and a more rigorous control of cleavage conditions to minimize side reactions. It should generally be reserved for specific sequences where its properties might offer an advantage, such as mitigating aggregation, a decision that should be made on a case-by-case basis with deep expertise. For routine synthesis of homoserine-containing peptides, the Fmoc strategy provides a safer, more reliable, and higher-fidelity pathway to the desired product.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Kuroda, H., Chen, Y. N., Kimura, T., & Sakakibara, S. (1993). Formation of homoserine lactone and its derivative from a homoserine-containing peptide in hydrogen fluoride. International Journal of Peptide and Protein Research, 42(1), 69–74. [Link]
A Senior Application Scientist's Guide to HPLC Purity Analysis of (S)-N-Boc-L-homoserine
Introduction: The Critical Role of Purity in Peptide Synthesis
In the landscape of drug development and biochemical research, (S)-N-Boc-L-homoserine serves as a crucial chiral building block for the synthesis of therapeutic peptides and complex organic molecules.[][2] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide chain elongation.[] However, the ultimate safety, efficacy, and immunological profile of the final active pharmaceutical ingredient (API) are directly contingent on the purity of these foundational components. The presence of even minute quantities of chemical or stereoisomeric impurities can lead to the formation of undesired, potentially toxic, or ineffective peptide sequences.[3][4]
Therefore, a robust analytical strategy for purity assessment is not merely a quality control checkpoint; it is a cornerstone of rational drug design. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering the resolution and sensitivity required to scrutinize these critical raw materials.[5][6] This guide provides an in-depth comparison of HPLC-based methodologies for assessing the chemical and chiral purity of (S)-N-Boc-L-homoserine, grounded in established analytical principles and validated protocols. We will explore the "why" behind methodological choices, compare primary and alternative techniques, and provide the data-driven insights necessary for researchers and drug development professionals to ensure the integrity of their work.
Part 1: The Workhorse Method: Reversed-Phase HPLC for Chemical Purity Assessment
For routine quality control and the quantification of process-related impurities, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice. Its widespread adoption is a testament to its high resolution, robustness, and quantitative accuracy for a vast range of organic molecules, including N-protected amino acids.[7]
Core Principle: Separation by Polarity
RP-HPLC operates on the principle of hydrophobic interaction. The stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is non-polar. The mobile phase is a more polar mixture, usually of water and a miscible organic solvent like acetonitrile. (S)-N-Boc-L-homoserine, being moderately non-polar due to the Boc group, is retained on the C18 column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), retained compounds are eluted in order of increasing hydrophobicity. This allows for the separation of the main (S)-N-Boc-L-homoserine peak from more polar impurities (which elute earlier) and more non-polar impurities (which elute later).[8]
Experimental Protocol: RP-HPLC for Chemical Purity
This protocol describes a self-validating system for the purity analysis of (S)-N-Boc-L-homoserine. The choice of a volatile acid like trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent, protonating the carboxyl group of the amino acid to suppress its ionization and thereby producing sharp, symmetrical peaks.[4][9] Detection at a low UV wavelength (210-220 nm) is necessary as the molecule lacks a strong chromophore, and this range allows for the detection of the peptide-like carbamate bond.[5][6]
Instrumentation & Conditions:
-
System: Standard HPLC or UPLC system with a gradient pump, autosampler, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard-length C18 column provides excellent resolving power for baseline separation of closely related impurities from the main analyte.[9]
-
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Rationale: This is a typical flow rate for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency.[9]
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the (S)-N-Boc-L-homoserine sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Data Analysis: The chemical purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.
Visualizing the Workflow: RP-HPLC Analysis
Caption: Standard workflow for RP-HPLC purity assessment.
Part 2: The Specificity Challenge: Chiral HPLC for Enantiomeric Purity
While RP-HPLC excels at separating chemically different species, it is blind to stereoisomers. (S)-N-Boc-L-homoserine and its enantiomer, (R)-N-Boc-D-homoserine, have identical physical properties and will co-elute on a standard C18 column. The control of chiral purity is paramount, as the undesired D-enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its biological activity or introducing toxicity.[3] This necessitates a specialized technique: Chiral HPLC.
Core Principle: Enantioselective Interaction
Chiral HPLC employs a Chiral Stationary Phase (CSP) that creates a chiral environment within the column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stability. This difference in interaction energy leads to different retention times, allowing for their separation. For N-Boc protected amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based) and polysaccharide-based CSPs have demonstrated exceptional enantioselectivity.[3][4][10]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol uses a teicoplanin-based CSP, which has proven effective for Boc-amino acids in the reversed-phase mode.[10] The mobile phase composition is critical for achieving resolution and must be carefully optimized.
Instrumentation & Conditions:
-
System: Standard HPLC or UPLC system with UV/PDA detector.
-
Column: CHIROBIOTIC T (Teicoplanin), 250 mm x 4.6 mm, 5 µm.
-
Rationale: This macrocyclic glycopeptide CSP is known to provide excellent resolution for N-Boc amino acids via multiple interaction mechanisms including hydrogen bonding and ionic interactions.[10]
-
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Acetic Acid (e.g., 50:50:0.1 v/v/v). Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in the mobile phase. To verify peak identity, also prepare a sample of the racemic mixture if available.
Data Analysis: The enantiomeric purity is expressed as enantiomeric excess (% ee), calculated as: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Part 3: Orthogonal and Alternative Techniques for Comprehensive Characterization
Relying on a single analytical technique can be misleading. Regulatory bodies like the ICH emphasize the use of orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to build a comprehensive and trustworthy purity profile.[11][12]
Quantitative NMR (qNMR): An Absolute Method
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For quantitative purposes (qNMR), a certified internal standard of known purity is added to the sample at a precise concentration. The purity of the analyte is determined by comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[13]
-
Advantages: As a primary ratio method, qNMR can determine purity without needing a reference standard of the analyte itself, making it invaluable for characterizing in-house standards. It is non-destructive and provides structural confirmation simultaneously.[7]
-
Limitations: Its sensitivity is significantly lower than HPLC, making it unsuitable for detecting trace impurities below ~0.1%.[7]
HPLC with Universal Detectors (CAD/ELSD)
-
Principle: For impurities that lack a UV chromophore (e.g., certain synthesis byproducts), universal detectors are required. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.[6][13]
-
Advantages: Provides a more uniform response for non-volatile compounds, irrespective of their optical properties, making it a powerful tool for detecting unknown, non-UV active impurities.
-
Limitations: The response can be non-linear and dependent on analyte volatility, often making precise quantification more complex than with UV detection.[13]
Visualizing the Decision Process
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Summary of Purity Assessment Methods
The selection of an analytical method is a strategic decision based on the specific question being asked. The table below summarizes the primary applications and characteristics of the discussed techniques.
| Technique | Primary Purpose | Principle of Separation/Detection | Key Advantages | Key Limitations |
| RP-HPLC with UV | Chemical Purity & Potency | Hydrophobic Interactions | High resolution, robust, quantitative, widely available.[7] | Requires a chromophore; cannot separate enantiomers. |
| Chiral HPLC with UV | Enantiomeric Purity | Enantioselective Interactions with CSP | Directly separates and quantifies enantiomers.[3][10] | Column can be expensive; method development can be complex. |
| Quantitative NMR (qNMR) | Absolute Purity (Assay) | Nuclear Magnetic Resonance | Primary method (no analyte standard needed), structure-specific.[13] | Low sensitivity for trace impurities; requires specialized equipment. |
| HPLC with CAD/ELSD | Universal Impurity Profiling | Light Scattering / Charge Detection | Detects non-UV active compounds.[6] | Non-linear response, less sensitive than UV for some compounds.[13] |
Conclusion: An Integrated Approach to Ensuring Quality
The purity assessment of (S)-N-Boc-L-homoserine is a multi-faceted task that cannot be adequately addressed by a single analytical method. A robust quality control strategy relies on an integrated approach:
-
RP-HPLC with UV detection serves as the primary method for routine assessment of chemical purity and the quantification of known, UV-active impurities.
-
Chiral HPLC is an indispensable and orthogonal method required to guarantee enantiomeric purity, a critical quality attribute for any chiral building block.
-
Orthogonal methods like qNMR and HPLC with universal detectors (CAD/ELSD) are essential for the comprehensive characterization of reference standards and the investigation of unknown or non-chromophoric impurities.
By judiciously selecting and validating these complementary techniques in accordance with established guidelines, such as those from the ICH[14], researchers and drug developers can operate with a high degree of confidence in the quality of their materials, ensuring the integrity of their scientific outcomes and the safety of future therapeutics.
References
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Source: RSC Publishing URL: [Link]
-
Title: Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd Source: J-Stage URL: [Link]
-
Title: High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization... Source: ResearchGate URL: [Link]
-
Title: Validation of Amino Acid Analysis Methods Source: ResearchGate URL: [Link]
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: MDPI URL: [Link]
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]
-
Title: Validation of Amino Acid Analysis Methods Source: Springer Nature Experiments URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Source: Chromatography Online URL: [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. phenomenex.com [phenomenex.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. | Semantic Scholar [semanticscholar.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating the Proteome's Modifications: A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-Homoserine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the incorporation of non-canonical or protected amino acids like tert-butyloxycarbonyl (Boc)-homoserine presents unique analytical challenges. The inherent lability of the Boc protecting group under typical mass spectrometry conditions necessitates a nuanced approach to method development and data interpretation. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of Boc-homoserine containing peptides, supported by established fragmentation principles and detailed experimental protocols.
The Significance of Boc-Homoserine in Peptide Chemistry
Homoserine, a homolog of serine, and its lactone form are important intermediates in biochemistry and valuable building blocks in synthetic peptide chemistry. The use of the Boc protecting group on the N-terminus of homoserine allows for its controlled incorporation during solid-phase peptide synthesis (SPPS)[1][2][3]. Characterizing the final peptide product to ensure the successful incorporation and integrity of the Boc-homoserine residue is a critical quality control step, for which mass spectrometry is the premier analytical tool.
The Challenge: Lability of the Boc Group in Mass Spectrometry
The primary analytical hurdle in the mass spectrometric analysis of peptides containing Boc-homoserine is the instability of the Boc group.[4] Electrospray ionization (ESI), while a "soft" ionization technique, can impart sufficient energy to cause in-source fragmentation, leading to the premature loss of the protecting group before tandem mass spectrometry (MS/MS) analysis. This phenomenon can complicate spectral interpretation and diminish the signal of the intact protected peptide.
The fragmentation of the Boc group typically proceeds through two characteristic neutral loss pathways:
-
Loss of isobutylene (56 Da): This results from a McLafferty-like rearrangement.[5]
-
Loss of the entire Boc group (100 Da): This yields the deprotected amine.
These neutral losses, while potential complications, can also serve as diagnostic markers for the presence of a Boc-protected residue.
An Illustrative Workflow for LC-MS/MS Analysis
A systematic approach is crucial for the reliable analysis of Boc-homoserine containing peptides. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: A typical workflow for the LC-MS/MS analysis of peptides.
Experimental Protocol: LC-MS/MS of a Boc-Homoserine Peptide
This protocol provides a general framework for the analysis of a synthetic peptide containing a Boc-homoserine residue. Optimization may be required based on the specific peptide sequence and instrumentation.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 10-100 fmol/µL for injection.
2. Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 300 °C.
- MS1 Scan Range: m/z 300-2000.
- MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.
- Fragmentation: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).
- Collision Energy (for CID/HCD): Use a normalized collision energy (NCE) stepped from 20-35% to ensure fragmentation of both the Boc group and the peptide backbone.
- ETD Reaction Time: Optimize based on precursor charge state and m/z.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and interpretability of the resulting MS/MS spectra for Boc-homoserine containing peptides.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "vibrational" excitation methods that induce fragmentation through collisions with an inert gas. While effective for generating sequence-informative b- and y-ions from the peptide backbone, these techniques readily cleave labile modifications like the Boc group.
Expected Fragmentation Pattern (CID/HCD):
For a hypothetical peptide, Boc-Homoserine-Ala-Val-Gly , the CID or HCD spectrum would likely exhibit:
-
A prominent precursor ion corresponding to the intact peptide.
-
Significant ions corresponding to the neutral loss of isobutylene (-56 Da) and the entire Boc group (-100 Da) from the precursor ion.
-
A series of b- and y-ions derived from the peptide backbone. The relative intensities of these ions will be influenced by the amino acid sequence.
-
Potential for the homoserine side chain to lose water (-18 Da), particularly if it cyclizes to form a lactone.
Caption: A simplified comparison of peptide fragmentation pathways.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This technique induces cleavage of the peptide backbone N-Cα bond, generating c- and z-type fragment ions, while often preserving labile post-translational modifications and protecting groups.
Advantages of ETD for Boc-Homoserine Peptides:
-
Preservation of the Boc Group: ETD is significantly "softer" than CID and HCD, leading to a much lower incidence of Boc group fragmentation.[6] This results in a stronger signal for the intact modified peptide and simplifies spectral interpretation.
-
Improved Sequence Coverage: For peptides that are difficult to fragment with CID/HCD, ETD can provide complementary and often more extensive sequence information.
Performance Comparison
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b, y | b, y | c, z |
| Preservation of Boc Group | Poor | Poor | Excellent |
| In-source Decay | Potential for significant loss | Potential for significant loss | Minimal |
| Precursor Charge State | Typically +2, +3 | Typically +2, +3 | Requires ≥ +2, more efficient at higher charge states |
| Sequence Coverage | Good, but can be incomplete | Generally good, higher resolution fragments | Often complementary or superior to CID/HCD |
| Instrumentation | Widely available (ion traps, triple quadrupoles) | Orbitrap instruments | More specialized, available on higher-end instruments |
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing Boc-homoserine requires careful consideration of the lability of the Boc protecting group. While CID and HCD can provide valuable sequence information, the spectra are often complicated by significant neutral losses of the Boc group. These neutral losses, however, can be used as diagnostic indicators of the presence of the modification.
For applications where the unambiguous identification and characterization of the intact Boc-protected peptide are paramount, Electron Transfer Dissociation (ETD) is the superior fragmentation technique. Its ability to preserve the labile Boc group while providing extensive peptide backbone fragmentation makes it the method of choice for in-depth characterization.
When ETD is not available, a well-optimized LC method coupled with CID or HCD using stepped collision energies can provide sufficient data for confident identification, provided the characteristic neutral losses are carefully considered during data analysis. By understanding the fragmentation behavior of Boc-homoserine containing peptides and selecting the appropriate analytical strategy, researchers can ensure the accurate and reliable characterization of these important synthetic molecules.
References
- Frank, A. M., et al. (2007). Predicting Intensity Ranks of Peptide Fragment Ions. Journal of Proteome Research, 6(11), 4235–4243.
- Ghavidel, F. Z., et al. (2020). A MACHINE LEARNING APPROACH TO PREDICTING PEPTIDE FRAGMENTATION SPECTRA. Pacific Symposium on Biocomputing 2020, 25, 247-258.
- Good, D. M., et al. (2007). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Journal of the American Society for Mass Spectrometry, 18(11), 1959-1963.
- Khatun, J., et al. (2007). Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 42(10), 1319-1330.
- Li, Y., et al. (2021). Features of Peptide Fragmentation Spectra in Single-Cell Proteomics. Journal of Proteome Research, 20(12), 5485-5493.
- Reddy, G. V., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 21(14), 2282-2290.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
- Sheradsky, T., Knobler, Y., & Frankel, M. (1967). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 32(8), 2632-2635.
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
- Srinivas, M., et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(7), 1251-1263.
- Ti, Y., et al. (2023). Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS2-based Proteomics. arXiv preprint arXiv:2305.02181.
- Tran, N. H., et al. (2023). Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS 2 -based Proteomics. bioRxiv.
- U.S. National Library of Medicine. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.
- Vachet, R. W., & Glish, G. L. (1998). Mass spectrometry of peptides and proteins. Chemical & Engineering News, 76(35), 41-48.
- Van Orden, S. L., et al. (2020). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(4), 818-827.
- Van Orden, S. L., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(3), 543-551.
Sources
A Senior Application Scientist's Guide to Coupling Reagents for Boc-L-Homoserine Synthesis
Introduction: The Unique Challenge of Boc-L-Homoserine
In the landscape of peptide synthesis, non-proteinogenic amino acids are indispensable tools for creating novel peptides with enhanced stability, unique conformations, and tailored biological activity. Among these, Boc-L-homoserine, a derivative of serine, is a valuable building block.[1] However, its synthesis into a peptide chain is not without challenges. The primary obstacle arises from its structure: a side chain terminating in a primary hydroxyl group. This hydroxyl group is positioned perfectly to facilitate an intramolecular cyclization, leading to the formation of a stable γ-butyrolactone. This side reaction, known as lactonization, can significantly reduce the yield of the desired peptide and complicate purification.
The choice of coupling reagent is therefore a critical parameter that dictates the success of incorporating Boc-L-homoserine. An ideal reagent must rapidly and efficiently activate the C-terminal carboxyl group to promote the intermolecular peptide bond formation while minimizing the opportunity for the competing intramolecular lactonization.[2][3] This guide provides an in-depth comparison of commonly used coupling reagents, offering experimental insights and data-driven recommendations to help researchers navigate this specific synthetic challenge.
The Underlying Hurdle: Understanding Homoserine Lactonization
Before comparing reagents, it is crucial to understand the mechanism of the primary side reaction. The activation of the Boc-L-homoserine carboxyl group, a necessary step for peptide bond formation, creates a highly electrophilic center.[4] This activated carboxyl group can be attacked by two competing nucleophiles:
-
The desired intermolecular nucleophile: The N-terminal amine of the incoming amino acid or peptide.
-
The undesired intramolecular nucleophile: The side-chain hydroxyl group of the homoserine itself.
The intramolecular attack results in the formation of a thermodynamically stable five-membered ring, the Boc-homoserine lactone. This process depletes the activated amino acid, preventing its incorporation into the peptide chain.
Caption: Competing reaction pathways for activated Boc-L-homoserine.
The key to a successful coupling is to kinetically favor the intermolecular reaction over the intramolecular one. This is achieved by selecting a coupling reagent and conditions that promote a very rapid rate of peptide bond formation.
A Comparative Analysis of Coupling Reagents
Peptide coupling reagents are broadly categorized into two main families: carbodiimides and onium salts (aminium/uronium and phosphonium).[4][5] Their performance in coupling Boc-L-homoserine varies significantly based on their mechanism, reactivity, and side reaction profile.
Carbodiimides (DCC, EDC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic, cost-effective coupling reagents.[5][6][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8]
Mechanism of Action (EDC/HOBt):
Caption: Mechanism for carbodiimide coupling with an HOBt additive.
-
Performance: While effective, the O-acylisourea intermediate is prone to racemization and can be slow to react with the incoming amine.[5] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are essential. These additives trap the intermediate to form a more stable, yet still reactive, active ester, which reduces both racemization and other side reactions.[9]
-
Lactonization Risk: Moderate to High. The lifetime of the activated species can be long enough to allow for significant lactonization, especially if the concentration of the incoming amine is low or sterically hindered.
-
Practical Considerations: DCC's byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents, complicating purification in solution-phase synthesis.[6] EDC is preferred for its water-soluble urea byproduct, which is easily removed by aqueous workup.[5][7]
Onium Salts
Onium salts have become the gold standard for difficult couplings due to their high efficiency and rapid reaction rates.[4] They are generally categorized as aminium/uronium or phosphonium salts.
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU)
These reagents, particularly HATU and its modern successor COMU, are among the most powerful coupling reagents available.[10]
Mechanism of Action (HATU):
Caption: Activation and coupling pathway using HATU.
-
Performance:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates highly reactive OAt esters. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction. This makes HATU exceptionally fast and efficient, even for sterically hindered amino acids.[6]
-
HBTU is a less reactive, HOBt-based analogue of HATU. While effective for most standard couplings, it may not be fast enough to completely outcompete lactonization in the case of homoserine.[4]
-
COMU is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable or even superior to HATU, with the added benefits of being non-explosive and having better solubility.[6][10]
-
-
Lactonization Risk: Low. The extremely rapid formation of the peptide bond when using HATU or COMU is the primary reason for their suitability. The activated ester is consumed by the desired intermolecular reaction almost immediately, leaving minimal time for the intramolecular side reaction to occur.
-
Practical Considerations: Aminium salts like HBTU and HATU can cause guanidinylation of the free N-terminal amine if used in excess or during slow reactions, which terminates the peptide chain.[3] Pre-activation of the carboxylic acid for a few minutes before adding the amine component can minimize this.[11] COMU is reported to have a lower tendency for this side reaction.[6]
Phosphonium Salts (PyBOP, PyAOP)
Phosphonium-based reagents like PyBOP are excellent alternatives, known for generating clean reactions.
-
Performance: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive analogue PyAOP (based on HOAt) are highly efficient and reliable.[4][6] Their reaction rates are generally comparable to their aminium counterparts.
-
Lactonization Risk: Low to Moderate. While very efficient, they may be slightly slower than HATU in some cases. However, their high reactivity is generally sufficient to favor peptide formation significantly.
-
Practical Considerations: A key advantage of phosphonium salts is that they do not cause guanidinylation, making them a safer choice for fragment condensation, cyclization, or when an excess of coupling reagent may be required.
Data Summary: A Head-to-Head Comparison
| Reagent | Family | Additive | Base (Typical) | Relative Speed | Lactonization Risk | Key Advantages & Disadvantages |
| EDC | Carbodiimide | HOBt or Oxyma | NMM / DIPEA | Moderate | Moderate-High | Pro: Water-soluble byproduct. Con: Slower, higher risk of side reactions. |
| HBTU | Aminium Salt | (Internal HOBt) | DIPEA | Fast | Moderate | Pro: Robust, widely used. Con: Risk of guanidinylation, less potent than HATU. |
| HATU | Aminium Salt | (Internal HOAt) | DIPEA / Collidine | Very Fast | Low | Pro: Extremely high efficiency. Con: Risk of guanidinylation, higher cost. |
| COMU | Aminium Salt | (Internal Oxyma) | DIPEA | Very Fast | Low | Pro: High efficiency, safer (non-explosive), better solubility. Con: Higher cost.[10] |
| PyBOP | Phosphonium Salt | (Internal HOBt) | DIPEA | Fast | Low-Moderate | Pro: No guanidinylation, clean reactions. Con: Byproduct can be tricky to remove. |
Recommended Experimental Protocol
Based on the analysis, HATU and COMU represent the state-of-the-art for minimizing lactonization during Boc-L-homoserine coupling. The following protocol details a general procedure for a solid-phase synthesis (SPPS) coupling step using HATU.
Objective: To couple Boc-L-homoserine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (with deprotected N-terminus)
-
Boc-L-homoserine (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm deprotection with a positive Kaiser test (ninhydrin test), which should yield an intense blue color.[12]
-
-
Activation of Boc-L-homoserine (Pre-activation):
-
In a separate vessel, dissolve Boc-L-homoserine (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. This pre-activation step is critical to ensure the active ester is fully formed before it contacts the resin, minimizing side reactions.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Boc-L-homoserine solution to the resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Completion:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless or yellowish) indicates the reaction is complete.
-
If the test is positive, the coupling is incomplete. The reaction can be allowed to proceed longer, or a second coupling may be necessary.[12]
-
-
Capping (Optional but Recommended):
-
If a small amount of unreacted amine remains after recoupling, it is advisable to cap these sites to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 20 minutes.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next synthesis cycle.
-
Experimental Workflow Diagram
Caption: SPPS workflow for coupling Boc-L-homoserine using HATU.
Conclusion and Final Recommendations
The successful incorporation of Boc-L-homoserine into a peptide sequence is a kinetic race between the desired peptide bond formation and the undesired side-chain lactonization. The evidence strongly indicates that modern onium salt coupling reagents, which promote extremely rapid acylation, are the superior choice for this task.
-
Top Recommendation: For highest efficiency and minimal side product formation, HATU and COMU are the reagents of choice. Their ability to generate highly reactive activated esters ensures that the intermolecular coupling occurs significantly faster than the intramolecular cyclization.
-
Alternative Recommendation: PyBOP and other phosphonium reagents are excellent, clean alternatives, especially if there is a concern about potential guanidinylation side reactions.
-
General Best Practices: Regardless of the reagent chosen, success can be further ensured by:
-
Using a slight excess of the activated amino acid (2-3 equivalents).
-
Employing a non-nucleophilic base such as DIPEA.
-
Performing a pre-activation step of 2-5 minutes before adding the activated mixture to the amine component.
-
By understanding the underlying chemistry and selecting a high-speed, modern coupling reagent, researchers can confidently and efficiently incorporate Boc-L-homoserine, unlocking its potential for creating novel and functional peptides.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1053-1060. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Xiamen Aeco Chemical Co., Ltd. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
Introduction: The Role of Homoserine and the Imperative of Protection
An In-Depth Guide to the Chemical Stability of N-α-Protected Homoserine Derivatives in Synthetic Applications
In the landscape of peptide synthesis and drug development, the non-proteinogenic amino acid homoserine (Hse) offers a unique structural motif. Its side-chain hydroxyl group serves as a versatile handle for post-translational modifications, cyclization, and the creation of peptidomimetics. However, the very reactivity that makes homoserine valuable also presents a significant challenge: the potential for unwanted side reactions. To orchestrate a successful synthesis, the α-amino group must be temporarily masked with a protecting group.[1]
The choice of this N-α-protecting group is a critical decision that dictates the entire synthetic strategy. Its stability—or controlled lability—under various chemical conditions determines the compatibility with other reagents and the integrity of the final peptide. This guide provides a comprehensive comparison of the stability of tert-butoxycarbonyl (Boc)-homoserine against other commonly employed protected derivatives, including 9-fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc), grounding the discussion in mechanistic principles and providing actionable experimental protocols for validation.
The Contenders: A Structural Overview of Key Protected Homoserines
The stability of a protected amino acid is fundamentally tied to the chemical nature of the bond linking the protecting group to the nitrogen atom. Each group is designed to be cleaved under specific, orthogonal conditions.[2][3]
Caption: Chemical structures of common N-α-protected homoserines.
The Principle of Orthogonality: A Foundation of Modern Synthesis
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the concept of orthogonal protection.[4][5] This strategy employs multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2][6] This principle is paramount when comparing the stability of Boc-homoserine to its alternatives.
| Protecting Group | Abbreviation | Cleavage Condition | Lability Class |
| tert-Butoxycarbonyl | Boc | Mild to Strong Acid (e.g., TFA) | Acid-Labile |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Base-Labile |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis or Strong Acid | H₂/Pd or Acid-Labile |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Organometallic |
Comparative Stability Under Deprotection Conditions
The "stability" of a protecting group is relative; its lability under specific conditions is a designed feature. The key is that each group must remain stable during the removal of the others in an orthogonal scheme.
-
Boc-Homoserine : The Boc group is characterized by its stability in basic and nucleophilic conditions, making it fully compatible with Fmoc, Cbz, and Alloc removal.[][8] However, it is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[9] This acid lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.[5]
-
Fmoc-Homoserine : Conversely, the Fmoc group is stable to acidic conditions used for Boc removal and the catalytic hydrogenation used for Cbz removal.[10] Its defining feature is its lability to basic conditions, typically a solution of piperidine in DMF, which proceeds via a β-elimination mechanism.[11] This makes the Fmoc/tBu strategy a fully orthogonal system.[1][6]
-
Cbz-Homoserine : The Cbz group offers robust stability against both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.[12] Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which does not affect Boc, Fmoc, or Alloc groups.[13][14] Strong acids like HBr in acetic acid can also cleave the Cbz group.[15]
-
Alloc-Homoserine : The Alloc group provides another layer of orthogonality, as it is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It is selectively removed under very mild, neutral conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[16]
Caption: Orthogonal deprotection scheme for protected amino acids.
The Critical Side Reaction: Intramolecular Lactonization
For homoserine derivatives, the most significant stability concern beyond standard deprotection is the intramolecular cyclization of the side-chain hydroxyl group onto the activated C-terminal carboxyl group, forming a homoserine lactone.[17] This side reaction can occur during peptide coupling steps, particularly when the carboxyl group is activated, or during storage.
The choice of N-α-protecting group can influence the rate of this undesirable lactonization, primarily through steric and electronic effects.
-
Steric Hindrance : The bulky tert-butyl group of Boc-homoserine can provide a degree of steric shielding, potentially disfavoring the transition state required for cyclization compared to less bulky protecting groups.
-
Electronic Effects : The electron-withdrawing nature of the urethane carbonyl in all four protecting groups (Boc, Fmoc, Cbz, Alloc) decreases the nucleophilicity of the α-nitrogen. However, the relative stability and electronic influence of the different carbamates can subtly alter the reactivity of the entire molecule.
-
Deprotection & Coupling Conditions : The conditions themselves play a role. For instance, in Fmoc-based synthesis, repeated exposure to basic piperidine could potentially catalyze lactonization if the C-terminus is susceptible. Conversely, the strongly acidic conditions used in the final cleavage of Boc-based synthesis could also promote cyclization.
While direct quantitative comparative studies are sparse in the literature, it is a critical parameter to assess empirically for any synthesis involving C-terminal homoserine. One strategy to mitigate this is to use a trityl (Trt) group to protect the side-chain hydroxyl of homoserine, though this adds another layer of complexity to the deprotection strategy.[18]
Caption: Unwanted lactonization side reaction of homoserine.
Experimental Protocol: Comparative Stability Analysis via HPLC
To provide objective data for a specific application, a direct comparative stability study is invaluable. This protocol outlines a method to assess the stability of Boc-homoserine versus other protected homoserines under simulated SPPS conditions.
Objective:
To quantify the degradation of various N-α-protected homoserine derivatives when exposed to common deprotection reagents over time.
Materials:
-
Boc-L-homoserine, Fmoc-L-homoserine, Cbz-L-homoserine, Alloc-L-homoserine
-
Reagent A: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reagent B: 20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Reagent C: Palladium on Carbon (10%), Hydrogen balloon
-
Reagent D: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane, DCM
-
HPLC-grade Acetonitrile (ACN) and Water, Formic Acid
-
Analytical HPLC system with a C18 column and UV detector
Methodology:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each protected homoserine in DMF.
-
Reaction Setup: For each protected homoserine, set up four reaction vials:
-
Vial 1 (Acid Challenge): Add 100 µL of stock solution to 900 µL of Reagent A.
-
Vial 2 (Base Challenge): Add 100 µL of stock solution to 900 µL of Reagent B.
-
Vial 3 (Hydrogenolysis Challenge): Add 100 µL of stock solution to 900 µL of Methanol, add a catalytic amount of Pd/C, and stir under a H₂ atmosphere.
-
Vial 4 (Pd(0) Challenge): Add 100 µL of stock solution to 900 µL of DCM. Add 0.1 equivalents of Pd(PPh₃)₄ and 10 equivalents of phenylsilane.
-
-
Time-Point Sampling: At t = 0, 15 min, 30 min, 1h, and 2h, withdraw a 50 µL aliquot from each reaction vial.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into 950 µL of 50:50 ACN/Water with 0.1% formic acid. This neutralizes the reagents and prepares the sample for HPLC analysis.
-
HPLC Analysis:
-
Inject 10 µL of each quenched sample onto the HPLC system.
-
Use a standard gradient (e.g., 5-95% ACN in water with 0.1% formic acid over 15 minutes).
-
Monitor the elution profile at 220 nm (for the peptide bond) and any other relevant wavelength for the protecting group (e.g., 265 nm for Fmoc).
-
-
Data Analysis:
-
Integrate the peak area of the starting material at each time point.
-
Plot the percentage of remaining starting material versus time for each condition.
-
Identify and quantify any major degradation products, such as the deprotected homoserine or the homoserine lactone.
-
Caption: Workflow for comparative stability analysis of protected homoserines.
Conclusion and Recommendations
The stability of a protected homoserine is not an inherent good but a designed characteristic that must be matched to the synthetic strategy.
-
Boc-homoserine remains the workhorse for traditional Boc-SPPS. Its stability to basic and organometallic conditions is excellent, but its lability to acid defines its use. It is the logical choice when employing an acid-labile N-α protection strategy.
-
Fmoc-homoserine is the standard choice for the more common Fmoc-SPPS. Its high stability to acid allows for the use of acid-labile side-chain protecting groups, providing a fully orthogonal scheme.[19]
-
Cbz-homoserine and Alloc-homoserine are best viewed as specialty reagents for complex syntheses. Their stability to both standard acidic and basic deprotection conditions makes them ideal for on-resin side-chain modifications, peptide branching, or cyclization strategies where an additional layer of orthogonal protection is required.
Ultimately, the choice depends on the desired final product and the overall protection scheme of the entire peptide. For complex projects, performing a preliminary stability analysis as described above can save significant time and resources by identifying potential liabilities before committing to a full-scale synthesis.
References
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Kent, S. B., et al. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
-
García-Martín, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-D-homoserine.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- BOC Sciences. (n.d.). BOC-Amino Acids.
- ResearchGate. (n.d.).
- Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Liu, H., et al. (n.d.).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection.
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups.
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
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- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
- 18. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Structure Confirmation of N-Boc-L-homoserine: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the unambiguous structural confirmation of protected amino acids is a cornerstone of quality control and experimental reproducibility. N-Boc-L-homoserine, a valuable building block, is no exception. This guide provides an in-depth, NMR-centric comparison of analytical techniques for its structure confirmation, offering field-proven insights and detailed experimental protocols.
The Central Role of NMR Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the molecule, revealing not only the presence of functional groups but also their connectivity and stereochemistry. For a molecule like N-Boc-L-homoserine, both ¹H and ¹³C NMR are indispensable.
Understanding the Expected ¹H NMR Spectrum of N-Boc-L-homoserine
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. Based on the structure of N-Boc-L-homoserine and data from analogous compounds, we can predict the key signals in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often preferred for polar molecules like amino acid derivatives due to its excellent solubilizing properties and its ability to reveal exchangeable protons (e.g., -OH, -NH).
Predicted ¹H NMR Spectral Data for N-Boc-L-homoserine in DMSO-d₆ (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| ~6.8-7.2 | doublet | 1H | NH | The amide proton is coupled to the adjacent α-proton. Its chemical shift can be solvent and concentration dependent. |
| ~4.5 | broad triplet | 1H | OH | The hydroxyl proton of the homoserine side chain is exchangeable and often appears as a broad signal. |
| ~3.9-4.1 | multiplet | 1H | α-CH | This proton is coupled to the NH proton and the two β-protons, resulting in a complex multiplet. |
| ~3.4-3.5 | multiplet | 2H | γ-CH ₂ | These protons are adjacent to the hydroxyl group and are coupled to the β-protons. |
| ~1.7-1.9 | multiplet | 2H | β-CH ₂ | These diastereotopic protons are coupled to the α-proton and the γ-protons, leading to a complex multiplet. |
| 1.39 | singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group appear as a sharp singlet. |
Disclaimer: This is a predicted spectrum based on known chemical shift ranges and data from similar compounds. Actual chemical shifts and coupling constants may vary.
Deciphering the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Spectral Data for N-Boc-L-homoserine in DMSO-d₆ (100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173-175 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155-156 | C =O (Boc) | The carbonyl carbon of the Boc protecting group appears at a characteristic downfield position. |
| ~78-79 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~58-60 | γ-C H₂ | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| ~52-54 | α-C H | The α-carbon is deshielded by the adjacent nitrogen and carbonyl group. |
| ~34-36 | β-C H₂ | The aliphatic β-carbon. |
| ~28.2 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |
Disclaimer: This is a predicted spectrum based on known chemical shift ranges and data from similar compounds. Actual chemical shifts may vary.
A Comparative Analysis: Orthogonal Techniques for Structure Confirmation
While NMR is paramount, a multi-technique approach provides a more robust and self-validating system for structure confirmation. Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) offer complementary information.
| Technique | Information Provided | Strengths for N-Boc-L-homoserine | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₉H₁₇NO₅, MW: 219.24). Characteristic loss of isobutylene (M-56) and the entire Boc group (M-100) are diagnostic. | Does not provide detailed structural connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups. | Confirms the presence of O-H (alcohol and carboxylic acid), N-H (amide), C=O (carbamate and carboxylic acid), and C-O bonds. | Provides limited information on the overall structure and connectivity. |
| HPLC | Purity and retention time. | A powerful tool for assessing chemical purity. Chiral HPLC can be used to confirm the enantiomeric purity (L-form). | Provides no direct structural information. |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of N-Boc-L-homoserine.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently vortex the tube to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 14 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mass Spectrometry
Objective: To confirm the molecular weight and observe characteristic fragmentation patterns.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of N-Boc-L-homoserine (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly into the mass spectrometer or inject via an LC system.
-
Acquire the mass spectrum over a range of m/z 50-300.
Data Analysis:
-
Look for the protonated molecular ion peak [M+H]⁺ at m/z 220.12.
-
Observe for characteristic fragment ions, such as [M+H-56]⁺ (loss of isobutylene) and [M+H-100]⁺ (loss of the Boc group).
FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid N-Boc-L-homoserine sample directly onto the ATR crystal.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify characteristic absorption bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3400-3300 cm⁻¹: N-H stretching of the amide.
-
~1710-1680 cm⁻¹: C=O stretching of the carbamate.
-
~1760-1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1540-1510 cm⁻¹: N-H bending of the amide.
-
~1250-1000 cm⁻¹: C-O stretching.
-
HPLC
Objective: To assess the chemical purity of N-Boc-L-homoserine.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve N-Boc-L-homoserine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
Visualizing the Workflow
Caption: Workflow for the comprehensive structure confirmation of N-Boc-L-homoserine.
Conclusion and Best Practices
For the unequivocal structure confirmation of N-Boc-L-homoserine, a hierarchical approach is recommended. ¹H and ¹³C NMR spectroscopy should be the primary tools for detailed structural elucidation. The data obtained from NMR should then be corroborated by orthogonal techniques. Mass spectrometry provides definitive confirmation of the molecular weight, FTIR confirms the presence of key functional groups, and HPLC is essential for determining chemical and, if necessary, enantiomeric purity. This multi-faceted analytical strategy ensures the highest level of confidence in the identity and quality of this critical synthetic building block, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 15, 2026, from [Link]
A Comparative Guide to Boc-Homoserine and Boc-Serine in Peptide Structure and Synthesis
For researchers, scientists, and drug development professionals, the deliberate selection of amino acid building blocks is a critical step in peptide design and synthesis. The substitution of a proteinogenic amino acid with a non-canonical counterpart can profoundly influence the resulting peptide's structure, stability, and biological activity. This guide provides an in-depth comparative analysis of two closely related amino acids: Boc-L-serine, a derivative of the natural amino acid serine, and its homolog, Boc-L-homoserine. This document will explore their distinct physicochemical properties, their differential impacts on peptide secondary structure, and practical considerations for their incorporation using Boc-based solid-phase peptide synthesis (SPPS).
Introduction: A Subtle Distinction with Significant Consequences
Serine, with its hydroxymethyl side chain, is a ubiquitous residue in peptides and proteins, playing crucial roles in hydrogen bonding, enzymatic catalysis, and post-translational modifications.[1] Homoserine, structurally similar but with an additional methylene group in its side chain (a hydroxyethyl group), offers a subtle yet powerful modification to the peptide backbone.[2] This seemingly minor extension in the side chain length can introduce significant alterations in hydrophobicity, conformational flexibility, and enzymatic stability.[3] This guide will dissect these differences, providing the reader with the necessary knowledge to make informed decisions when designing peptides with tailored properties.
Physicochemical Properties: The Impact of an Extra Methylene Group
The primary distinction between serine and homoserine lies in the length of their aliphatic side chains, which directly influences their physicochemical characteristics.
| Property | Boc-L-Homoserine | Boc-L-Serine | Rationale and Remarks |
| Hydrophilicity | Slightly less hydrophilic | More hydrophilic | The additional methylene group in homoserine's side chain increases its hydrophobicity relative to serine.[3] |
| Conformational Flexibility | Increased side-chain flexibility | Standard side-chain flexibility | The longer side chain of homoserine can introduce greater conformational freedom, which may impact receptor binding and secondary structure propensity.[3] |
| Side Chain pKa | ~10.5 (estimated for the hydroxyl group) | ~13 (for the hydroxyl group) | The hydroxyl group of homoserine is slightly more acidic than that of serine, though both are not significantly ionized at physiological pH. |
Impact on Peptide Structure and Function
The substitution of serine with homoserine can have profound effects on the resulting peptide's secondary structure, stability, and biological interactions.
Secondary Structure Propensity
While the impact of homoserine incorporation is sequence-dependent, studies with modified homoserine suggest a propensity to promote helical structures.[3] The increased flexibility of the homoserine side chain can allow for more favorable packing within an alpha-helical conformation. In contrast, serine can participate in various secondary structures, including alpha-helices, beta-sheets, and turns.[3][4] The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor, contributing to the stability of these structures.[1]
The analysis of peptide secondary structure can be effectively carried out using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.[5][6] A typical alpha-helical peptide will exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. Beta-sheet structures, on the other hand, show a negative band around 218 nm and a positive band around 195 nm.
Experimental Protocol: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.
-
Measurement: Place the sample in a quartz cuvette with a path length of 0.1 cm. Record the CD spectrum at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the recorded ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures from the processed CD spectrum.
Enzymatic Stability and Receptor Binding
The incorporation of non-proteinogenic amino acids like homoserine can enhance a peptide's resistance to proteolytic degradation.[3] Many proteases exhibit high specificity for their substrates, and the altered side chain of homoserine can hinder recognition and cleavage. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.
The conformational flexibility and altered hydrophobicity of homoserine can also impact peptide-receptor binding affinity.[3] The longer side chain may allow for new, favorable interactions within a receptor's binding pocket or, conversely, introduce steric hindrance. The precise effect on binding affinity is highly dependent on the specific peptide sequence and the topology of the receptor.[7]
Performance in Boc-Solid-Phase Peptide Synthesis (SPPS)
Both Boc-L-serine and Boc-L-homoserine can be effectively incorporated into peptides using standard Boc-SPPS protocols.[8][9][10] However, their distinct chemical natures necessitate careful consideration of potential side reactions.
Boc-SPPS Workflow
The general workflow for Boc-SPPS is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next amino acid.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Comparative Performance and Side Reactions
| Parameter | Boc-L-Homoserine | Boc-L-Serine |
| Coupling Efficiency | Generally high, comparable to other standard amino acids. | High, but can be sequence-dependent. |
| Racemization Risk | Low under standard Boc-SPPS conditions. | Low to moderate; can be susceptible to racemization with certain coupling reagents.[3] |
| Side Chain Protection | Benzyl (Bzl) ether is commonly used. | Benzyl (Bzl) ether is the most common side-chain protecting group in Boc-SPPS.[5] |
| Potential Side Reactions | Lactone Formation: The primary challenge is the propensity for the side chain to cyclize, forming a homoserine lactone, especially under acidic conditions or during activation.[8][11] | O-acylation: The hydroxyl group can be acylated during the coupling of the subsequent amino acid. β-Elimination (Dehydration): Can occur under basic conditions, leading to the formation of dehydroalanine.[3] |
Experimental Protocol: Manual Boc-SPPS of a Peptide Containing Serine or Homoserine
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.
-
Resin Swelling: Swell 0.2 g of Merrifield resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel with gentle agitation.
-
First Amino Acid Coupling:
-
Dissolve Boc-L-Ser(Bzl)-OH or Boc-L-Hse(Bzl)-OH (0.4 mmol) and cesium iodide (0.4 mmol) in dimethylformamide (DMF).
-
Add the solution to the swollen resin and agitate for 24 hours at 50°C.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2x).
-
Wash with DCM (3x).
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, dissolve the next Boc-protected amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIEA (0.8 mmol) to the amino acid solution and immediately add it to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) containing a scavenger cocktail (e.g., anisole) for 1 hour at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice between Boc-L-serine and Boc-L-homoserine in peptide synthesis is a strategic decision that should be guided by the desired properties of the final peptide. Boc-L-serine, as a derivative of a natural amino acid, is a reliable choice for mimicking native peptide sequences. In contrast, Boc-L-homoserine provides a valuable tool for introducing subtle but significant modifications that can enhance proteolytic stability and modulate conformational preferences. A thorough understanding of their respective impacts on peptide structure and the potential side reactions during synthesis is paramount for the successful design and production of novel peptide-based therapeutics and research tools.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Deming, T. J. (2016). Controlled synthesis and properties of poly(L-homoserine). [Source not further specified].
-
Urry, D. W., et al. (1983). Turn conformations in peptides containing the -Xaa-Ser- sequence. PubMed. [Link]
-
Wikipedia. (n.d.). Homoserine. [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. [Link]
-
Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. [Link]
-
Ye, Y., & Li, X. (2015). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. PubMed Central. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Methods in Molecular Biology. (2014). Circular dichroism of peptides. PubMed. [Link]
- CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. [Source not further specified].
-
ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). [Link]
-
eScholarship. (2018). Homoserine and Threonine Peptide Assembly. eScholarship. [Link]
- [Source not further specified]. (n.d.). Side Reactions in - Peptide Synthesis.
-
Zhang, S. (2018). Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter. PubMed. [Link]
- [Source not further specified]. (n.d.). peptide nmr.
-
Analytical Biochemistry. (2019). Solid-state vibrational circular dichroism studies of L- and D-serine. PubMed. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
-
The Journal of Physical Chemistry B. (2020). (PDF) Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. ResearchGate. [Link]
-
Journal of Molecular Modeling. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Springer. [Link]
-
ResearchGate. (n.d.). Analysis of the secondary structure by circular dichroism: CD spectra.... [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
ResearchGate. (2026). (PDF) Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. ResearchGate. [Link]
-
PubMed Central. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives. ResearchGate. [Link]
-
International Journal of Peptide and Protein Research. (1994). Further Studies Into the Boc/solid-phase Synthesis of Ser(P)- And Thr(P)-containing Peptides. PubMed. [Link]
-
PubMed Central. (2022). Efficient 3D conformer generation of cyclic peptides formed by a disulfide bond. PubMed Central. [Link]
-
ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... [Link]
-
The Journal of Biological Chemistry. (2000). Conserved serine and histidine residues are critical for activity of the ER-type signal peptidase SipW of Bacillus subtilis. PubMed. [Link]
-
ResearchGate. (2024). Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions. ResearchGate. [Link]
-
Scientific Reports. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. NIH. [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7: (a) CHCl 3 (red line);.... [Link]
-
PubMed Central. (2025). Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications. PubMed Central. [Link]
-
Proceedings of the National Academy of Sciences. (2008). The intrinsic contributions of tyrosine, serine, glycine and arginine to the affinity and specificity of antibodies. PubMed. [Link]
-
Microbiology and Biotechnology Letters. (2020). Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. Microbiology and Biotechnology Letters. [Link]
-
MDPI. (2023). Increased Expression Levels of Thermophilic Serine Protease TTHA0724 through Signal Peptide Screening in Bacillus subtilis and Applications of the Enzyme. MDPI. [Link]
-
Applied and Environmental Microbiology. (2004). Specificity and enzyme kinetics of the quorum-quenching N-Acyl homoserine lactone lactonase (AHL-lactonase). PubMed. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Turn conformations in peptides containing the -Xaa-Ser- sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Assessing Scavenger Efficiency in Boc Deprotection
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis and organic chemistry. Its widespread use is due to its stability in various conditions and its straightforward removal with acid. However, the acidic deprotection of the Boc group is not without its challenges. The generation of a highly reactive tert-butyl cation necessitates the use of scavengers to prevent unwanted side reactions that can compromise the purity and yield of the final product. This guide provides an in-depth comparison of various scavengers, supported by experimental data and mechanistic insights, to empower you in selecting the optimal scavenger strategy for your specific application.
The Critical Role of Scavengers in Boc Deprotection
The standard method for Boc group removal involves treatment with a strong acid, typically trifluoroacetic acid (TFA).[1][2] The mechanism proceeds through protonation of the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes to the free amine and carbon dioxide.[2][3][4][5]
The primary culprit for side reactions is the electrophilic tert-butyl cation.[3][6] This reactive intermediate can alkylate nucleophilic residues within the peptide or molecule, leading to undesired by-products.[4][7] Amino acids with particularly susceptible side chains include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[8]
-
Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[8]
Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these reactive carbocations before they can react with the target molecule.[8][9] The choice of scavenger is critical and depends on the specific amino acid composition of the peptide and the other protecting groups present.[8][10]
Visualizing the Boc Deprotection Mechanism and the Role of Scavengers
Caption: Mechanism of Boc deprotection, side reactions, and scavenging.
A Comparative Analysis of Common Scavengers
The selection of an appropriate scavenger or a cocktail of scavengers is crucial for a successful Boc deprotection. Below is a comparative overview of commonly used scavengers.
| Scavenger | Type | Typical Concentration | Advantages | Disadvantages |
| Triisopropylsilane (TIS) | Silane | 1-5% | Highly effective for trapping trityl and tert-butyl cations, leading to high purity and yield.[10] | Less effective at preventing the oxidation of Methionine.[10] Can act as a reducing agent, potentially removing other protecting groups from Cysteine.[11][12] |
| Triethylsilane (TES) | Silane | 1-5% | Effective cation scavenger.[8] Can reduce the indole ring of Tryptophan.[13] | |
| Thioanisole | Thiol | 1-5% | Less volatile and less odorous than other thiols. Effective in trapping carbocations and preventing Met oxidation.[10][14] | Can be difficult to remove and may cause modifications to Tryptophan residues under certain conditions.[10][14] Should be avoided if the peptide contains tryptophan. |
| Anisole | Aromatic Ether | 5-10% | Prevents alkylation of tryptophan by tert-butyl and benzyl cations. | Can be alkylated by the tert-butyl cation in a Friedel-Crafts type reaction.[15] |
| 1,2-Ethanedithiol (EDT) | Thiol | 1-5% | Effective trityl cation scavenger and helps in the cleavage of some protecting groups.[10] Maintains cysteine residues in a reduced state.[16] | Strong, unpleasant odor. Can form thioether byproducts.[10] |
| Water (H₂O) | Protic | 2.5-5% | Often used in scavenger cocktails to help suppress side reactions. | Can promote hydrolysis of sensitive functional groups if used in excess. |
| Phenol | Aromatic | ~5% | Effective scavenger for carbocations. | Can be corrosive and requires careful handling. |
| m-Cresol | Aromatic | ~5% | Similar to phenol in its scavenging ability. | Can lead to some level of S-t-butylation.[17] |
Scavenger Cocktails: A Synergistic Approach
For peptides containing multiple sensitive residues, a single scavenger may not be sufficient. In such cases, scavenger cocktails are employed for broader protection.[1]
-
Reagent K: A powerful and widely used cocktail consisting of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[1]
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A common general-purpose scavenger cocktail.[1][3]
Experimental Protocol: Assessing Scavenger Efficiency
To objectively compare the efficiency of different scavengers, a standardized experimental protocol is essential. This protocol outlines the deprotection of a model peptide containing sensitive residues and the subsequent analysis of the crude product by High-Performance Liquid Chromatography (HPLC).
Materials
-
Boc-protected model peptide on resin (e.g., a sequence containing Trp, Met, and Cys)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers: Triisopropylsilane (TIS), Thioanisole, Anisole, 1,2-Ethanedithiol (EDT), Water
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Solvents for HPLC (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile)
Experimental Workflow Diagram
Caption: General experimental workflow for assessing scavenger efficiency.
Step-by-Step Methodology
-
Preparation of Deprotection Cocktails: In a well-ventilated fume hood, prepare a series of deprotection cocktails. For each scavenger to be tested, prepare a solution of TFA in DCM (e.g., 50% v/v) containing the scavenger at its typical concentration (refer to the table above). Also, prepare a control cocktail with no scavenger.
-
Deprotection Reaction:
-
Divide the Boc-protected peptide resin into equal portions in separate reaction vessels.
-
To each vessel, add one of the prepared deprotection cocktails.
-
Gently agitate the mixtures at room temperature for 2-4 hours.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from each reaction mixture and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.[6]
-
-
Analysis by RP-HPLC:
-
Dissolve each crude peptide sample in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Compare the HPLC chromatograms of the crude products. The efficiency of each scavenger can be assessed by comparing the peak area of the desired peptide to the peak areas of impurities. A higher percentage area for the main product peak indicates a more effective scavenger for that particular peptide sequence.[10]
-
Conclusion
The choice of scavenger in Boc deprotection is a critical parameter that significantly influences the outcome of a synthesis. While silanes like TIS are excellent general-purpose scavengers, the presence of specific sensitive residues may necessitate the use of thiol-based scavengers or aromatic compounds. For complex peptides, a well-formulated scavenger cocktail is often the most effective strategy. By understanding the mechanisms of side reactions and the properties of different scavengers, and by employing a systematic experimental approach to evaluate their performance, researchers can significantly improve the purity and yield of their target molecules.
References
- Assessing the Efficiency of 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis: A Compar
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
- What is Thioanisole used for as a scavenger? - ChemicalBook.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem.
- A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist - Benchchem.
- Side reactions of Boc deprotection with scavengers. - Benchchem.
- Technical Support Center: Preventing Side Reactions During Boc Deprotection - Benchchem.
- Usage of Anisole in PMB deprotection using TFA?
- Introduction to Cleavage Techniques - Thermo Fisher Scientific.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
- Boc Resin Cleavage Protocol - Sigma-Aldrich.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchG
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
- Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd..
- Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF.
- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed.
- (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal...
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
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- BOC Protection and Deprotection - J&K Scientific LLC.
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- Peptide synthesis - Wikipedia.
- Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis - ResearchG
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
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- Structure Activity Relationship of PEG‐Peptide Scavenger Receptor Inhibitors.
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A Comparative Guide to the Validation of Homoserine Incorporation in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The precise composition of synthetic peptides is paramount to their function and safety, particularly in therapeutic applications. The incorporation of non-proteinogenic amino acids like homoserine, often a product of cyanogen bromide cleavage of methionine residues, requires rigorous validation to ensure the integrity of the final peptide product.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the site-specific incorporation of homoserine, offering insights into the causality behind experimental choices to empower researchers in designing robust validation strategies.
The Imperative of Validation
Synthetic peptides face inherent challenges, including potential impurities and structural ambiguities that can arise during synthesis and purification.[2][3][4] These can include deletion sequences, insertions, and incomplete deprotection, all of which can impact the peptide's biological activity and immunogenicity.[4][5] When homoserine is expected, its incorrect placement or modification, such as conversion to homoserine lactone, can lead to a loss of function or unforeseen side effects.[6][7] Therefore, orthogonal analytical methods are crucial for unequivocal confirmation of the peptide's primary structure.
Comparative Analysis of Core Validation Techniques
The validation of homoserine incorporation hinges on three principal analytical methodologies: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and limitations, and their synergistic use often provides the most comprehensive structural elucidation.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight, Amino Acid Sequence | N-terminal Amino Acid Sequence | 3D Structure, Dynamics, Connectivity |
| Sensitivity | High (picomole to femtomole) | High (picomole) | Lower (micromole to millimole) |
| Resolution | High (isotopic resolution) | Single residue | Atomic level |
| Sample Requirement | Low (µg) | Low (µg) | High (mg) |
| Key Advantage | Speed, versatility, modification analysis | Unambiguous N-terminal sequencing | Provides detailed conformational information in solution |
| Key Limitation | Isomer differentiation can be challenging | Limited to ~30-60 residues, N-terminus must be unmodified | Complex spectra for larger molecules, lower throughput |
Mass Spectrometry: The Workhorse of Peptide Analysis
Mass spectrometry is an indispensable tool for peptide analysis due to its speed, sensitivity, and versatility.[8] It provides a precise determination of the peptide's molecular weight, which can immediately indicate the successful incorporation of homoserine (molar mass: 119.12 g/mol ) versus methionine (molar mass: 149.21 g/mol ).[1]
The fundamental principle of MS is the generation of gas-phase ions from the peptide sample, which are then separated based on their mass-to-charge ratio (m/z).[9] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for their soft ionization properties that keep the peptide intact.[9][10]
A typical workflow involves:
-
Sample Preparation: The synthetic peptide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to remove synthesis-related impurities.[4]
-
Intact Mass Analysis: The purified peptide is analyzed by MS to determine its molecular weight. A successful incorporation of homoserine in place of methionine will result in a predictable mass shift.
-
Tandem MS (MS/MS) for Sequencing: To confirm the exact location of the homoserine residue, the peptide is subjected to fragmentation within the mass spectrometer. Collision-Induced Dissociation (CID) is a common method that cleaves the peptide bonds, generating a series of fragment ions (b- and y-ions).[10] The resulting fragmentation pattern provides the amino acid sequence, allowing for precise localization of the homoserine residue.[8][11]
Caption: Workflow for Mass Spectrometry-based validation of homoserine incorporation.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Developed by Pehr Edman, this chemical method provides a stepwise removal and identification of amino acids from the N-terminus of a peptide.[12][13] It remains a highly reliable technique for confirming the N-terminal sequence of a peptide.[14][15]
Edman degradation involves a cyclical three-step process:
-
Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[16]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative.[12][16]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[12][16]
This cycle is repeated to sequence the peptide. For validating an internal homoserine residue, the peptide would first need to be fragmented (e.g., with a protease), and the resulting fragment containing the N-terminal homoserine would be subjected to Edman degradation.
Caption: Cyclical process of Edman degradation for N-terminal sequencing.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is a powerful, high-resolution technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[17][18][19] While more demanding in terms of sample requirements and experimental complexity, it provides unparalleled detail about the peptide's conformation.[20][21]
NMR relies on the magnetic properties of atomic nuclei. For peptides, 1D and 2D NMR experiments are employed to assign proton and carbon signals and identify through-bond and through-space correlations.[19][21]
-
Sample Preparation: The peptide sample is dissolved in a suitable buffer, often containing D₂O, to meet the concentration requirements for NMR analysis.[20]
-
1D ¹H NMR: Provides an initial overview of the peptide's proton environment.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for structural determination.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through a few chemical bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing distance restraints for 3D structure calculation.[21]
-
The unique chemical shifts and coupling patterns of the protons in the homoserine side chain (-CH₂-CH₂-OH) allow for its unambiguous identification and differentiation from other amino acids.
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Safety Operating Guide
A Guide to the Safe Disposal of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt, a common reagent in peptide synthesis. The procedures outlined below are based on the known hazards of its constituent parts and general best practices for chemical waste management, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Compound's Hazard Profile
The primary hazard associated with this salt is attributed to the dicyclohexylammonium cation, derived from dicyclohexylamine. Dicyclohexylamine is known to be toxic if ingested or absorbed through the skin, capable of causing severe skin burns and eye damage, and is highly toxic to aquatic life with long-lasting effects[1]. The Boc-protected amino acid component, while generally less hazardous, should also be handled with care as some protected amino acids have been reported to have potential genetic and reproductive toxicity, as well as aquatic toxicity[2].
Given the lack of specific toxicological and ecological data for the combined salt, it is imperative to treat the compound as hazardous waste[3][4].
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption of the toxic dicyclohexylamine component. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against dust particles and potential splashes, which could cause severe eye damage. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of fine particles of the compound. |
Always wash hands thoroughly after handling the chemical[2][3]. Avoid eating, drinking, or smoking in areas where the chemical is handled or stored[2].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][4].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".
-
Solid Waste: Collect any unused or waste solid material directly into the designated container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in the hazardous waste container.
-
Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container, also clearly labeled with the chemical name and solvent.
Step 2: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways[2][3][4].
-
Absorption: For small spills, carefully cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent[3].
-
Collection: Once absorbed, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.
Step 3: Final Disposal
-
Licensed Waste Carrier: The sealed and properly labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company[3]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and national environmental regulations[2].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Framework for Safe Disposal
The following diagram outlines the logical relationships and dependencies for ensuring a safe and compliant disposal process.
Caption: Logical framework for safe chemical disposal.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment.
References
-
This compound - BIOFOUNT. (n.d.). [Link]
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Navigating the Safe Handling of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Handling Protocols for (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt.
This compound is a valuable reagent in peptide synthesis and other areas of chemical research. As with any chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in authoritative safety data for its constituent parts.
Understanding the Hazard Profile: A Tale of Two Components
The safety profile of this compound is best understood by examining its constituent parts:
-
Boc-L-homoserine: This N-protected amino acid is generally considered to be an irritant. According to its GHS classification, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Dicyclohexylamine: This component is significantly more hazardous and is the primary driver of the necessary safety precautions. It is classified as toxic if swallowed or in contact with skin (H301 + H311), causes severe skin burns and eye damage (H314), and is very toxic to aquatic life with long-lasting effects (H410)[2].
Therefore, all handling procedures for the salt must, at a minimum, adhere to the stringent safety requirements for dicyclohexylamine.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact with the corrosive and toxic dicyclohexylamine component[2]. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage[2]. |
| Body Protection | A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit. | To protect the skin from contact with the corrosive material[2]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To prevent inhalation of the irritant Boc-L-homoserine component and any potential aerosols of the toxic salt[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets for both Boc-L-homoserine and dicyclohexylamine to be fully aware of all potential hazards.
-
Consult and understand your institution's specific Standard Operating Procedures (SOPs) for handling corrosive and toxic solids.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
When transferring the compound to a reaction vessel, do so carefully to prevent spillage.
-
If possible, perform the chemical reaction in a closed system to contain any potential vapors or aerosols.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate cleaning agent and rinse thoroughly.
-
Segregate all waste contaminated with this compound into a clearly labeled, sealed container for hazardous waste.
-
Follow your institution's and local regulations for the disposal of toxic and corrosive chemical waste. Do not dispose of this material down the drain[2].
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[2].
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a spill of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste contaminated with this compound should be considered hazardous due to the toxicity and corrosivity of the dicyclohexylamine component.
-
Containerization: Collect all solid and liquid waste in compatible, sealed, and clearly labeled containers. The label should include the full chemical name and relevant hazard warnings.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
-
BIOFOUNT. This compound. [Link]
-
Fisher Scientific. (2022, July 7). Dicyclohexylamine SAFETY DATA SHEET. [Link]
-
Physical and Theoretical Chemistry Laboratory, University of Oxford. (n.d.). Safety data for dicyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-butoxy)carbonyl)amino)-4-hydroxybutanoic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
